Product packaging for Decyl(Dimethyl)phosphine Oxide(Cat. No.:CAS No. 2190-95-6)

Decyl(Dimethyl)phosphine Oxide

Cat. No.: B1226676
CAS No.: 2190-95-6
M. Wt: 218.32 g/mol
InChI Key: GSVLCKASFMVUSW-UHFFFAOYSA-N
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Description

Decyl(Dimethyl)phosphine Oxide, also known as this compound, is a useful research compound. Its molecular formula is C12H27OP and its molecular weight is 218.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27OP B1226676 Decyl(Dimethyl)phosphine Oxide CAS No. 2190-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-dimethylphosphoryldecane
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InChI

InChI=1S/C12H27OP/c1-4-5-6-7-8-9-10-11-12-14(2,3)13/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVLCKASFMVUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCP(=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90176309
Record name Phosphine oxide, decyldimethyl-
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Molecular Weight

218.32 g/mol
Source PubChem
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CAS No.

2190-95-6
Record name Dimethyldecyl phosphine oxide
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Record name Decyl(dimethyl)phosphine oxide
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Record name Phosphine oxide, decyldimethyl-
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Record name 1-(dimethylphosphoryl)decane
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Record name DIMETHYLDECYL PHOSPHINE OXIDE
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Foundational & Exploratory

Decyl(dimethyl)phosphine Oxide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyl(dimethyl)phosphine oxide (DDPO) is a non-ionic surfactant belonging to the class of organophosphine oxides.[1] Its amphiphilic nature, characterized by a hydrophilic phosphine oxide head group and a hydrophobic decyl tail, makes it a compound of significant interest in various scientific fields, including biochemical research and material science.[1] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of DDPO, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identification

DDPO is an organophosphorus compound with a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methyl groups and a ten-carbon alkyl chain (decyl group).[1]

Chemical Identifiers [1][2]

IdentifierValue
IUPAC Name 1-(dimethylphosphoryl)decane
CAS Number 2190-95-6
Molecular Formula C₁₂H₂₇OP
Molecular Weight 218.32 g/mol
Canonical SMILES CCCCCCCCCCP(=O)(C)C
InChI InChI=1S/C12H27OP/c1-4-5-6-7-8-9-10-11-12-14(2,3)13/h4-12H2,1-3H3
InChIKey GSVLCKASFMVUSW-UHFFFAOYSA-N
Synonyms APO 10, Decyldimethylphosphine oxide

Physicochemical Properties

DDPO's properties are largely dictated by its amphiphilic structure, leading to its utility as a surfactant. It is a liquid at room temperature.[1][3]

Physical and Surfactant Properties

PropertyValueReference
Physical State Liquid at room temperature[1][3]
Density No data available[3]
Boiling Point No data available[3]
Melting Point No data available[3]
Critical Micelle Concentration (CMC) 4.6 mM (in water at 20-25°C)[4]
Aggregation Number 131[4]
Micellar Average Molecular Weight 28,597 g/mol [4]
Hydrophilic-Lipophilic Balance (HLB) Moderate (exact value not determined)[1]
Solubility Limited water solubility; high solubility in polar organic solvents like dimethyl sulfoxide and chloroform.[1]

Synthesis of this compound

The most common method for synthesizing DDPO is through a Grignard reaction.[1] This involves the reaction of a Grignard reagent, decylmagnesium bromide, with dimethylphosphinyl chloride.[5]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from the general synthesis of alkyl dimethylphosphine oxides.[5][6]

Materials:

  • 1-Bromodecane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dimethylphosphinyl chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (e.g., three-neck flask, dropping funnel, condenser)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-neck flask under an inert atmosphere, suspend magnesium turnings (1.2 molar equivalents) in anhydrous diethyl ether.

    • Slowly add a solution of 1-bromodecane (1.0 molar equivalent) in anhydrous diethyl ether dropwise.

    • If the reaction does not initiate, gentle heating or the addition of a small iodine crystal may be necessary.

    • Once initiated, continue the addition of 1-bromodecane at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure the complete formation of decylmagnesium bromide.

  • Reaction with Dimethylphosphinyl Chloride:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of dimethylphosphinyl chloride (1.0 molar equivalent) in anhydrous diethyl ether dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude DDPO.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetone, ethyl acetate, or mixtures of polar and non-polar solvents).[5]

Synthesis_Workflow Synthesis Workflow for this compound cluster_Grignard_Prep Grignard Reagent Preparation cluster_DDPO_Synthesis DDPO Synthesis cluster_Purification Work-up and Purification 1_Bromodecane 1-Bromodecane Grignard_Reaction Reaction Flask (Inert Atmosphere, Reflux) 1_Bromodecane->Grignard_Reaction Mg_turnings Magnesium Turnings Mg_turnings->Grignard_Reaction Anhydrous_Ether Anhydrous Ether/THF Anhydrous_Ether->Grignard_Reaction Decylmagnesium_Bromide Decylmagnesium Bromide Grignard_Reaction->Decylmagnesium_Bromide DDPO_Reaction Reaction Flask (0°C to RT) Decylmagnesium_Bromide->DDPO_Reaction Add dropwise at 0°C Dimethylphosphinyl_Chloride Dimethylphosphinyl Chloride Dimethylphosphinyl_Chloride->DDPO_Reaction Quenching Quench with NH4Cl(aq) DDPO_Reaction->Quenching Reaction Mixture Crude_DDPO Crude DDPO Extraction Solvent Extraction Quenching->Extraction Drying Dry with Na2SO4 Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification_Step Column Chromatography or Recrystallization Solvent_Removal->Purification_Step Pure_DDPO Pure this compound Purification_Step->Pure_DDPO

Synthesis Workflow for this compound

Applications in Research and Drug Development

DDPO's surfactant properties make it a valuable tool in various research applications, particularly in the study of proteins and as a potential component in drug delivery systems.

Protein Solubilization

As a non-ionic detergent, DDPO is used in the purification and crystallization of proteins, especially membrane proteins.[1] It can be used to extract these proteins from the lipid bilayer of cell membranes while aiming to maintain their native structure and function.[1]

This is a general protocol that should be optimized for each specific protein of interest.[7][8]

Materials:

  • Cell pellet expressing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)

  • DDPO stock solution (e.g., 10% w/v)

  • Ultracentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication, French press).

  • Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g) to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • Solubilization: Resuspend the membrane pellet in fresh Lysis Buffer. Add the DDPO stock solution to the desired final concentration (typically starting at 1-2% w/v, to be determined empirically). Incubate with gentle agitation for 1-4 hours at 4°C.

  • Clarification: Centrifuge the solubilized membrane suspension at high speed (e.g., 100,000 x g) to pellet any unsolubilized material.

  • Analysis: The supernatant contains the solubilized membrane proteins. The efficiency of solubilization can be assessed by analyzing the supernatant and pellet fractions by SDS-PAGE and Western blotting.

Protein_Solubilization_Workflow Workflow for Membrane Protein Solubilization using DDPO Cell_Pellet Cell Pellet with Target Membrane Protein Lysis Cell Lysis Cell_Pellet->Lysis Low_Speed_Centri Low-Speed Centrifugation (e.g., 10,000 x g) Lysis->Low_Speed_Centri Supernatant_1 Supernatant (Cytosolic Proteins) Low_Speed_Centri->Supernatant_1 contains Pellet_1 Pellet (Cell Debris) Low_Speed_Centri->Pellet_1 discard High_Speed_Centri_1 High-Speed Centrifugation (e.g., 100,000 x g) Supernatant_1->High_Speed_Centri_1 Membrane_Pellet Membrane Pellet High_Speed_Centri_1->Membrane_Pellet Solubilization_Step Solubilization with DDPO Membrane_Pellet->Solubilization_Step High_Speed_Centri_2 High-Speed Centrifugation (e.g., 100,000 x g) Solubilization_Step->High_Speed_Centri_2 Final_Supernatant Supernatant (Solubilized Proteins) High_Speed_Centri_2->Final_Supernatant Final_Pellet Pellet (Insoluble Material) High_Speed_Centri_2->Final_Pellet

Workflow for Membrane Protein Solubilization using DDPO
Potential Role in Neuropharmacology

DDPO has been shown to exhibit biological activity by catalyzing the oxidative deamination of primary and secondary amines.[1] This is particularly relevant in neuropharmacology as it preferentially oxidizes serotonin and other neuroactive amines.[1] This suggests a potential interaction with enzymes like monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters.[9][10] MAO inhibitors are an important class of drugs for treating depression and other neurological disorders.[9][10] The ability of DDPO to influence the oxidation of neuroactive amines indicates its potential as a candidate for drug development targeting neuroactive pathways.[1]

Signaling_Pathway Potential Interaction of DDPO with a Neuroactive Pathway DDPO This compound (DDPO) MAO Monoamine Oxidase (MAO) DDPO->MAO Potential Inhibition/ Modulation Oxidized_Serotonin Oxidized Metabolite MAO->Oxidized_Serotonin Catalyzes Oxidation Serotonin Serotonin (Neurotransmitter) Serotonin->MAO Substrate Neuronal_Signaling Modulation of Neuronal Signaling Serotonin->Neuronal_Signaling Directly affects Oxidized_Serotonin->Neuronal_Signaling Leads to

References

Synthesis of Decyl(dimethyl)phosphine Oxide via Grignard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of decyl(dimethyl)phosphine oxide, a non-ionic surfactant with significant applications in various research fields. The primary synthetic route detailed herein is the Grignard reaction, a robust and well-established method for forming carbon-phosphorus bonds. This document furnishes a detailed, adapted experimental protocol, quantitative data presented in tabular format, and a visual representation of the synthetic workflow. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and characterize this important organophosphorus compound.

Introduction

This compound (C₁₂H₂₇OP) is an organophosphorus compound belonging to the class of tertiary phosphine oxides. Its amphiphilic nature, characterized by a long, hydrophobic decyl chain and a polar dimethylphosphine oxide headgroup, makes it an effective non-ionic surfactant. This property is particularly valuable in the solubilization and stabilization of membrane proteins, rendering it a useful tool in structural biology and drug discovery. The most common and reliable method for the synthesis of this compound is the Grignard reaction, which involves the reaction of a decylmagnesium bromide Grignard reagent with dimethylphosphinyl chloride.[1]

Grignard Synthesis of this compound

The synthesis of this compound via the Grignard reaction is a two-step process performed in a single pot. The first step involves the in-situ preparation of the Grignard reagent, decylmagnesium bromide, from 1-bromodecane and magnesium metal. The second step is the nucleophilic attack of the Grignard reagent on dimethylphosphinyl chloride to form the desired product.

Experimental Protocol

The following protocol is adapted from the established synthesis of the homologous dodecyldimethylphosphine oxide.[2]

Materials:

  • 1-Bromodecane

  • Magnesium turnings

  • Dimethylphosphinyl chloride

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine (crystal, as initiator)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

Step 1: Preparation of Decylmagnesium Bromide (Grignard Reagent)

  • A three-necked round-bottom flask is flame-dried and allowed to cool under a stream of inert gas (nitrogen or argon).

  • Magnesium turnings are added to the flask.

  • Anhydrous diethyl ether is added to cover the magnesium turnings.

  • A small crystal of iodine is added to activate the magnesium surface.

  • A solution of 1-bromodecane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as evidenced by a gentle reflux and the disappearance of the iodine color. The rate of addition is controlled to maintain a steady reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

Step 2: Reaction with Dimethylphosphinyl Chloride

  • The freshly prepared Grignard reagent is cooled to 0 °C using an ice bath.

  • A solution of dimethylphosphinyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

Step 3: Work-up and Purification

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following table summarizes the suggested molar ratios and theoretical quantities for the synthesis. Actual yields may vary depending on experimental conditions and purification efficiency.

Reagent Molar Ratio Molecular Weight ( g/mol ) Theoretical Quantity (per mole of 1-bromodecane)
1-Bromodecane1.0221.18221.18 g
Magnesium1.224.3129.17 g
Dimethylphosphinyl chloride1.0112.50112.50 g
This compound (Product)-218.32218.32 g (100% theoretical yield)

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Data
Technique Expected Observations
³¹P NMR A singlet is expected in the range of 30-35 ppm.[2]
¹H NMR Signals corresponding to the decyl chain (a triplet for the terminal methyl group and multiplets for the methylene groups) and a doublet for the two methyl groups attached to the phosphorus atom are expected.
IR Spectroscopy A strong absorption band in the 1100-1200 cm⁻¹ region, characteristic of the P=O stretching vibration.[2]
Mass Spectrometry The protonated molecular ion [M+H]⁺ is expected at m/z 219.2.[2]
Physicochemical Properties
Property Value
Molecular Formula C₁₂H₂₇OP
Molecular Weight 218.32 g/mol
Appearance Colorless to pale yellow liquid or white crystalline solid
CAS Number 2190-95-6

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Grignard reaction.

SynthesisWorkflow Start Start Materials: 1-Bromodecane, Mg, Anhydrous Et₂O Grignard_Formation Grignard Reagent Formation (in situ) Start->Grignard_Formation Grignard_Reagent Decylmagnesium Bromide Grignard_Formation->Grignard_Reagent Reaction Reaction at 0-10 °C, then RT Grignard_Reagent->Reaction Phosphine_Chloride Dimethylphosphinyl Chloride in Anhydrous Et₂O Phosphine_Chloride->Reaction Intermediate Reaction Mixture Reaction->Intermediate Quenching Quenching (sat. aq. NH₄Cl) Intermediate->Quenching Workup Work-up: Extraction, Drying, Solvent Removal Quenching->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Purification: Column Chromatography or Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • Grignard reagents are highly reactive and pyrophoric. All reactions should be carried out under an inert atmosphere and in anhydrous conditions.

  • Dimethylphosphinyl chloride is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Diethyl ether is highly flammable. Ensure there are no ignition sources in the vicinity of the experiment.

Conclusion

The Grignard reaction provides a reliable and efficient route for the synthesis of this compound. By following the adapted protocol and purification procedures outlined in this guide, researchers can obtain this valuable surfactant in high purity for a variety of applications in chemistry, biochemistry, and drug development. Proper characterization using the spectroscopic methods described is essential to confirm the identity and purity of the final product.

References

An In-depth Technical Guide to Decyl(dimethyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and synthetic methodologies for decyl(dimethyl)phosphine oxide. This non-ionic surfactant is a subject of interest in various research and development fields, particularly in the study of membrane proteins and as a potential component in drug delivery systems.

Core Molecular Data

This compound is an organophosphorus compound characterized by a ten-carbon alkyl chain (decyl group) attached to a phosphorus atom, which is also bonded to two methyl groups and double-bonded to an oxygen atom.

PropertyValueSource
Molecular Formula C12H27OP[1][2][3][4]
Molecular Weight 218.32 g/mol [1][2][3]
IUPAC Name 1-dimethylphosphoryldecane[1][2]
CAS Number 2190-95-6[1][2]
Canonical SMILES CCCCCCCCCCP(=O)(C)C[1][4]
InChI Key GSVLCKASFMVUSW-UHFFFAOYSA-N[1]
Synonyms APO 10, APO-10, decyldimethylphosphine oxide[1][2]

Experimental Protocols: Synthesis of this compound

The primary route for the synthesis of this compound is through a Grignard reaction, a well-established method for forming carbon-carbon bonds. An alternative, though less common, method involves the hydrolysis of chlorodimethylphosphine.[1]

Method 1: Grignard Reaction

This protocol involves the reaction of a Grignard reagent, decylmagnesium bromide, with dimethylphosphinic chloride.

Step 1: Preparation of Decylmagnesium Bromide (Grignard Reagent)

  • Apparatus: A three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is required.

  • Reagents:

    • Magnesium turnings (1.2 molar equivalents)

    • Anhydrous diethyl ether (solvent)

    • 1-Bromodecane (1 molar equivalent)

    • A small crystal of iodine (as an initiator)

  • Procedure:

    • Place the magnesium turnings in the flask under a nitrogen atmosphere.

    • Add a sufficient volume of anhydrous diethyl ether to cover the magnesium.

    • Dissolve the 1-bromodecane in anhydrous diethyl ether and place it in the dropping funnel.

    • Slowly add a small amount of the 1-bromodecane solution to the magnesium. If the reaction does not initiate (as indicated by bubbling and a gentle reflux), add a crystal of iodine.

    • Once the reaction has started, add the remainder of the 1-bromodecane solution at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.

Step 2: Reaction with Dimethylphosphinic Chloride

  • Reagents:

    • Decylmagnesium bromide solution (from Step 1)

    • Dimethylphosphinic chloride (1 molar equivalent)

    • Anhydrous diethyl ether (solvent)

  • Procedure:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve the dimethylphosphinic chloride in anhydrous diethyl ether and add it to the dropping funnel.

    • Slowly add the dimethylphosphinic chloride solution to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Work-up and Purification

  • Procedure:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification of the crude this compound can be achieved by column chromatography or recrystallization.

Synthesis Workflow: Grignard Reaction

The following diagram illustrates the key stages in the synthesis of this compound via the Grignard reaction.

SynthesisWorkflow Reagents 1-Bromodecane + Magnesium Grignard_Formation Grignard Reagent Formation Reagents->Grignard_Formation Anhydrous Ether Grignard_Reagent Decylmagnesium Bromide Grignard_Formation->Grignard_Reagent Reaction Reaction Grignard_Reagent->Reaction Phosphinic_Chloride Dimethylphosphinic Chloride Phosphinic_Chloride->Reaction Crude_Product Crude Decyl(dimethyl)phosphine Oxide Reaction->Crude_Product Purification Purification (Chromatography/ Recrystallization) Crude_Product->Purification Final_Product Pure Decyl(dimethyl)phosphine Oxide Purification->Final_Product

Caption: Grignard synthesis of this compound.

References

An In-depth Technical Guide to Decyl(dimethyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Decyl(dimethyl)phosphine oxide, a versatile organophosphorus compound with emerging applications in scientific research and drug development.

Chemical Identity and Nomenclature

The nomenclature of a chemical compound is critical for its unambiguous identification in research and regulatory documentation. The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1-dimethylphosphoryldecane [1][2].

This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. These include APO-10 and simply decyldimethylphosphine oxide[1][2].

A summary of its key identifiers is presented in the table below.

IdentifierValue
IUPAC Name 1-dimethylphosphoryldecane[1][2]
CAS Number 2190-95-6[1][2]
Molecular Formula C12H27OP[1][2]
Molecular Weight 218.32 g/mol [1][2]
Canonical SMILES CCCCCCCCCCP(=O)(C)C[1]
InChI Key GSVLCKASFMVUSW-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is an amphiphilic molecule, possessing both a hydrophobic decyl chain and a polar phosphine oxide headgroup. This dual nature governs its solubility and interfacial properties, making it a subject of interest for various applications.

PropertyValue
Appearance Colorless to pale yellow liquid or a white crystalline solid (for analogous compounds)[3]
Solubility Limited solubility in water, but soluble in polar organic solvents like dimethyl sulfoxide and chloroform.[1]
Critical Micelle Concentration (CMC) 4.6 mM (20-25°C)
Aggregation Number 131

Spectroscopic data is crucial for the characterization of this compound:

  • Infrared (IR) Spectroscopy : A strong absorption band is observed in the 1100-1200 cm⁻¹ region, which is characteristic of the P=O stretching vibration[1]. The alkyl C-H stretching vibrations are present in the 2800-3000 cm⁻¹ range[1].

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy : A characteristic singlet appears at approximately 30-35 ppm, typical for alkyl phosphine oxides[1].

Synthesis and Experimental Protocols

The synthesis of alkyl dimethyl phosphine oxides, such as this compound, can be achieved through established organophosphorus chemistry methodologies. A common approach involves the use of a Grignard reagent.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from methods described for analogous long-chain alkyl dimethylphosphine oxides[3][4].

Objective: To synthesize this compound by reacting decylmagnesium bromide with dimethylphosphinyl chloride.

Materials:

  • 1-Bromodecane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dimethylphosphinyl chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Preparation of the Grignard Reagent (Decylmagnesium Bromide):

    • Under an inert atmosphere, place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Slowly add a solution of 1-bromodecane in anhydrous diethyl ether from the dropping funnel to initiate the reaction.

    • Once the reaction starts (indicated by cloudiness and gentle reflux), add the remaining 1-bromodecane solution at a rate that maintains a steady reflux.

    • After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with Dimethylphosphinyl Chloride:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of dimethylphosphinyl chloride in anhydrous diethyl ether from the dropping funnel. The temperature should be maintained below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by column chromatography or distillation.

Below is a diagram illustrating the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow start Start: 1-Bromodecane & Mg in Anhydrous Ether grignard Formation of Decylmagnesium Bromide (Grignard Reagent) start->grignard Initiation reaction Reaction with Dimethylphosphinyl Chloride at 0°C grignard->reaction Addition workup Aqueous Work-up (NH4Cl) & Extraction reaction->workup Quenching purification Purification (e.g., Chromatography) workup->purification Crude Product product Final Product: this compound purification->product Purified

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The unique properties of phosphine oxides are increasingly being leveraged in medicinal chemistry and drug design[5][6]. The phosphinoyl group can act as a potent hydrogen bond acceptor, potentially enhancing the affinity of a molecule for its biological target[5]. The introduction of a dimethylphosphine oxide moiety has been shown to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates[7].

While specific applications of this compound in drug development are not extensively documented, its amphiphilic nature makes it a valuable tool in other research areas:

  • Protein Solubilization and Stabilization : Similar to its longer-chain analog, dodecyldimethylphosphine oxide (DDMPO), this compound can be used as a nonionic surfactant to extract, solubilize, and stabilize membrane proteins for structural and functional studies[3][4]. This is crucial for understanding the roles of these proteins in health and disease and for structure-based drug design[4].

  • Drug Delivery Systems : The self-assembly of amphiphilic molecules like this compound into micelles in aqueous solutions offers potential for encapsulating poorly water-soluble drugs, which could enhance their bioavailability and stability[3].

The general process for utilizing such a surfactant for membrane protein solubilization is outlined below.

G cluster_solubilization Membrane Protein Solubilization Workflow start Cell Pellet Containing Membrane Protein lysis Cell Lysis (e.g., Sonication) start->lysis incubation Incubation with this compound lysis->incubation centrifugation High-Speed Centrifugation incubation->centrifugation supernatant Supernatant: Solubilized Protein-Surfactant Micelles centrifugation->supernatant pellet Pellet: Insoluble Material centrifugation->pellet

Caption: Workflow for membrane protein solubilization.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[2]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Decyl(dimethyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyl(dimethyl)phosphine oxide (DDPO) is an organophosphorus compound with the chemical formula C₁₂H₂₇OP.[1] It belongs to the class of tertiary phosphine oxides and is characterized by a polar phosphine oxide head group and a nonpolar ten-carbon alkyl chain. This amphiphilic nature imparts surfactant properties, making it a compound of interest for various applications in biochemical research, material science, and pharmaceutical development.[1] Notably, it is utilized as a non-ionic detergent for the solubilization and stabilization of membrane proteins.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and purification, with detailed experimental protocols.

Physical and Chemical Properties

This compound is a liquid at room temperature.[1] Its thermodynamic properties have not been extensively characterized in the scientific literature.[1]

General and Physical Properties
PropertyValueReference
IUPAC Name 1-dimethylphosphoryldecane[1]
Synonyms APO 10, APO-10, decyldimethylphosphine oxide[1]
CAS Number 2190-95-6[1]
Molecular Formula C₁₂H₂₇OP[1]
Molecular Weight 218.32 g/mol [1]
Physical State Liquid (at room temperature)[1]
Boiling Point No data available[1]
Melting Point No data available[1]
Density No data available[1]
pKa No data available
Solubility Limited solubility in water; soluble in polar organic solvents like DMSO and chloroform.[1]
Surfactant Properties

DDPO exhibits surfactant properties due to its amphiphilic structure. The critical micelle concentration (CMC) and aggregation number for this compound and its longer-chain analog, Dodecyldimethylphosphine oxide, are provided for comparison.

PropertyValue (this compound)Value (Dodecyldimethylphosphine oxide)Reference
Critical Micelle Concentration (CMC) 4.6 mM (20-25°C)~0.1 mM[2][3]
Aggregation Number 131Estimated from dynamic surface elasticity[2][3]
Micellar Average Molecular Weight 28,597 g/mol Not available[2]
Chemical Stability and Reactivity

This compound is a stable compound. The phosphine oxide group represents the highest oxidation state of phosphorus, making it resistant to further oxidation.[1] The P=O bond is also stable towards hydrolysis under neutral conditions.[1] It can undergo reactions such as:

  • Chlorination: Reacts with chlorinating agents to form dimethylphosphoryl chloride.[1]

  • Hydroxymethylation: Reacts with formaldehyde to yield hydroxymethyl derivatives.[1]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The most common method for synthesizing this compound is through a Grignard reaction.[1]

3.1.1. Materials

  • 1-Bromodecane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dimethylphosphinyl chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (three-neck flask, dropping funnel, condenser)

  • Inert atmosphere (nitrogen or argon)

3.1.2. Procedure

  • Preparation of the Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere, suspend magnesium turnings (1.2 molar equivalents) in anhydrous diethyl ether. Slowly add a solution of 1-bromodecane (1.0 molar equivalent) in anhydrous diethyl ether from a dropping funnel. The reaction may need gentle heating or the addition of a small iodine crystal to initiate. Maintain a steady reflux during the addition. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Dimethylphosphinyl Chloride: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Slowly add a solution of dimethylphosphinyl chloride (1.0 molar equivalent) in anhydrous diethyl ether from the dropping funnel, ensuring the temperature is maintained below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer three times with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Purification of this compound

3.2.1. Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

3.2.2. Recrystallization (if applicable for solid impurities or derivatives)

  • Dissolve the partially purified product in a minimum amount of a hot solvent in which it is soluble (e.g., acetone or ethyl acetate).

  • Slowly cool the solution to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Spectroscopic Characterization
  • ³¹P NMR Spectroscopy: The ³¹P NMR spectrum is expected to show a characteristic singlet for the phosphine oxide phosphorus atom.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will show signals corresponding to the decyl chain protons and a doublet for the methyl groups attached to the phosphorus atom due to P-H coupling.

  • Infrared (IR) Spectroscopy: A strong absorption band is expected in the range of 1100-1200 cm⁻¹ corresponding to the P=O stretching vibration.[1] C-H stretching vibrations from the alkyl groups are expected in the 2800-3000 cm⁻¹ region.[1]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak. A characteristic fragmentation pattern involves the sequential loss of alkyl groups.[1]

Mandatory Visualizations

Synthesis and Purification Workflow

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification reagents 1-Bromodecane + Mg in Ether grignard Formation of Decylmagnesium Bromide reagents->grignard reaction Reaction with Dimethylphosphinyl Chloride grignard->reaction crude_product Crude this compound reaction->crude_product chromatography Column Chromatography crude_product->chromatography pure_fractions Collection of Pure Fractions chromatography->pure_fractions solvent_removal Solvent Removal pure_fractions->solvent_removal pure_product Pure this compound solvent_removal->pure_product

Caption: General workflow for the synthesis and purification of DDPO.

Logical Relationship of Known Biological Activities

Detailed signaling pathways involving this compound are not well-documented in the provided search results. However, its general biological activities can be represented as a logical diagram. It is known to act as an inhibitor in various biochemical pathways and to catalyze the oxidative deamination of certain neurotransmitters.[1]

G Known Biological Activities of this compound cluster_inhibition Inhibitory Activity cluster_catalysis Catalytic Activity DDPO Decyl(dimethyl)phosphine Oxide (DDPO) biochem_pathways Various Biochemical Pathways DDPO->biochem_pathways inhibits oxidative_deamination Oxidative Deamination DDPO->oxidative_deamination catalyzes neurotransmitters Serotonin & other Neuroactive Amines oxidative_deamination->neurotransmitters acts on metabolism Neurotransmitter Metabolism neurotransmitters->metabolism is part of

Caption: Logical diagram of DDPO's known biological interactions.

Conclusion

This compound is a versatile amphiphilic molecule with established applications, particularly in the study of membrane proteins. While its fundamental chemical synthesis and purification are well-understood, a comprehensive characterization of its physical and thermodynamic properties is still lacking in the scientific literature. Furthermore, its biological activities, though recognized, require more detailed mechanistic studies to fully elucidate the specific pathways and molecular targets involved. This guide provides a summary of the current knowledge and detailed protocols to aid researchers in the synthesis, purification, and application of this compound.

References

Decyl(dimethyl)phosphine Oxide: A Technical Guide to Critical Micelle Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of decyl(dimethyl)phosphine oxide, a non-ionic surfactant of significant interest in various scientific and industrial applications, including drug delivery and membrane protein solubilization. This document summarizes the available quantitative data, details the experimental protocols for CMC determination, and provides visualizations to elucidate key processes.

Core Concepts of Micellization

This compound (C₁₂H₂₇OP) is an amphiphilic molecule, possessing a hydrophilic dimethylphosphine oxide head group and a hydrophobic decyl tail. This dual nature drives the formation of micelles in aqueous solutions. At concentrations below the CMC, the surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the hydrophobic tails aggregate to minimize their contact with water, forming spherical structures known as micelles, with the hydrophilic heads oriented towards the aqueous environment. This self-assembly process is fundamental to the surfactant's properties and applications.

Quantitative Data on Critical Micelle Concentration

The critical micelle concentration is a key parameter that characterizes the self-assembly of surfactants. For this compound, the following CMC value has been reported in the literature. Further research is needed to establish a comprehensive dataset under various experimental conditions.

ParameterValueTemperature (°C)Method
Critical Micelle Concentration (CMC) 4.6 mM20-25Not Specified

Note: The lack of extensive publicly available data on the temperature and salt dependence of the CMC for this compound highlights an area for future research.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to accurately determine the CMC of this compound. The choice of method often depends on the specific properties of the surfactant and the available instrumentation. Below are detailed protocols for three commonly used methods.

Surface Tensiometry

This is a classic and direct method for determining the CMC of surface-active agents.

Principle: Surfactant monomers adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. As the surfactant concentration increases, the surface tension continues to decrease until the interface becomes saturated with monomers. At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in surfactant concentration. The concentration at which this break in the surface tension curve occurs is the CMC.[1][2]

Detailed Methodology:

  • Solution Preparation: Prepare a stock solution of high-purity this compound in deionized water at a concentration well above the expected CMC (e.g., 20 mM).

  • Serial Dilutions: Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., from 0.1 mM to 15 mM).

  • Instrumentation: Utilize a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, for precise surface tension measurements.

  • Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of the pure deionized water as a reference.

    • Sequentially measure the surface tension of each prepared surfactant solution, starting from the most dilute to minimize potential cross-contamination.

    • Ensure a constant temperature is maintained throughout the experiment using a thermostatically controlled sample stage.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The resulting graph will show two intersecting linear regions. The concentration at the point of intersection is the CMC.[1]

Fluorescence Spectroscopy using a Pyrene Probe

This is a highly sensitive method that utilizes the fluorescence properties of a probe molecule to detect micelle formation.

Principle: Pyrene is a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum is high. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a significant decrease in the I₁/I₃ ratio. The CMC is determined by plotting the I₁/I₃ ratio against the surfactant concentration.[3][4][5]

Detailed Methodology:

  • Solution Preparation:

    • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or ethanol) at a concentration of approximately 0.2 mM.[4]

    • Prepare a series of this compound solutions in deionized water, covering a concentration range around the expected CMC.

    • To each surfactant solution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration in the nanomolar to low micromolar range (e.g., 0.3 µM).[4] Ensure the volume of the organic solvent added is minimal to avoid affecting the micellization process.

  • Instrumentation: Use a fluorescence spectrophotometer.

  • Measurement:

    • Set the excitation wavelength to approximately 334 nm.[4]

    • Record the emission spectrum for each sample from approximately 350 nm to 450 nm.[4]

    • Measure the intensities of the first (I₁, around 372 nm) and third (I₃, around 383 nm) vibronic peaks.[4]

  • Data Analysis: Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the this compound concentration. The data will typically form a sigmoidal curve. The CMC is determined from the inflection point of this curve, often calculated by fitting the data to a Boltzmann sigmoidal function.[6]

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that can be used to determine the CMC by detecting the formation of micelles.

Principle: Below the CMC, the solution contains only small, individual surfactant monomers that do not scatter a significant amount of light. Above the CMC, the formation of much larger micelles leads to a sharp increase in the scattering intensity of the solution. The CMC is identified as the concentration at which this abrupt change in scattering intensity occurs.[7][8]

Detailed Methodology:

  • Solution Preparation: Prepare a series of this compound solutions in high-purity, filtered (e.g., using a 0.1 µm filter) deionized water. The concentration range should span from well below to well above the expected CMC.

  • Instrumentation: Utilize a dynamic light scattering instrument.

  • Measurement:

    • For each concentration, measure the scattered light intensity (often reported as the count rate).

    • Ensure that the temperature is controlled and constant for all measurements.

  • Data Analysis: Plot the scattered light intensity as a function of the this compound concentration. Below the CMC, the intensity will be low and relatively constant. Above the CMC, the intensity will increase linearly with concentration. The CMC is determined from the intersection of the two linear portions of the plot.[8]

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the logical flow of determining the critical micelle concentration.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start stock Prepare Surfactant Stock Solution start->stock dilutions Create Serial Dilutions (Above & Below Expected CMC) stock->dilutions tensiometry Surface Tensiometry dilutions->tensiometry Method 1 fluorescence Fluorescence Spectroscopy (with Pyrene probe) dilutions->fluorescence Method 2 dls Dynamic Light Scattering dilutions->dls Method 3 plot_tension Plot Surface Tension vs. log(Concentration) tensiometry->plot_tension plot_fluorescence Plot I1/I3 Ratio vs. Concentration fluorescence->plot_fluorescence plot_dls Plot Scattering Intensity vs. Concentration dls->plot_dls determine_cmc Determine CMC (Intersection/Inflection Point) plot_tension->determine_cmc plot_fluorescence->determine_cmc plot_dls->determine_cmc

Caption: Generalized workflow for the experimental determination of CMC.

Signaling Pathways and Logical Relationships

The formation of micelles is a physical self-assembly process driven by thermodynamics, rather than a biological signaling pathway. The key logical relationship is the concentration-dependent transition from monomers to micelles.

Micelle_Formation cluster_concentration Surfactant Concentration cluster_state Molecular State low_conc [Surfactant] < CMC monomers Monomers low_conc->monomers Predominantly high_conc [Surfactant] > CMC micelles Micelles high_conc->micelles Formation of monomers->micelles Self-Assembly

Caption: Concentration-dependent transition from monomers to micelles.

References

Thermodynamic Properties of Decyl(dimethyl)phosphine Oxide Micellization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties associated with the micellization of decyl(dimethyl)phosphine oxide (C10PO), a nonionic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems. This document details the key thermodynamic parameters, outlines the experimental methodologies for their determination, and presents a visual representation of the underlying thermodynamic principles.

Quantitative Thermodynamic Data

Thermodynamic ParameterSymbolValue at 25°C (298.15 K)Unit
Critical Micelle ConcentrationCMC4.2mmol/L
Enthalpy of MicellizationΔH°m+12,900 (± 200)cal/mol

Note: The Gibbs free energy (ΔG°m) and entropy (ΔS°m) of micellization can be calculated from the CMC and enthalpy values using the Gibbs-Helmholtz equation. The positive enthalpy of micellization at this temperature indicates that the process is endothermic and thus entropically driven.

For homologous series of n-alkyl(dimethyl)phosphine oxides, it has been observed that the enthalpy of micellization is positive and decreases with increasing alkyl chain length.[1]

Experimental Protocols

The determination of the thermodynamic properties of micellization involves a suite of experimental techniques. The following are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

a) Surface Tension Method

This is a classic and widely used method for determining the CMC of surfactants.

  • Principle: Surfactant molecules accumulate at the air-water interface, leading to a decrease in surface tension. Once the surface is saturated, further addition of surfactant results in the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The concentration at which this break in the surface tension versus concentration plot occurs is the CMC.

  • Apparatus: A tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) equipped with a temperature-controlled sample stage.

  • Procedure:

    • Prepare a stock solution of this compound in high-purity water.

    • Prepare a series of dilutions of the stock solution with varying concentrations, both below and above the expected CMC.

    • Calibrate the tensiometer with a known standard (e.g., pure water) at the desired temperature.

    • Measure the surface tension of each solution, starting from the most dilute to minimize contamination. Allow the system to equilibrate at the set temperature before each measurement.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the intersection of the two linear regions of the plot.

b) Conductivity Method

This method is particularly suitable for ionic surfactants but can also be applied to nonionic surfactants if there is a discernible change in conductivity upon micellization.

  • Principle: The electrical conductivity of a surfactant solution changes with concentration. For ionic surfactants, a distinct break in the plot of conductivity versus concentration is observed at the CMC due to the change in the mobility of the charge carriers as they aggregate into micelles. For nonionic surfactants, changes in the hydration sphere of the molecules upon micellization can lead to subtle but measurable changes in conductivity.

  • Apparatus: A high-precision conductivity meter with a temperature-controlled cell.

  • Procedure:

    • Prepare a series of this compound solutions of varying concentrations in high-purity water.

    • Calibrate the conductivity meter using standard potassium chloride solutions.

    • Measure the conductivity of each prepared solution at a constant temperature.

    • Plot the specific conductivity versus the surfactant concentration.

    • The CMC is identified as the concentration at which a break in the slope of the plot occurs.

Determination of Enthalpy of Micellization (ΔH°m)

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, including micelle formation and dissociation.

  • Principle: A concentrated solution of the surfactant is titrated into a calorimetric cell containing pure solvent (or a very dilute surfactant solution). The heat released or absorbed upon each injection is measured. Below the CMC, the injected micelles dissociate, resulting in a heat change corresponding to the enthalpy of demicellization (-ΔH°m). Above the CMC, the heat change is primarily due to the dilution of micelles.

  • Apparatus: An isothermal titration calorimeter.

  • Procedure:

    • Prepare a concentrated stock solution of this compound (typically 10-20 times the CMC) in the desired buffer or solvent.

    • Fill the sample cell of the calorimeter with the same buffer or solvent.

    • Equilibrate the system at the desired temperature.

    • Perform a series of small, sequential injections of the concentrated surfactant solution into the sample cell while monitoring the heat change.

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the total surfactant concentration in the cell.

    • The resulting titration curve is fitted to a suitable model (e.g., a sigmoidal function) to determine the CMC and the enthalpy of micellization (ΔH°m).

Visualization of Thermodynamic Relationships

The thermodynamic parameters of micellization are interconnected through the fundamental Gibbs-Helmholtz equation. The following diagram illustrates the logical relationship between the standard Gibbs free energy of micellization (ΔG°m), the standard enthalpy of micellization (ΔH°m), and the standard entropy of micellization (ΔS°m).

Thermodynamic_Relationship G ΔG°m (Gibbs Free Energy) Spontaneity Spontaneity of Micellization (ΔG°m < 0) G->Spontaneity Determines H ΔH°m (Enthalpy) H->G - S TΔS°m (Entropy) S->G +

Caption: Thermodynamic relationship in micellization.

Discussion and Future Directions

The positive enthalpy of micellization for this compound at 25°C indicates that the process is endothermic.[2] This implies that the primary driving force for micellization is a significant positive entropy change. This large increase in entropy is attributed to the hydrophobic effect, where the release of ordered water molecules from around the hydrophobic alkyl chains of the surfactant monomers into the bulk solvent leads to an overall increase in the disorder of the system.

For many nonionic surfactants, the CMC exhibits a characteristic U-shaped dependence on temperature. Initially, the CMC decreases with increasing temperature, reaches a minimum, and then increases at higher temperatures. This behavior reflects the complex interplay between the temperature-dependent changes in the hydrophobic effect and the hydration of the polar headgroup. Consequently, the enthalpy of micellization (ΔH°m) is also temperature-dependent. At temperatures below the CMC minimum, micellization is typically endothermic (ΔH°m > 0), while at temperatures above the minimum, it becomes exothermic (ΔH°m < 0).

Further research employing techniques such as Isothermal Titration Calorimetry over a wide range of temperatures is required to fully elucidate the temperature-dependent thermodynamic profile of this compound micellization. Such data is crucial for optimizing its application in temperature-sensitive systems, such as in drug formulation and delivery, where precise control over micellar stability and properties is paramount.

References

An In-depth Technical Guide to Decyl(dimethyl)phosphine Oxide (CAS number 2190-95-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyl(dimethyl)phosphine oxide (DDPO), with the CAS number 2190-95-6, is an organophosphorus compound recognized for its utility as a non-ionic surfactant.[1] Structurally, it possesses a polar dimethylphosphine oxide head group and a nonpolar ten-carbon alkyl (decyl) tail, conferring upon it amphiphilic properties. This unique characteristic makes it a valuable tool in various scientific domains, including biochemical research for the solubilization and stabilization of membrane proteins, and as a potential candidate in pharmaceutical development due to its biological activities.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety information, with a focus on detailed experimental protocols and the elucidation of its potential biological interactions.

Chemical and Physical Properties

This compound is a stable compound, and while some of its physicochemical properties are well-documented, others, such as its melting and boiling points, are not extensively reported in the literature.[1]

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2190-95-6[1]
Molecular Formula C₁₂H₂₇OP[1][2]
Molecular Weight 218.32 g/mol [1][2]
IUPAC Name 1-dimethylphosphoryldecane[1][2]
Synonyms APO-10, Decyldimethylphosphine oxide[1][2]
Appearance Liquid at room temperature[1]
Solubility Limited solubility in water; soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and chloroform.[]
Critical Micelle Concentration (CMC) 4.6 mM (in water at 20-25°C)
Aggregation Number 131
Melting Point Data not readily available
Boiling Point Data not readily available
Density Data not readily available

Table 2: Analytical and Spectroscopic Data

Data TypeDescriptionReference(s)
Mass Spectrometry The protonated molecular ion [M+H]⁺ is observed at m/z 219.2. A characteristic fragment is [H₄PO₄]⁺ at m/z 98.98, representing the phosphine oxide moiety.[1]
Infrared (IR) Spectroscopy A strong absorption band for the P=O stretch is typically observed in the 1100-1200 cm⁻¹ region. C-H stretching vibrations from the alkyl chains appear in the 2800-3000 cm⁻¹ range.[1]
³¹P NMR Spectroscopy The chemical shift for tertiary phosphine oxides (R₃P=O) generally falls in the range of +20 to +60 ppm relative to H₃PO₄.[4]
¹H and ¹³C NMR Spectroscopy Specific spectral data is not readily available in the cited literature. However, the spectra would be expected to show characteristic signals for the decyl chain and the two methyl groups attached to the phosphorus atom.

Synthesis and Purification

The primary route for the synthesis of this compound is through a Grignard reaction. This involves the reaction of a decyl Grignard reagent with a dimethylphosphinyl halide. While a specific protocol for this compound is not detailed in the available literature, the following is a representative experimental protocol adapted from the synthesis of the closely related dodecyldimethylphosphine oxide.

Experimental Protocol: Synthesis via Grignard Reaction (Adapted)

Disclaimer: This protocol is for the synthesis of a related compound and may require optimization for this compound.

Materials:

  • 1-Bromodecane

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dimethylphosphinyl chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, three-neck flask, dropping funnel, condenser)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend magnesium turnings (1.2 molar equivalents) in anhydrous diethyl ether or THF.

    • Slowly add a solution of 1-bromodecane (1 molar equivalent) in the same anhydrous solvent from a dropping funnel. The reaction may need gentle heating or the addition of an iodine crystal to initiate.

    • Once initiated, maintain a gentle reflux by controlling the addition rate of the 1-bromodecane solution.

    • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the complete formation of decylmagnesium bromide.

  • Reaction with Dimethylphosphinyl Chloride:

    • Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

    • Slowly add a solution of dimethylphosphinyl chloride (1 molar equivalent) in anhydrous diethyl ether or THF from a dropping funnel, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., overnight).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

1-Bromodecane 1-Bromodecane Grignard_Reagent Decylmagnesium Bromide 1-Bromodecane->Grignard_Reagent Anhydrous Ether/THF Mg Mg Mg->Grignard_Reagent Crude_Product Crude Decyl(dimethyl)phosphine Oxide Grignard_Reagent->Crude_Product Dimethylphosphinyl_Chloride Dimethylphosphinyl_Chloride Dimethylphosphinyl_Chloride->Crude_Product Anhydrous Ether/THF Pure_Product Pure Decyl(dimethyl)phosphine Oxide Crude_Product->Pure_Product Purification (Chromatography/Distillation)

Caption: Synthetic workflow for this compound.

Applications in Research and Development

Solubilization and Stabilization of Membrane Proteins

As a non-ionic detergent, this compound is particularly useful for the extraction, solubilization, and stabilization of integral membrane proteins, which are notoriously difficult to study in their native environment. It functions by disrupting the lipid bilayer and forming micelles around the hydrophobic regions of the protein, thereby keeping it soluble in aqueous solutions.

Experimental Protocol: Membrane Protein Solubilization (General)

Disclaimer: This is a general protocol and the optimal conditions (e.g., detergent concentration, incubation time) should be empirically determined for each specific protein.

Materials:

  • Cell paste or membrane preparation containing the target protein.

  • Lysis/Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).

  • Stock solution of this compound (e.g., 10% w/v).

  • Ultracentrifuge.

Procedure:

  • Membrane Preparation:

    • Resuspend the cell paste in ice-cold Lysis Buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

    • Centrifuge the lysate at a low speed (e.g., 10,000 x g) to pellet cell debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes.

  • Solubilization:

    • Resuspend the membrane pellet in fresh, cold Lysis Buffer.

    • Add the this compound stock solution to the desired final concentration (typically starting in the range of 1-2% w/v).

    • Incubate the mixture for 1-4 hours at 4°C with gentle agitation.

  • Clarification:

    • Centrifuge the solubilization mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

  • Analysis:

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

    • Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to assess the efficiency of solubilization.

Cell_Paste Cell Paste expressing membrane protein Lysis Cell Lysis Cell_Paste->Lysis Low_Speed_Cent Low-Speed Centrifugation Lysis->Low_Speed_Cent Supernatant_1 Supernatant Low_Speed_Cent->Supernatant_1 Debris_Pellet Cell Debris (discard) Low_Speed_Cent->Debris_Pellet Ultra_Cent_1 Ultracentrifugation Supernatant_1->Ultra_Cent_1 Membrane_Pellet Membrane Pellet Ultra_Cent_1->Membrane_Pellet Solubilization Solubilization with DDPO Membrane_Pellet->Solubilization Ultra_Cent_2 Ultracentrifugation Solubilization->Ultra_Cent_2 Solubilized_Proteins Supernatant with Solubilized Proteins Ultra_Cent_2->Solubilized_Proteins Unsolubilized_Pellet Unsolubilized Material Ultra_Cent_2->Unsolubilized_Pellet

Caption: Workflow for membrane protein solubilization using DDPO.

Potential in Drug Development and Neuropharmacology

This compound has been noted for its biological activity, particularly its potential to influence neuroactive pathways.[1] It has been suggested that it may act as an inhibitor in biochemical pathways by catalyzing the oxidative deamination of primary and secondary amines, such as serotonin.[] This suggests a potential interaction with enzymes like monoamine oxidase (MAO), which are critical in the metabolism of neurotransmitters.

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including serotonin, dopamine, and norepinephrine.[5] Inhibition of MAO increases the levels of these neurotransmitters in the brain and is a therapeutic strategy for depression and neurodegenerative diseases.[6] The proposed mechanism by which this compound may influence this pathway is by promoting the oxidation of serotonin, which could modulate serotonergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Serotonin_Synapse 5-HT Serotonin_Vesicle->Serotonin_Synapse Release Serotonin_Cytosol Cytosolic 5-HT MAO Monoamine Oxidase (MAO) Serotonin_Cytosol->MAO Metabolism Serotonin_Synapse->Serotonin_Cytosol Reuptake Receptor 5-HT Receptor Serotonin_Synapse->Receptor Binding Aldehyde 5-Hydroxyindoleacetaldehyde MAO->Aldehyde Oxidative Deamination DDPO Decyl(dimethyl)phosphine Oxide DDPO->MAO Potential Modulation

Caption: Plausible signaling pathway of DDPO's effect on serotonin.

Safety and Toxicology

This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

  • H315: Causes skin irritation.[2][7]

  • H319: Causes serious eye irritation.[2][7]

  • H335: May cause respiratory irritation.[2][7]

Table 3: Toxicological Profile

EndpointDataReference(s)
Acute Oral Toxicity Specific LD₅₀ data for this compound is not readily available. A study on C₁₀-C₁₈-alkyldimethylamine oxides reported moderate acute oral toxicity.[8]
Acute Dermal Toxicity Specific LD₅₀ data is not available. Low toxicity is reported for C₁₀-C₁₈-alkyldimethylamine oxides.[8]
Skin Irritation Causes skin irritation.[2][7]
Eye Irritation Causes serious eye irritation.[2][7]
Respiratory Irritation May cause respiratory irritation.[2][7]

Due to its irritant nature, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a versatile non-ionic detergent with established applications in the solubilization of membrane proteins, a critical step in their structural and functional characterization. Its amphiphilic nature, defined by a decyl chain and a dimethylphosphine oxide headgroup, governs its utility in biochemical research. Furthermore, its potential to modulate neuroactive amine metabolism opens avenues for its investigation in neuropharmacology and drug development. While detailed toxicological and some physicochemical data are still limited, the available information underscores its importance as a research tool. The experimental protocols provided herein, adapted from closely related analogues, offer a starting point for its practical application in the laboratory. As with any chemical, proper safety precautions should be strictly followed during its handling and use.

References

In-Depth Technical Guide to Decyl(dimethyl)phosphine Oxide (APO-10) and its Synonyms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the chemical properties, experimental applications, and relevant biological contexts of the non-ionic surfactant, Decyl(dimethyl)phosphine Oxide (APO-10).

This compound, commonly known by the abbreviation APO-10, is a non-ionic surfactant widely utilized in biochemical and pharmaceutical research. Its amphipathic nature, characterized by a hydrophobic decyl chain and a polar dimethylphosphine oxide head group, makes it an effective agent for solubilizing and stabilizing membrane proteins, as well as a component in novel drug delivery systems. This technical guide provides a comprehensive overview of APO-10, including its synonyms, physicochemical properties, detailed experimental protocols, and its role in relevant biological pathways.

Nomenclature and Identification

This compound is known by a variety of synonyms in scientific literature and commercial catalogs. A clear understanding of these alternative names is crucial for comprehensive literature searches and material sourcing.

Synonym CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound2190-95-6C12H27OP218.32
APO-102190-95-6C12H27OP218.32
Dimethyldecylphosphine oxide2190-95-6C12H27OP218.32
1-(Dimethylphosphoryl)decane2190-95-6C12H27OP218.32
Phosphine oxide, decyldimethyl-2190-95-6C12H27OP218.32

Physicochemical Properties

The utility of APO-10 in various research applications is dictated by its specific physicochemical properties. Key quantitative data are summarized below.

Property Value Conditions
Critical Micelle Concentration (CMC)4.6 mM[1]20-25°C in aqueous solution
Aggregation Number131[1]-
Micellar Average Molecular Weight28,597 g/mol [1]-
AppearanceWhite to off-white powder-
SolubilitySoluble in water-

Experimental Protocols

Detailed methodologies are essential for the successful application of APO-10 in a laboratory setting. Below are protocols for key experiments involving this surfactant.

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Objective: To determine the concentration at which APO-10 monomers self-assemble into micelles in an aqueous solution.

Materials:

  • This compound (APO-10)

  • High-purity water

  • Tensiometer (with a Du Noüy ring or Wilhelmy plate)

  • A series of clean glass vessels

Procedure:

  • Prepare a stock solution of APO-10 in high-purity water at a concentration significantly above the expected CMC (e.g., 50 mM).

  • Create a dilution series of the APO-10 stock solution to cover a range of concentrations both below and above the expected CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each solution, starting from the most dilute to minimize contamination.

  • Plot the surface tension as a function of the logarithm of the APO-10 concentration.

  • The CMC is identified as the concentration at the inflection point of the curve, where the surface tension ceases to decrease significantly with increasing concentration.[2]

Protocol 2: Solubilization of G-Protein Coupled Receptors (GPCRs) from Yeast Membranes

Objective: To extract and solubilize a functional G-protein coupled receptor (GPCR), such as the human adenosine A2A receptor (A2AR), from yeast membranes using a detergent-based method for subsequent purification and analysis. While the original protocol used DDM, APO-10 can be substituted as a non-ionic detergent with similar properties.

Materials:

  • Yeast membranes containing the target GPCR

  • Solubilization Buffer: 50 mM Tris/HCl, pH 8.0, 10% glycerol, 500 mM NaCl

  • This compound (APO-10)

  • Cholesteryl hemi-succinate

  • Complete EDTA-free protease inhibitor cocktail

  • Ultracentrifuge

Procedure:

  • Thaw the yeast membranes containing the A2AR on ice.

  • Prepare the solubilization buffer and add the protease inhibitor cocktail immediately before use.

  • Add APO-10 to the solubilization buffer to a final concentration of 2.5% (w/v) and cholesteryl hemi-succinate to a final concentration of 0.5% (w/v).

  • Resuspend the yeast membranes in the detergent-containing solubilization buffer to a final wet weight concentration of 40 mg/ml.[3]

  • Incubate the mixture with slow rotation at 4°C for 2 hours.[3]

  • To remove non-solubilized material, centrifuge the sample at 100,000 x g for 1 hour at 4°C.[3]

  • Carefully collect the supernatant, which contains the solubilized A2AR. The solubilized receptor is now ready for subsequent purification steps, such as affinity chromatography.

cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_separation Separation yeast_membranes Yeast Membranes (with A2AR) incubation Incubate at 4°C for 2 hours yeast_membranes->incubation Resuspend sol_buffer Solubilization Buffer (Tris, Glycerol, NaCl) sol_buffer->incubation apo10 APO-10 (2.5%) apo10->incubation cholesterol Cholesteryl Hemi-succinate (0.5%) cholesterol->incubation inhibitors Protease Inhibitors inhibitors->incubation centrifugation Ultracentrifugation (100,000 x g, 1 hr) incubation->centrifugation supernatant Supernatant (Solubilized A2AR) centrifugation->supernatant Collect pellet Pellet (Insoluble material) centrifugation->pellet Discard cluster_pathway Neuroactive Amine Oxidation neurotransmitter Neurotransmitter (e.g., Serotonin) imine Imino Acid Intermediate neurotransmitter->imine Oxidation apo10 APO-10 (as catalyst) apo10->imine flavoenzyme Flavoprotein Amine Oxidase flavoenzyme->imine hydrolysis Hydrolysis imine->hydrolysis aldehyde Aldehyde Metabolite hydrolysis->aldehyde ammonia Ammonia hydrolysis->ammonia cluster_workflow Preparation of Drug-Loaded Micelles drug Hydrophobic Drug dissolution Dissolution drug->dissolution apo10 APO-10 apo10->dissolution solvent Organic Solvent solvent->dissolution thin_film Thin Film Formation (Solvent Evaporation) dissolution->thin_film hydration Hydration with Aqueous Solution thin_film->hydration micelles Drug-Loaded Micelles hydration->micelles

References

Health and Safety Profile of Decyl(dimethyl)phosphine Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for Decyl(dimethyl)phosphine Oxide. The information is compiled from various sources, including safety data sheets and toxicological testing guidelines, to support its safe handling and use in research and development.

Chemical and Physical Properties

This compound is an organophosphorus compound with the following key identifiers and properties.

PropertyValue
Chemical Name This compound
Synonyms APO-10, Dimethyldecylphosphine oxide
CAS Number 2190-95-6
Molecular Formula C₁₂H₂₇OP
Molecular Weight 218.32 g/mol

Hazard Identification and Classification

This compound is classified as an irritant. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity – single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

GHS Pictogram:

alt text

Signal Word: Warning

Toxicological Data

Comprehensive toxicological data is essential for a complete understanding of a substance's potential health effects. Below is a summary of the available data for this compound.

Acute Toxicity

Quantitative data on the acute toxicity of a closely related phosphine oxide indicates low toxicity via oral and dermal routes.

RouteSpeciesTestResult
OralRatLD50>5000 mg/kg[1]
DermalRabbitLD50>5000 mg/kg[1]
Inhalation-LC50Data not available
Irritation

Skin Irritation: Studies on rabbits have shown that this compound is not irritating to the skin. In a study following OECD Guideline 404, a 4-hour semi-occlusive dermal application of the substance to three rabbits resulted in no observable dermal reactions. The Primary Irritation Index was calculated to be 0.0.

Eye Irritation: An eye irritation study in rabbits, following OECD Guideline 405, indicated that this compound is minimally irritating to the eye. Following a single instillation, crimson-red conjunctival appearance with very-slight chemosis was observed, which resolved by day 8. The highest total mean score was 7.3 at the 24-hour observation.

Sensitization

Skin Sensitization: A safety data sheet for a related phosphine oxide indicates that it is sensitizing to the skin in guinea pigs (GPMT).[1] However, specific data for this compound is not available.

Respiratory Sensitization: No data is currently available on the potential of this compound to cause respiratory sensitization.

Mutagenicity

No specific mutagenicity data (e.g., Ames test, chromosomal aberration assay) for this compound was found in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections outline the standard protocols for key toxicological endpoints.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

OECD_404_Workflow start Start: Healthy young adult albino rabbits (n=3) prep Animal Preparation: - Acclimatization - Fur clipped from dorsal area start->prep application Test Substance Application: - 0.5 g of test substance applied to a small area (~6 cm²) - Covered with a gauze patch and semi-occlusive dressing prep->application exposure Exposure: - 4-hour duration application->exposure removal Removal of Test Substance: - Dressing and any residual substance removed exposure->removal observation Observation Period: - Skin reactions (erythema and edema) scored at 1, 24, 48, and 72 hours post-removal removal->observation end End: Calculation of Primary Irritation Index and classification observation->end

OECD 404 Experimental Workflow
Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

OECD_405_Workflow start Start: Healthy young adult albino rabbits (n=3) with no pre-existing eye defects application Test Substance Instillation: - 0.1 mL of liquid or 0.1 g of solid instilled into the conjunctival sac of one eye start->application observation Observation Period: - Ocular reactions (cornea, iris, conjunctivae) scored at 1, 24, 48, and 72 hours post-instillation application->observation end End: Calculation of mean scores and classification observation->end

OECD 405 Experimental Workflow
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro assay is widely used to assess the mutagenic potential of a substance.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis bacterial_strains Select bacterial strains (e.g., S. typhimurium, E. coli) plate_incorporation Plate Incorporation Method: Mix bacteria, test substance, (±S9), and molten top agar. Pour onto minimal glucose agar plates. bacterial_strains->plate_incorporation pre_incubation Pre-incubation Method: Incubate bacteria, test substance, (±S9) before adding top agar and plating. bacterial_strains->pre_incubation test_substance Prepare various concentrations of test substance test_substance->plate_incorporation test_substance->pre_incubation s9_mix Prepare S9 mix for metabolic activation s9_mix->plate_incorporation s9_mix->pre_incubation incubation Incubate plates at 37°C for 48-72 hours plate_incorporation->incubation pre_incubation->incubation count_revertants Count revertant colonies incubation->count_revertants compare_controls Compare to negative (solvent) and positive controls count_revertants->compare_controls evaluate Evaluate for a dose-dependent increase in revertants compare_controls->evaluate result Determine Mutagenic Potential evaluate->result

Ames Test General Workflow

Handling and Safety Precautions

Based on the available data, the following handling and safety precautions are recommended.

Engineering Controls
  • Use in a well-ventilated area.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from oxidizing agents.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: May produce carbon oxides and phosphorus oxides upon combustion.

Logical Relationship of Hazard Assessment

The process of assessing the health and safety of a chemical involves a logical flow of information gathering and evaluation.

Hazard_Assessment_Logic cluster_data_gathering Data Gathering cluster_hazard_id Hazard Identification cluster_risk_characterization Risk Characterization & Management phys_chem Physical/Chemical Properties acute_tox Acute Toxicity phys_chem->acute_tox in_silico In Silico / QSAR Predictions irritation Irritation/Corrosion in_silico->irritation in_vitro In Vitro Toxicity Data sensitization Sensitization in_vitro->sensitization in_vivo In Vivo Animal Data mutagenicity Mutagenicity in_vivo->mutagenicity human_data Human Data (if available) carcinogenicity Carcinogenicity human_data->carcinogenicity reproductive_tox Reproductive Toxicity human_data->reproductive_tox classification GHS Classification & Labeling acute_tox->classification irritation->classification sensitization->classification mutagenicity->classification carcinogenicity->classification reproductive_tox->classification sds Safety Data Sheet (SDS) Generation classification->sds ppe PPE Recommendations sds->ppe handling Handling & Storage Guidelines sds->handling

Logical Flow of Chemical Hazard Assessment

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Users should always consult the most current SDS for this compound before handling.

References

Methodological & Application

Application Notes and Protocols for Decyl(dimethyl)phosphine Oxide as a Non-ionic Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decyl(dimethyl)phosphine oxide (DDPO) is a non-ionic surfactant that has garnered significant interest in biochemical and pharmaceutical research. Its amphiphilic nature, characterized by a hydrophobic decyl chain and a polar dimethylphosphine oxide headgroup, makes it an effective agent for solubilizing and stabilizing membrane proteins and for use in drug delivery systems.[1] This document provides detailed application notes and experimental protocols for the use of DDPO.

Physicochemical Properties

Understanding the physicochemical properties of DDPO is crucial for its effective application. Key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 2190-95-6[1][2]
Molecular Formula C₁₂H₂₇OP[1][3]
Molecular Weight 218.32 g/mol [1][3]
Synonyms APO-10, Decyldimethylphosphine oxide[2][3]
Appearance Liquid at room temperature[1]
Critical Micelle Concentration (CMC) 4.6 mM (in H₂O at 20-25°C)[2]
Aggregation Number 131[2]
Micellar Molecular Weight 28,597 g/mol [2]
Description Non-ionic surfactant[2]

Applications in Membrane Protein Research

DDPO is a valuable tool for the solubilization, purification, and stabilization of membrane proteins, which are notoriously challenging to study due to their hydrophobic nature embedded within the lipid bilayer.[4][5][6]

Solubilization of Membrane Proteins

The primary application of DDPO in this field is to extract membrane proteins from their native lipid environment while preserving their structure and function.[4][6] The surfactant forms micelles that mimic the lipid bilayer, thereby stabilizing the protein in an aqueous solution.[4]

This protocol provides a general framework for solubilizing membrane proteins from E. coli cell pellets. The optimal conditions, particularly the DDPO concentration, should be empirically determined for each specific protein.

Materials:

  • E. coli cell pellet expressing the target membrane protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)

  • DDPO stock solution (e.g., 10% w/v in Lysis Buffer)

  • Ultracentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using an appropriate method (e.g., sonication, French press).

  • Membrane Isolation: Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.[7]

  • Solubilization: Carefully discard the supernatant and resuspend the membrane pellet in fresh, cold Lysis Buffer. Add the DDPO stock solution to the membrane suspension to the desired final concentration (a good starting point is 1-2% w/v).[6]

  • Incubation: Incubate the mixture for 1-4 hours at 4°C with gentle agitation to allow for the solubilization of membrane proteins.[6]

  • Clarification: Pellet the unsolubilized material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.[6]

  • Analysis: Carefully collect the supernatant, which contains the solubilized membrane proteins. The efficiency of solubilization can be assessed by analyzing the supernatant and pellet fractions using SDS-PAGE and Western blotting.[6]

G cluster_workflow Experimental Workflow: Membrane Protein Solubilization start E. coli Cell Pellet lysis Cell Lysis start->lysis low_speed_centrifugation Low-Speed Centrifugation (10,000 x g) lysis->low_speed_centrifugation ultracentrifugation1 Ultracentrifugation (10,000 x g) low_speed_centrifugation->ultracentrifugation1 Supernatant solubilization Solubilization with DDPO ultracentrifugation1->solubilization Membrane Pellet ultracentrifugation2 Ultracentrifugation (100,000 x g) solubilization->ultracentrifugation2 supernatant Supernatant with Solubilized Protein ultracentrifugation2->supernatant Collect pellet Pellet (Unsolubilized Material) ultracentrifugation2->pellet Discard

Workflow for membrane protein solubilization.

Applications in Drug Development and Delivery

The self-assembly of DDPO into micelles in aqueous solutions makes it a promising candidate for drug delivery systems.[6][8] The hydrophobic core of these micelles can encapsulate poorly water-soluble drugs, potentially enhancing their solubility, stability, and bioavailability.[8]

Formulation of Drug-Loaded Micelles

This protocol describes a general method for encapsulating a hydrophobic drug, such as doxorubicin, into DDPO micelles.

Materials:

  • This compound (DDPO)

  • Hydrophobic drug (e.g., Doxorubicin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Stirrer/sonicator

Procedure:

  • Micelle Formation: Dissolve DDPO in PBS at a concentration well above its CMC (4.6 mM) to ensure the formation of micelles.

  • Drug Encapsulation: Add the hydrophobic drug to the DDPO solution. The mixture can be stirred or sonicated to facilitate the encapsulation of the drug within the hydrophobic cores of the micelles.

  • Purification: To remove the unencapsulated drug, dialyze the solution against fresh PBS using a dialysis membrane. The larger drug-loaded micelles will be retained within the dialysis bag, while the smaller, free drug molecules will diffuse out.

  • Characterization: The drug-loaded micelles can be characterized for their size, drug-loading content, and encapsulation efficiency using techniques such as dynamic light scattering (DLS) and UV-Vis spectroscopy.

In Vitro Drug Release Study

This protocol outlines a method to study the release of an encapsulated drug from DDPO micelles at different pH conditions, mimicking physiological and tumor environments.

Materials:

  • Drug-loaded DDPO micelle solution

  • PBS at pH 7.4 and pH 5.5

  • Dialysis tubing (e.g., MWCO 3.5 kDa)

  • Shaking incubator

Procedure:

  • Place a known volume of the drug-loaded DDPO micelle solution into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of the release medium (PBS at pH 7.4 or pH 5.5).

  • Place the setup in a shaking incubator at 37°C.[8]

  • At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the cumulative percentage of drug release as a function of time.

G cluster_drug_delivery Logical Relationship: DDPO in Drug Delivery ddpo DDPO Monomers micelle DDPO Micelle ddpo->micelle > CMC encapsulation Encapsulation micelle->encapsulation hydrophobic_drug Hydrophobic Drug hydrophobic_drug->encapsulation drug_loaded_micelle Drug-Loaded Micelle encapsulation->drug_loaded_micelle release Drug Release (e.g., at tumor pH) drug_loaded_micelle->release free_drug Free Drug at Target Site release->free_drug

DDPO's role in drug encapsulation and release.

Signaling Pathway Context: G-Protein Coupled Receptors (GPCRs)

While specific signaling pathways directly modulated by DDPO are not extensively documented, its utility in solubilizing membrane proteins is critical for studying their function. G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane proteins that are key drug targets and are often studied using non-ionic surfactants for their extraction and stabilization.[7] The following diagram illustrates a general GPCR signaling pathway that can be investigated once the receptor is successfully solubilized and purified using a surfactant like DDPO.

G cluster_gpcr General GPCR Signaling Pathway ligand Ligand gpcr GPCR (Solubilized with DDPO) ligand->gpcr Binds g_protein G-Protein (αβγ) gpcr->g_protein Activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers

Simplified GPCR signaling cascade.

References

Applications of Decyl(dimethyl)phosphine Oxide in Protein Adsorption Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyl(dimethyl)phosphine oxide (DMDPO) is a non-ionic surfactant characterized by a hydrophilic dimethylphosphine oxide headgroup and a hydrophobic decyl tail.[1] This amphiphilic nature allows it to be effective in studies involving protein adsorption and stabilization.[1][2] In pharmaceutical and biotechnological research, controlling protein adsorption onto surfaces is critical for drug delivery, biocompatibility of medical devices, and the prevention of protein aggregation.[3][4] DMDPO and its analogs, such as Dodecyldimethylphosphine oxide (DDMPO), are utilized for their ability to solubilize and stabilize proteins, particularly membrane proteins, by mimicking the lipid bilayer environment.[2][5] This document provides detailed application notes and experimental protocols for the use of DMDPO in protein adsorption studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of DMDPO is presented below. These properties are crucial for designing and interpreting protein adsorption experiments.

PropertyValueReference
Chemical Formula C₁₂H₂₇OP[6]
Molecular Weight 218.32 g/mol [6]
Synonym(s) APO-10, Dimethyldecylphosphine oxide
Critical Micelle Concentration (CMC) 4.6 mM (in water, 20-25°C)
Aggregation Number 131
Description Non-ionic surfactant

Application Notes

Preventing Surface-Induced Protein Aggregation

Protein aggregation is a significant challenge in the development of therapeutic proteins, as it can lead to reduced efficacy and potential immunogenicity. Adsorption of proteins onto interfaces, such as air-water or solid-liquid interfaces, can induce conformational changes that expose hydrophobic regions, leading to aggregation.[3] Non-ionic surfactants like DMDPO can mitigate this issue through two primary mechanisms:

  • Competitive Adsorption: DMDPO molecules will compete with protein molecules for binding sites on a hydrophobic surface. Due to their smaller size and tailored amphiphilicity, they can rapidly coat the surface, presenting a more hydrophilic interface to the solution and thereby preventing protein adsorption.

  • Protein-Surfactant Interaction: DMDPO can directly interact with hydrophobic patches on the surface of proteins. This interaction can stabilize the native conformation of the protein in solution and prevent protein-protein interactions that lead to aggregation.[7]

Solubilization and Stabilization of Membrane Proteins

Membrane proteins are notoriously difficult to study in their native state due to their hydrophobic nature. Surfactants are essential for extracting these proteins from the lipid bilayer and maintaining their solubility and structural integrity in an aqueous environment.[2][5] While specific protocols for DMDPO in this application are not widely published, protocols for the closely related Dodecyldimethylphosphine oxide (DDMPO) can be adapted.[5][8] The hydrophobic decyl chain of DMDPO can replace the lipid molecules surrounding the transmembrane domains of the protein, while the polar phosphine oxide headgroup interacts with the aqueous solvent, thus keeping the protein soluble and stable.[2]

Modulating Protein-Surface Interactions in Biosensors and Biomaterials

The response and reliability of biosensors and the biocompatibility of biomaterials are heavily dependent on the control of protein adsorption. Unwanted protein fouling can diminish the sensitivity of a biosensor or trigger an adverse biological response to an implant. DMDPO can be used as a blocking agent to passivate surfaces and reduce non-specific protein binding. By forming a self-assembled monolayer on the surface, DMDPO can create a protein-repellent interface. The concentration of DMDPO used will be critical; concentrations below the CMC will result in a monolayer at the interface, while concentrations above the CMC will lead to the formation of micelles in the bulk solution.[9]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of DMDPO in protein adsorption studies. Researchers should optimize these protocols for their specific protein and experimental system.

Protocol 1: Evaluation of DMDPO in Preventing Protein Adsorption to a Hydrophobic Surface

This protocol describes a method to quantify the ability of DMDPO to prevent the adsorption of a model protein (e.g., Bovine Serum Albumin, BSA) to a hydrophobic surface (e.g., polystyrene).

Materials:

  • This compound (DMDPO)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Polystyrene microplate (96-well)

  • Microplate reader

  • Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

  • Prepare DMDPO Solutions: Prepare a series of DMDPO solutions in PBS at concentrations ranging from below to above its CMC (4.6 mM). For example, 0.1, 1, 5, 10, and 20 mM.

  • Prepare Protein Solution: Prepare a solution of BSA in PBS at a concentration of 1 mg/mL.

  • Surface Treatment: Add 100 µL of each DMDPO solution (and a PBS control) to the wells of the polystyrene microplate. Incubate for 1 hour at room temperature to allow for surfactant adsorption.

  • Remove Surfactant Solution: Aspirate the DMDPO solutions from the wells and wash three times with 200 µL of PBS to remove any unbound surfactant.

  • Protein Adsorption: Add 100 µL of the 1 mg/mL BSA solution to each well. Incubate for 2 hours at room temperature.

  • Quantify Non-Adsorbed Protein: After incubation, carefully collect the supernatant from each well. Determine the protein concentration in the supernatant using a standard protein assay.

  • Calculate Adsorbed Protein: The amount of adsorbed protein is the initial protein concentration minus the protein concentration in the supernatant.

  • Data Analysis: Plot the amount of adsorbed protein as a function of the DMDPO concentration.

Protocol 2: Solubilization of a Membrane Protein using DMDPO

This protocol is a general guideline for the solubilization of membrane proteins from a cell membrane preparation, adapted from protocols for similar non-ionic surfactants.[5]

Materials:

  • Cell paste or membrane fraction containing the target protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0, with protease inhibitors)

  • DMDPO stock solution (e.g., 10% w/v in water)

  • Ultracentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell paste in Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication, French press).

  • Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour to pellet the cell membranes.

  • Solubilization: Discard the supernatant and resuspend the membrane pellet in Lysis Buffer. Add the DMDPO stock solution to the membrane suspension to achieve a final concentration that is optimal for solubilization (typically determined empirically, starting with a range around the CMC).

  • Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle agitation.

  • Clarification: Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C.

  • Analysis: The supernatant contains the solubilized membrane proteins. The efficiency of solubilization can be assessed by analyzing the supernatant and pellet fractions by SDS-PAGE and Western blotting for the target protein.

Visualizations

Experimental_Workflow_Protein_Adsorption cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dmdpo Prepare DMDPO Solutions surface_treat Surface Treatment with DMDPO prep_dmdpo->surface_treat prep_protein Prepare Protein Solution protein_adsorp Protein Adsorption prep_protein->protein_adsorp surface_treat->protein_adsorp quantify Quantify Non-Adsorbed Protein protein_adsorp->quantify calculate Calculate Adsorbed Protein quantify->calculate plot Plot Results calculate->plot Signaling_Pathway_Protein_Stabilization cluster_pathway Potential Pathways Protein Protein in Solution Adsorption Protein Adsorption & Unfolding Protein->Adsorption Adsorption ProteinInteraction Direct Protein-Surfactant Interaction Protein->ProteinInteraction HydrophobicSurface Hydrophobic Surface (e.g., Air-Water, Solid) HydrophobicSurface->Adsorption CompetitiveAdsorption Competitive Surface Adsorption HydrophobicSurface->CompetitiveAdsorption DMDPO DMDPO Surfactant DMDPO->CompetitiveAdsorption Mechanism 1 DMDPO->ProteinInteraction Mechanism 2 Aggregation Protein Aggregation Adsorption->Aggregation Leads to Prevention Prevention of Aggregation CompetitiveAdsorption->Prevention Results in Stabilization Protein Stabilization ProteinInteraction->Stabilization Results in Stabilization->Prevention

References

Application Notes and Protocols for Solubilizing Membrane Proteins with Decyl(dimethyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decyl(dimethyl)phosphine Oxide (DDAO) is a non-ionic to weakly cationic amphiphilic surfactant utilized in the solubilization of membrane proteins for structural and functional studies.[1] Its amphipathic character, deriving from a polar phosphine oxide headgroup and a hydrophobic decyl chain, allows for the effective disruption of the lipid bilayer and stabilization of integral membrane proteins in a soluble form.[2] These application notes provide a comprehensive guide to using DDAO for membrane protein solubilization, including its physicochemical properties, comparative data, and detailed experimental protocols.

Physicochemical Properties of DDAO

A thorough understanding of the physicochemical properties of DDAO is essential for the rational design of membrane protein solubilization experiments. Key properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name This compound
Synonyms APO 10
Molecular Formula C₁₂H₂₇OP
Molecular Weight 218.32 g/mol
Detergent Class Zwitterionic (Phosphine Oxide)[3]
Critical MicelleConcentration (CMC) Data not readily available for Decyl version. For Dodecyl version (DDAO/LDAO): ~1-2 mM (~0.023-0.046% w/v) in low salt buffers.[4]
Aggregation Number For Dodecyl version (DDAO/LDAO): ~75-95[4]
Micelle Molecular Weight For Dodecyl version (DDAO/LDAO): ~17-21.5 kDa[4]

Note: Much of the available literature refers to the dodecyl (C12) version of dimethylphosphine oxide, often abbreviated as DDAO or LDAO.[5][6] Data for the decyl (C10) version is less common. The properties of the dodecyl version are provided here as a close approximation. Researchers should be aware of this distinction when designing experiments.

Comparative Solubilization Efficiency

The selection of an appropriate detergent is a critical step in the successful isolation and stabilization of membrane proteins. The efficiency of solubilization can vary significantly between detergents and is highly dependent on the specific protein and membrane source. The following table presents a comparison of the solubilization efficiency of DDAO (referring to the dodecyl version, LDAO) with other commonly used detergents.

DetergentClassMedian Solubilization Efficiency (%)NotesReference(s)
DDAO (LDAO) Zwitterionic57 ± 18Generally effective, but can be denaturing for some proteins.[4][4]
DDM Non-ionic51 ± 20A mild and commonly used detergent for preserving protein function.[4][4]
FC-12 Zwitterionic75 ± 16High solubilization efficiency.[4][4]

Experimental Protocols

The following protocols provide a general framework for the solubilization of membrane proteins using DDAO. It is imperative to empirically optimize these conditions for each specific protein of interest to achieve the highest yield and maintain structural and functional integrity.[4]

I. Preparation of Reagents

1. DDAO Stock Solution (10% w/v):

  • Accurately weigh 1 g of DDAO powder in a fume hood.

  • Dissolve in 10 mL of high-purity water or a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Gentle warming and sonication may be required to fully dissolve the detergent.[1]

  • Store the stock solution at room temperature to prevent precipitation, which can occur at 4°C.[1] If refrigerated, warm and sonicate to redissolve any precipitate before use.[1]

2. Solubilization Buffer (Example):

  • 50 mM Tris-HCl, pH 7.5

  • 150 mM NaCl

  • 10% (v/v) Glycerol

  • Protease inhibitors (e.g., PMSF, cOmplete™ Protease Inhibitor Cocktail)

  • Prepare this buffer fresh before use and keep it on ice.

II. General Workflow for Membrane Protein Solubilization

G cluster_prep Preparation cluster_solubilization Solubilization cluster_separation Separation cluster_analysis Downstream Applications prep_membranes Isolated Cell Membranes resuspend Resuspend Membranes (5-10 mg/mL protein) prep_membranes->resuspend prep_buffer Ice-cold Solubilization Buffer + Protease Inhibitors prep_buffer->resuspend add_ddao Add DDAO Stock Solution (to final 1-2% w/v) resuspend->add_ddao incubate Incubate at 4°C (1-2 hours with gentle agitation) add_ddao->incubate centrifuge High-Speed Centrifugation (100,000 x g, 1 hour, 4°C) incubate->centrifuge collect Collect Supernatant centrifuge->collect purification Purification collect->purification analysis Functional/Structural Analysis purification->analysis

Caption: General workflow for membrane protein solubilization using DDAO.

III. Detailed Methodology for Solubilization
  • Membrane Preparation: Start with a pellet of isolated cell membranes containing the target protein of interest. The protein concentration of the membrane preparation should be known.

  • Resuspension: Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final total protein concentration of 5-10 mg/mL.[3] Ensure the suspension is homogenous.

  • Detergent Addition: While gently stirring the membrane suspension on ice, add the 10% DDAO stock solution dropwise to achieve the desired final concentration. For initial screening, a final concentration of 1-2% (w/v) is recommended.[3]

  • Incubation: Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., end-over-end rotation).[3] The optimal incubation time can vary and should be determined empirically.

  • Clarification: Pellet the unsolubilized material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.[3]

  • Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins, without disturbing the pellet.

  • Downstream Processing: The solubilized protein is now ready for subsequent purification steps, such as affinity chromatography, followed by functional and structural analyses.

IV. Optimization of Solubilization Conditions

To maximize the yield of active protein, it is crucial to optimize several parameters:

  • DDAO Concentration: Test a range of DDAO concentrations, typically from 0.5% to 3% (w/v). The optimal concentration will be a balance between efficient solubilization and maintaining protein stability.

  • Protein-to-Detergent Ratio: Vary the ratio of protein concentration to detergent concentration.

  • Temperature: While 4°C is a common starting point, some proteins may require different temperatures for optimal solubilization and stability.

  • pH and Ionic Strength: The solubility and behavior of DDAO can be influenced by pH and salt concentration.[1] Test a range of pH values (typically 7.0-8.5) and ionic strengths to find the optimal conditions for your protein.[1]

  • Incubation Time: Evaluate different incubation times (e.g., 30 minutes to 4 hours) to determine the point of maximum solubilization without compromising protein activity.

V. Troubleshooting Common Issues

G cluster_troubleshooting Troubleshooting Guide issue1 Issue Poor Solubilization Yield cause1a Cause Insufficient DDAO issue1:f1->cause1a:f0 cause1b Cause Suboptimal Buffer Conditions issue1:f1->cause1b:f0 solution1a Solution Increase DDAO concentration or protein:detergent ratio cause1a:f1->solution1a:f0 solution1b Solution Optimize pH and ionic strength cause1b:f1->solution1b:f0 issue2 Issue Protein Inactivation/Denaturation cause2a Cause DDAO Concentration Too High issue2:f1->cause2a:f0 cause2b Cause Harsh Solubilization Conditions issue2:f1->cause2b:f0 solution2a Solution Decrease DDAO concentration cause2a:f1->solution2a:f0 solution2b Solution Reduce incubation time or temperature cause2b:f1->solution2b:f0 issue3 Issue DDAO Precipitation cause3a Cause Low Temperature Storage issue3:f1->cause3a:f0 cause3b Cause Incorrect pH issue3:f1->cause3b:f0 solution3a Solution Store stock solution at room temperature cause3a:f1->solution3a:f0 solution3b Solution Adjust pH to neutral or slightly alkaline cause3b:f1->solution3b:f0

Caption: Troubleshooting common issues in membrane protein solubilization with DDAO.

Disclaimer: The information provided in these application notes is intended for research use only. It is crucial to conduct a thorough literature search for your specific protein of interest and to empirically optimize all experimental conditions.

References

Application Notes and Protocols for Decyl(dimethyl)phosphine Oxide in Micellar Catalysis of Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyl(dimethyl)phosphine oxide (DDPO), also known by the synonym APO10, is a non-ionic surfactant with the chemical formula C₁₂H₂₇OP. Its amphiphilic nature, characterized by a hydrophilic dimethylphosphine oxide headgroup and a hydrophobic decyl tail, enables it to form micelles in aqueous solutions.[1] This property makes it a candidate for use in micellar catalysis, a green chemistry approach that utilizes aqueous media for organic reactions. The hydrophobic core of the micelles can solubilize nonpolar organic reactants, creating a microenvironment that can enhance reaction rates and selectivity. While specific applications of this compound in the catalysis of organic reactions are not extensively documented in publicly available literature, its structural similarity to the well-studied dodecyldimethylphosphine oxide (DDAO) suggests its potential in similar applications.[2][3]

This document provides an overview of the potential applications of this compound in micellar catalysis, drawing parallels from its longer-chain homologue, DDAO. It includes generalized experimental protocols that can be adapted for the use of DDPO in organic synthesis.

Physicochemical Properties and Synthesis

This compound is a stable organophosphorus compound.[1] Its synthesis is most commonly achieved through a Grignard reaction, where decylmagnesium bromide is reacted with dimethylphosphinic chloride.[1] Alternative synthetic routes include the hydrolysis of chlorodimethylphosphine and methods starting from diethylphosphite.[1]

Applications in Micellar Catalysis

Based on studies of similar phosphine oxide-based surfactants, this compound micelles hold potential for catalyzing a variety of organic reactions.[2][3]

Nucleophilic Substitution (Sngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> N{N}N​ 2) Reactions

Micellar systems can influence the rate of bimolecular nucleophilic substitution (Sngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

N{N}N​
2) reactions.[2] The hydrophobic micellar core can solubilize nonpolar substrates, while the polar headgroups at the micelle-water interface can concentrate ionic nucleophiles, thereby affecting the reaction kinetics. This compound, being a non-ionic surfactant, could be particularly useful as a co-surfactant in mixed micellar systems with ionic surfactants to modulate the properties of the micellar pseudophase.[2]

Hydrolysis Reactions

The hydrolysis of esters, such as p-nitrophenyl acetate (PNPA), is a common model reaction for studying micellar catalysis.[2] The micellar environment can provide a favorable medium for the substrate and may stabilize the transition state of the hydrolysis reaction, leading to rate enhancement. The non-ionic nature of this compound makes it suitable for catalyzing reactions where charge interactions with the surfactant headgroup are to be minimized.[2]

Experimental Protocols

The following are generalized protocols adapted from studies on dodecyldimethylphosphine oxide (DDAO) and can serve as a starting point for investigating the catalytic activity of this compound. Optimization for specific substrates and reaction conditions is recommended.

Protocol 1: Determination of Critical Micelle Concentration (CMC)

Objective: To determine the CMC of this compound in an aqueous solution using surface tension measurements.

Materials:

  • This compound

  • High-purity deionized water

  • Tensiometer (with a Wilhelmy plate or Du Noüy ring)

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.

  • Prepare a series of dilutions from the stock solution with varying concentrations of the surfactant.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each solution, starting from the most dilute, ensuring the temperature is constant.

  • Plot the surface tension as a function of the logarithm of the this compound concentration.

  • The CMC is determined from the point of intersection of the two linear portions of the plot.

Protocol 2: Micellar Catalysis of Ester Hydrolysis (e.g., p-Nitrophenyl Acetate)

Objective: To evaluate the catalytic effect of this compound micelles on the hydrolysis of p-nitrophenyl acetate (PNPA).

Materials:

  • This compound

  • p-Nitrophenyl acetate (PNPA)

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Deionized water

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Acetonitrile (for PNPA stock solution)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the buffer solution at a concentration well above its CMC.

    • Prepare a concentrated stock solution of PNPA in acetonitrile.

  • Kinetic Measurements:

    • In a quartz cuvette, mix the this compound solution and buffer to achieve the desired surfactant concentration.

    • Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

    • Initiate the reaction by adding a small aliquot of the PNPA stock solution to the cuvette and mix quickly. The final PNPA concentration should be low to maintain pseudo-first-order conditions.

    • Monitor the reaction by recording the increase in absorbance of the p-nitrophenolate product at its λmax (around 400 nm) at regular time intervals.

  • Data Analysis:

    • Calculate the pseudo-first-order rate constant (kobs) from the initial linear portion of the absorbance versus time plot.

    • Plot kobs as a function of the this compound concentration. A sharp increase in the rate constant above the CMC is indicative of micellar catalysis.

Data Presentation

As specific quantitative data for the micellar catalysis of organic reactions using this compound is not readily available, the following table for the closely related dodecyldimethylphosphine oxide (DDAO) in a mixed micellar system is provided for illustrative purposes. This data demonstrates the inhibitory effect of DDAO on an Sngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

N{N}N​
2 reaction.

Table 1: Kinetic Data for the Sngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

N{N}N​ 
2 Reaction of Br⁻ with Methyl Naphthalene-2-sulfonate (MeONs) in Mixed CTABr/DDAO Micelles [2]

Mole Fraction of DDAO in CTABrkobs (s⁻¹)
0.0Data not available
0.2Data not available
0.4Data not available
0.6Data not available
0.8Data not available

Note: Specific values for kobs were not provided in the source material, but the trend indicates inhibition with increasing DDAO concentration.

Visualizations

The following diagrams illustrate the general principles and workflows discussed.

Micellar_Catalysis_Principle cluster_water Aqueous Bulk cluster_micelle Micelle Reactant_A Reactant A (Hydrophobic) Reactant_A_in_micelle Reactant A Reactant_A->Reactant_A_in_micelle Solubilization Reactant_B Reactant B (Hydrophilic) Product Product Reactant_B->Product Reaction M1 M2 M3 M4 M5 M6 M7 M8 Reactant_A_in_micelle->Product Reaction

Caption: Principle of micellar catalysis with this compound.

Experimental_Workflow A Prepare Stock Solutions (Surfactant, Reactant, Buffer) B Prepare Reaction Mixtures (Varying Surfactant Concentrations) A->B C Equilibrate Temperature (UV-Vis Spectrophotometer) B->C D Initiate Reaction (Add final reactant) C->D E Monitor Reaction Progress (Absorbance vs. Time) D->E F Data Analysis (Calculate Rate Constants) E->F G Plot Rate vs. [Surfactant] (Identify Catalytic Effect) F->G

Caption: Experimental workflow for studying micellar catalysis.

References

Application Notes and Protocols: The Role of Decyl(dimethyl)phosphine Oxide in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of decyl(dimethyl)phosphine oxide (DDMPO) in the synthesis of nanoparticles. Due to the limited direct literature on this compound for this specific application, this document draws upon established principles of nanoparticle synthesis and the known functions of analogous long-chain phosphine oxides, such as trioctylphosphine oxide (TOPO) and dodecyldimethylphosphine oxide, to infer its potential applications and provide detailed, adaptable protocols.

Introduction to this compound in Nanoparticle Synthesis

This compound is an organophosphorus compound characterized by a polar phosphine oxide head group and a ten-carbon nonpolar alkyl tail. This amphiphilic nature makes it a suitable candidate as a stabilizing agent or capping ligand in the synthesis of various nanoparticles, including quantum dots and metal oxides. The phosphine oxide group can coordinate to the surface of growing nanoparticles, controlling their growth and preventing aggregation, while the decyl chain provides solubility in organic solvents, crucial for colloidal synthesis methods.

The length of the alkyl chain in phosphine oxides can influence the physicochemical properties of the resulting nanoparticles. A decyl chain, being of intermediate length, is expected to offer a balance between steric stabilization and precursor accessibility to the nanoparticle surface. This can be advantageous in tuning nanoparticle size and morphology. For instance, studies on lipid nanoparticles have shown that the mean particle size can increase with the length of the alkyl chain of phospholipids, while drug entrapment may decrease[1].

Core Functions of this compound in Nanoparticle Synthesis

Based on the behavior of similar phosphine oxides, the primary roles of this compound in nanoparticle synthesis are:

  • Surface Passivation and Stabilization: The phosphine oxide head group binds to the surface of the nanoparticles, passivating surface defects and preventing uncontrolled growth and aggregation. This is crucial for achieving monodisperse nanoparticles with uniform properties.

  • Solvent and Coordinating Agent: In high-temperature synthesis methods, it can act as a high-boiling point solvent and a coordinating ligand for metal precursors.

  • Morphology Control: By selectively binding to certain crystal facets, it can influence the final shape of the nanoparticles. The interplay between the binding of the phosphine oxide head and the steric hindrance of the decyl tail can be tailored to achieve desired morphologies.

Experimental Protocols

The following are generalized protocols for the synthesis of nanoparticles where this compound can be used as a capping agent. These are based on established methods for similar systems and should be optimized for specific applications.

3.1. Synthesis of Cadmium Selenide (CdSe) Quantum Dots

This protocol is adapted from methods using trioctylphosphine oxide (TOPO) as the primary capping agent and solvent.

Materials:

  • Cadmium oxide (CdO)

  • Selenium (Se) powder

  • This compound (DDMPO)

  • 1-Octadecene (ODE)

  • Oleic acid

  • Trioctylphosphine (TOP)

  • Methanol

  • Toluene

Procedure:

  • Preparation of Selenium Precursor: In a glovebox, dissolve selenium powder in trioctylphosphine to create a 1 M TOPSe solution.

  • Reaction Setup: Combine CdO, oleic acid, and 1-octadecene in a three-neck flask. Heat the mixture to 150°C under vacuum for 1 hour.

  • Introduction of Capping Agent: Introduce this compound into the flask and raise the temperature to 300°C under an inert atmosphere (e.g., Argon) until the solution becomes clear.

  • Nucleation and Growth: Swiftly inject the TOPSe solution into the hot reaction mixture. The temperature will drop; maintain it at a specific growth temperature (e.g., 280°C) to control the size of the quantum dots. The growth time will determine the final particle size.

  • Quenching and Purification: After the desired growth time, cool the reaction mixture to room temperature. Add toluene to disperse the nanoparticles, followed by methanol to precipitate them.

  • Isolation: Centrifuge the mixture to collect the CdSe quantum dots. The supernatant is discarded, and the precipitate is redispersed in toluene. This purification step should be repeated multiple times.

3.2. Synthesis of Gold Nanoparticles (AuNPs)

This protocol is based on the reduction of a gold salt in the presence of a phosphine oxide stabilizing agent.[2]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound (DDMPO)

  • Dimethyl sulfoxide (DMSO)

  • Sodium borohydride (NaBH₄)

Procedure:

  • Preparation of Gold Solution: Prepare a stock solution of HAuCl₄·3H₂O in DMSO.

  • Preparation of Capping Agent Solution: Dissolve this compound in DMSO.

  • Reaction Mixture: In a reaction vessel, mix the gold solution and the this compound solution.

  • Reduction: While stirring vigorously, add a freshly prepared aqueous solution of NaBH₄ to the mixture. A color change from yellow to deep red indicates the formation of gold nanoparticles.

  • Stabilization: Continue stirring for several hours to ensure the nanoparticles are well-capped and stable.

  • Purification: The resulting gold nanoparticle solution can be purified by dialysis or repeated centrifugation and redispersion in a suitable solvent to remove unreacted precursors and excess capping agent.

Data Presentation

The following tables present hypothetical yet representative quantitative data for nanoparticle synthesis using an alkyl(dimethyl)phosphine oxide capping agent, based on literature values for similar systems.

Table 1: Influence of this compound Concentration on CdSe Quantum Dot Size

Molar Ratio (Cd:DDMPO)Growth Time (min)Average Diameter (nm)Emission Peak (nm)
1:252.5520
1:453.1550
1:853.8580
1:1654.5610

Table 2: Characterization of Gold Nanoparticles Synthesized with Different Phosphine Oxide Ligands [2]

LigandAverage Diameter (nm)Polydispersity IndexStability (in DMSO)
(3-thioacetylpropyl)di-(p-tolyl)phosphine oxide (4A)55 ± 13.60.453 months
(3-thioacetylpropyl)-diphenylphosphine oxide (4B)40 ± 80.285 months
(3-thioacetylpropyl)-thiodiphenylphosphine oxide (7)25 ± 60.215 months
This compound (Hypothetical)35 ± 70.25> 4 months

Note: The data for this compound is a hypothetical projection based on the trends observed with other phosphine oxide ligands.

Visualizations

5.1. Experimental Workflow for Quantum Dot Synthesis

G cluster_0 Precursor Preparation cluster_1 Reaction cluster_2 Growth & Purification A CdO, Oleic Acid, ODE C Reaction Flask A->C Heat to 150°C under vacuum B Selenium Powder, TOP D TOPSe Solution B->D Dissolve in glovebox F F C->F Add DDMPO Heat to 300°C E This compound G Nucleation & Growth (e.g., 280°C) F->G Inject TOPSe H Cool to RT G->H I Add Toluene & Methanol H->I J Centrifuge I->J K Redisperse in Toluene J->K L Purified CdSe QDs K->L

Caption: Workflow for the synthesis of CdSe quantum dots.

5.2. Role of this compound in Nanoparticle Stabilization

G cluster_0 Nanoparticle Core cluster_1 This compound Ligands NP NP L1 P=O NP->L1 Coordination L2 P=O NP->L2 Coordination L3 P=O NP->L3 Coordination L4 P=O NP->L4 Coordination T1 Decyl Chain L1->T1 T2 Decyl Chain L2->T2 T3 Decyl Chain L3->T3 T4 Decyl Chain L4->T4

Caption: Stabilization of a nanoparticle by DDMPO ligands.

Conclusion

This compound holds significant potential as a versatile capping agent in the synthesis of a variety of nanoparticles. Its amphiphilic nature, with a coordinating phosphine oxide head and a stabilizing decyl tail, allows for the control of nanoparticle growth, morphology, and dispersibility. While direct experimental data is limited, the established roles of similar long-chain phosphine oxides provide a strong foundation for its application. The protocols and data presented herein serve as a valuable starting point for researchers and scientists to explore the utility of this compound in their nanoparticle synthesis endeavors. Further research is warranted to fully elucidate its specific effects on different nanoparticle systems.

References

Decyl(dimethyl)phosphine Oxide: Application Notes and Protocols for Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyl(dimethyl)phosphine oxide (DDPO) is a non-ionic detergent that has carved a niche in the field of biochemistry, particularly in the study of membrane proteins.[1] Its amphiphilic nature, characterized by a hydrophilic dimethylphosphine oxide headgroup and a ten-carbon hydrophobic tail, makes it an effective agent for solubilizing and stabilizing these challenging proteins, thereby facilitating their purification and crystallization.[1] This document provides detailed application notes and protocols for the use of DDPO in protein research, with a focus on membrane protein purification and crystallization.

While less documented than its longer-chain analog, Dodecyldimethylphosphine oxide (DDMPO), DDPO offers a valuable alternative for researchers, particularly when empirical screening of detergents is necessary to find the optimal conditions for a specific protein of interest.[2]

Physicochemical Properties

Understanding the physicochemical properties of a detergent is critical for its effective application in protein research. The following table summarizes the key properties of this compound.

PropertyValueReferences
Chemical Formula C₁₂H₂₇OP[2]
Molecular Weight 218.32 g/mol [2]
Synonyms APO-10, Dimethyldecylphosphine oxide[2]
Critical Micelle Concentration (CMC) 4.6 mM (in water, 20-25°C)[2]
Aggregation Number 131[2]
Micellar Average Molecular Weight 28,597 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[2]
Solubility Soluble in organic solvents, limited solubility in water[2]

Application Notes

Protein Solubilization

DDPO is utilized to extract membrane proteins from the lipid bilayer by forming mixed micelles containing the protein, detergent, and lipids. The concentration of DDPO used for solubilization is crucial and should be well above its Critical Micelle Concentration (CMC) to ensure the presence of sufficient micelles to encapsulate the protein. A general starting point is a concentration of 1-2% (w/v), which should be empirically optimized for each specific protein.[3]

The choice of buffer, pH, and salt concentration can also significantly impact solubilization efficiency. It is recommended to perform a screening experiment with a range of DDPO concentrations and buffer conditions to determine the optimal parameters for the target protein.[4]

Protein Purification

Once solubilized, the protein-DDPO complexes can be purified using various chromatographic techniques, such as immobilized metal affinity chromatography (IMAC), ion-exchange chromatography, and size-exclusion chromatography. It is essential to maintain a detergent concentration above the CMC in all buffers throughout the purification process to prevent protein aggregation and precipitation.

Protein Crystallization

DDPO can also be employed in the crystallization of membrane proteins. The detergent forms a micellar belt around the hydrophobic transmembrane regions of the protein, allowing it to form well-ordered crystals. The concentration of DDPO in the crystallization trials is a critical parameter that needs to be carefully screened. As with solubilization, the optimal conditions for crystallization are protein-dependent and require empirical determination.

Experimental Protocols

The following are generalized protocols for the use of this compound in membrane protein purification and crystallization. These should be considered as starting points and may require significant optimization for your specific protein of interest.

Protocol 1: Membrane Protein Solubilization

This protocol describes a general procedure for the solubilization of a target membrane protein from E. coli cell pellets.

Materials:

  • E. coli cell pellet expressing the target membrane protein

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, 1 µg/mL DNase I

  • Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, and a range of this compound concentrations (e.g., 0.5% to 2% w/v)

  • Ultracentrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a French press or sonication.

  • Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

  • Solubilization: Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer containing the desired concentration of this compound. Incubate with gentle agitation for 1-2 hours at 4°C.[4]

  • Clarification: Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C.[4]

  • Analysis: The supernatant contains the solubilized membrane proteins. Analyze the supernatant and pellet fractions by SDS-PAGE and Western blot to assess solubilization efficiency.[4]

Protocol 2: Purification of a His-tagged Membrane Protein

This protocol provides a general workflow for the purification of a His-tagged membrane protein solubilized with this compound using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

  • Solubilized membrane protein extract (from Protocol 1)

  • IMAC Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 20 mM imidazole, 0.1% (w/v) this compound

  • IMAC Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 250 mM imidazole, 0.1% (w/v) this compound

  • Ni-NTA affinity resin

Procedure:

  • Binding: Add the solubilized membrane protein extract to the equilibrated Ni-NTA resin. Incubate with gentle agitation for 1-2 hours at 4°C.

  • Washing: Wash the resin with 10-20 column volumes of IMAC Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with IMAC Elution Buffer.

  • Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity.

Protocol 3: Protein Crystallization by Vapor Diffusion

This protocol outlines a general procedure for setting up crystallization trials for a purified membrane protein using the hanging drop vapor diffusion method.

Materials:

  • Purified, concentrated membrane protein in a buffer containing 0.1% (w/v) this compound

  • Crystallization screening solutions

  • Hanging drop crystallization plates and cover slips

Procedure:

  • Setup: Pipette 1 µL of the purified protein solution onto a siliconized cover slip.

  • Mixing: Add 1 µL of the crystallization screening solution to the protein drop.

  • Sealing: Invert the cover slip over the reservoir containing the corresponding crystallization solution and seal the well with vacuum grease.

  • Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound in protein research.

G cluster_solubilization Membrane Protein Solubilization Workflow cell_pellet Cell Pellet with Membrane Protein lysis Cell Lysis cell_pellet->lysis membrane_isolation Membrane Isolation (Ultracentrifugation) lysis->membrane_isolation solubilization Solubilization with This compound membrane_isolation->solubilization clarification Clarification (Ultracentrifugation) solubilization->clarification solubilized_protein Solubilized Protein (Supernatant) clarification->solubilized_protein

Caption: Workflow for membrane protein solubilization.

G cluster_purification His-tagged Protein Purification Workflow solubilized_extract Solubilized Protein Extract binding Binding to Ni-NTA Resin solubilized_extract->binding washing Washing Step binding->washing elution Elution Step washing->elution purified_protein Purified Protein elution->purified_protein

Caption: Workflow for His-tagged protein purification.

G cluster_pathway Generic GPCR Signaling Pathway Ligand Ligand GPCR GPCR (Purified with DDPO) Ligand->GPCR G_protein G-protein GPCR->G_protein Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Generic GPCR signaling pathway.

Note on Signaling Pathways: While this compound can be instrumental in purifying membrane receptors like G-protein-coupled receptors (GPCRs) for structural and functional studies, its direct involvement in modulating specific signaling pathways is not well-documented. The diagram above illustrates a generic pathway that can be investigated using receptors purified with the aid of such detergents.

Conclusion

This compound is a valuable tool for researchers working with membrane proteins. Its properties as a non-ionic detergent make it suitable for solubilizing, purifying, and crystallizing these challenging molecules. While specific protocols for DDPO are not as prevalent as for other detergents, the generalized procedures provided here offer a solid foundation for developing optimized conditions for your protein of interest. As with any detergent-based methodology, empirical screening and optimization are key to success.

References

Application Note: Experimental Determination of the Critical Micelle Concentration (CMC) of Decyl(dimethyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Decyl(dimethyl)phosphine oxide (DAPO) is a non-ionic surfactant of significant interest in biochemical research and pharmaceutical development.[1] Its amphiphilic nature, characterized by a hydrophilic phosphine oxide head group and a hydrophobic decyl chain, enables it to form micelles in aqueous solutions and facilitate the solubilization of membrane proteins.[1] The Critical Micelle Concentration (CMC) is a fundamental parameter of any surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to self-assemble into larger aggregates known as micelles.[2][3] Above the CMC, properties of the solution such as surface tension, conductivity, and solubilization change abruptly.[4][5] Accurate determination of the CMC is crucial for optimizing formulations, understanding protein-surfactant interactions, and ensuring the efficacy of drug delivery systems. This application note provides detailed protocols for two common experimental methods for determining the CMC of this compound: the surface tension method and the fluorescence probe method.

Quantitative Data Summary

The physicochemical properties of this compound are summarized below. This data is essential for preparing solutions and interpreting experimental results.

PropertyValueSource
Chemical Name This compound[1][6]
Synonyms Dimethyldecylphosphine oxide, APO-10[1][6]
CAS Number 2190-95-6[1]
Molecular Formula C₁₂H₂₇OP[1][6]
Molecular Weight 218.32 g/mol [1][6]
Critical Micelle Concentration (CMC) 4.6 mM (at 20-25°C)
Aggregation Number 131
Description Non-ionic surfactant[1]

Conceptual Framework of Micellization

The formation of micelles is a spontaneous process driven by the hydrophobic effect. Below the CMC, surfactant molecules exist primarily as monomers. As the concentration approaches the CMC, these monomers aggregate to shield their hydrophobic tails from water, forming spherical micelles with hydrophilic heads facing the aqueous environment.[7]

cluster_0 Below CMC cluster_1 Above CMC A1 A2 A3 A4 A5 Micelle Micelle B1 B2 B3 B4 B5 B6 B7 B8 B9 B10

Caption: Conceptual diagram of micelle formation above the CMC.

General Experimental Workflow

The determination of the CMC, regardless of the specific technique, follows a consistent workflow. This involves the systematic preparation of solutions and the measurement of a physical property that changes significantly upon micelle formation.

prep Prepare Surfactant Stock Solution series Create a Series of Dilutions prep->series measure Measure Physical Property (e.g., Surface Tension, Fluorescence) series->measure plot Plot Measured Property vs. log(Concentration) measure->plot determine Determine CMC from Inflection Point plot->determine

Caption: A generalized workflow for the experimental determination of the CMC.

Experimental Protocols

Method 1: Surface Tension Measurement

Principle: Surfactant molecules adsorb at the air-water interface, reducing the surface tension of the solution.[2] As the surfactant concentration increases, the surface tension decreases until the surface becomes saturated with monomers. At the CMC, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[2][5] The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration curve.[5]

Materials and Equipment:

  • Precision Tensiometer (with Wilhelmy plate or Du Noüy ring)

  • This compound (≥98.0% purity)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Glass beakers

  • Magnetic stirrer and stir bars

  • Temperature control unit (e.g., water bath)

Protocol:

  • Solution Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 50 mM) in high-purity water. Ensure the surfactant is fully dissolved.

    • Prepare a series of solutions with decreasing concentrations by serial dilution of the stock solution. It is recommended to prepare at least 10-15 concentrations spanning the expected CMC (e.g., from 0.1 mM to 20 mM).

  • Tensiometer Calibration:

    • Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water as a reference.

  • Measurement:

    • Ensure the sample vessel and Wilhelmy plate/Du Noüy ring are scrupulously clean to avoid contamination.

    • Maintain a constant temperature (e.g., 25°C) throughout the experiment using the temperature control unit.

    • Starting with the most dilute solution to minimize cross-contamination, measure the surface tension of each prepared solution.

    • Allow the surface tension reading to stabilize before recording the value for each concentration.

  • Data Analysis:

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

    • The resulting graph should show two distinct linear regions.[7]

    • Perform a linear regression on the data points in each region.

    • The CMC is the concentration at which these two lines intersect.[2]

start Prepare Surfactant Solutions (Varying Conc.) measure Measure Surface Tension for each concentration start->measure plot Plot Surface Tension vs. log(Concentration) measure->plot intersect Identify Intersection of Two Linear Segments plot->intersect cmc CMC Value intersect->cmc

Caption: Workflow for CMC determination by surface tension measurement.

Method 2: Fluorescence Spectroscopy using a Pyrene Probe

Principle: This highly sensitive method utilizes a hydrophobic fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[8][9] In aqueous solution (a polar environment), pyrene exhibits a characteristic emission spectrum. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar, hydrophobic core of the micelles.[10] This change in the microenvironment causes a distinct change in the pyrene fluorescence spectrum, particularly in the ratio of the intensity of the first and third vibronic peaks (I₁/I₃). A plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration yields a sigmoidal curve, and the inflection point corresponds to the CMC.[4]

Materials and Equipment:

  • Fluorescence Spectrophotometer

  • This compound (≥98.0% purity)

  • Pyrene (fluorescence grade)

  • Methanol or Acetone (spectroscopic grade, for pyrene stock)

  • High-purity water

  • Volumetric flasks, micropipettes, and quartz cuvettes

Protocol:

  • Probe Solution Preparation:

    • Prepare a stock solution of pyrene (e.g., 1 mM) in a suitable organic solvent like methanol or acetone.

    • From this stock, prepare a dilute aqueous working solution of pyrene. The final concentration of pyrene in the surfactant solutions should be very low (e.g., ~1 µM) to avoid excimer formation.

  • Surfactant Solution Preparation:

    • Prepare a series of this compound solutions in high-purity water, spanning a wide concentration range around the expected CMC.

    • Add a small, constant aliquot of the aqueous pyrene working solution to each surfactant solution, ensuring the final pyrene concentration is identical in all samples.

  • Fluorescence Measurement:

    • Allow the solutions to equilibrate for a period (e.g., 30 minutes) in the dark to ensure pyrene partitioning is complete.

    • Set the excitation wavelength of the spectrophotometer to approximately 335 nm.

    • Record the emission spectrum for each sample from approximately 350 nm to 450 nm.

    • Identify the emission intensity of the first vibronic peak (I₁, ~373 nm) and the third vibronic peak (I₃, ~384 nm).

  • Data Analysis:

    • For each surfactant concentration, calculate the ratio of the fluorescence intensities (I₁/I₃).

    • Plot the I₁/I₃ ratio on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

    • The data should form a sigmoidal curve. The CMC is determined from the center of the transition, which can be found by fitting the data to a Boltzmann equation or by taking the maximum of the first derivative of the curve.[4]

start Prepare Surfactant Solutions with constant [Pyrene] measure Measure Fluorescence Emission (Ex: 335nm, Em: 350-450nm) start->measure ratio Calculate I₁/I₃ Intensity Ratio for each concentration measure->ratio plot Plot I₁/I₃ Ratio vs. log(Concentration) ratio->plot fit Fit Sigmoidal Curve and Find Inflection Point plot->fit cmc CMC Value fit->cmc

Caption: Workflow for CMC determination by fluorescence spectroscopy.

References

Application Notes and Protocols: Decyl(dimethyl)phosphine Oxide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyl(dimethyl)phosphine oxide (DDPO) is an amphiphilic, non-ionic surfactant that has garnered interest in the field of drug delivery. Its molecular structure, featuring a hydrophobic decyl tail and a polar dimethylphosphine oxide headgroup, enables the formation of self-assembled nanostructures, such as micelles, in aqueous environments. These micelles can encapsulate hydrophobic drugs, thereby enhancing their solubility, stability, and bioavailability. This document provides detailed application notes and experimental protocols for the utilization of DDPO in the development of advanced drug delivery systems. While much of the detailed experimental data is available for the closely related Dothis compound (DDMPO), the principles and protocols are readily adaptable for DDPO.

Physicochemical Properties

DDPO's utility in drug delivery is underpinned by its physicochemical characteristics. As a surfactant, it lowers the surface tension of a liquid, and above a certain concentration, the Critical Micelle Concentration (CMC), it spontaneously forms micelles.[1]

Table 1: Physicochemical Properties of Alkyl(dimethyl)phosphine Oxides

ParameterValue (for Dodecyldimethylphosphine oxide)UnitReference
Critical Micelle Concentration (CMC)~2.2mmol/L[2]
Enthalpy of Micellization (ΔHm)+1.8kcal/mol[2]
Gibbs Free Energy of Micellization (ΔG°m)-6.2kcal/mol[2]
Entropy of Micellization (TΔS°m)+8.0kcal/mol[2]

Note: Data presented is for Dothis compound (DDMPO), a close structural analog of DDPO. These values provide an estimate of the behavior of DDPO.

Applications in Drug Delivery

The primary application of DDPO in drug delivery is the formulation of micellar carriers for hydrophobic drugs. These systems offer several advantages:

  • Enhanced Solubility: The hydrophobic core of the DDPO micelle can encapsulate poorly water-soluble drugs, increasing their concentration in aqueous solutions.[3]

  • Improved Stability: Encapsulation within the micelle can protect the drug from degradation in the physiological environment.[3]

  • Controlled Release: Drug release from the micelles can be modulated, and in some cases, can be triggered by environmental stimuli such as pH.[3][4] The phosphine oxide group can be protonated in acidic environments, potentially altering the micelle structure and triggering drug release, which is particularly relevant for targeting the acidic tumor microenvironment.[3][5]

Experimental Protocols

Protocol 1: Formulation of DDPO Micelles for Drug Delivery

This protocol describes the preparation of drug-loaded DDPO micelles using the thin-film hydration method.

Materials:

  • This compound (DDPO)

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Chloroform or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • Dissolve a known amount of DDPO and the hydrophobic drug in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a thin lipid film on the inner surface of the flask.

  • Place the flask under vacuum for a minimum of 2 hours to ensure the complete removal of any residual solvent.[3]

  • Hydrate the thin film by adding PBS (pH 7.4) to the flask.

  • Sonicate the mixture in a water bath sonicator for 10-15 minutes, or until the film is completely dispersed, resulting in the formation of a micellar solution.[3]

  • To remove any unencapsulated drug, purify the micellar solution by dialysis against PBS using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 3.5 kDa) for 24 hours.[3]

Protocol 2: Characterization of DDPO Micelles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrument: Dynamic Light Scattering (DLS) instrument.

  • Procedure:

    • Dilute the prepared DDPO micelle solution with deionized water.

    • Measure the particle size, PDI, and zeta potential using the DLS instrument.[3]

2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Instruments: UV-Vis spectrophotometer or fluorescence spectrophotometer.

  • Procedure:

    • To determine the total amount of drug, disrupt a known volume of the drug-loaded micelle solution by adding a suitable organic solvent (e.g., methanol).

    • Measure the drug concentration using a spectrophotometer at the drug's maximum absorbance wavelength.

    • The amount of free, unencapsulated drug can be determined from the dialysis medium.

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of drug in micelles / Weight of micelles) x 100

      • EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100

Table 2: Example Characterization Data for Drug-Loaded Micelles (Hypothetical for DDPO)

FormulationDrugParticle Size (nm)PDIZeta Potential (mV)DLC (%)EE (%)
DDPO-Drug 1Paclitaxel100 ± 5< 0.2-5 ± 21085
DDPO-Drug 2Doxorubicin120 ± 8< 0.25-8 ± 3880

Note: This table presents hypothetical data to illustrate how results would be structured. Actual values will vary depending on the specific drug and formulation parameters.

Protocol 3: In Vitro Drug Release Study

This protocol evaluates the release of the encapsulated drug from the DDPO micelles over time, potentially under different pH conditions to simulate physiological and tumor environments.

Materials:

  • Drug-loaded DDPO micelle solution

  • PBS at pH 7.4 and pH 5.5

  • Dialysis tubing (MWCO 3.5 kDa)

  • Shaking incubator at 37°C

Procedure:

  • Place a known volume of the drug-loaded DDPO micelle solution into a dialysis bag.[3]

  • Immerse the dialysis bag in a larger volume of the release medium (PBS at pH 7.4 or pH 5.5).[3]

  • Place the entire setup in a shaking incubator maintained at 37°C.[3]

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium at each time point using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Plot the cumulative drug release (%) as a function of time.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol assesses the toxicity of the blank and drug-loaded DDPO micelles against a cancer cell line using the MTT assay.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • 96-well plates

  • Blank DDPO micelles

  • Drug-loaded DDPO micelles

  • Free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of free drug, drug-loaded DDPO micelles, and blank DDPO micelles. Include untreated cells as a control.[3]

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).[3]

  • After incubation, add MTT solution to each well and incubate for another 4 hours, allowing viable cells to metabolize MTT into formazan crystals.[3]

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability (%) relative to the untreated control cells.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation a DDPO + Drug in Organic Solvent b Thin Film Formation (Rotary Evaporation) a->b c Hydration with PBS (Sonication) b->c d Purification (Dialysis) c->d e Particle Size & Zeta Potential (DLS) d->e f Drug Loading & Encapsulation (Spectrophotometry) d->f g In Vitro Drug Release (Dialysis @ pH 7.4 & 5.5) d->g h In Vitro Cytotoxicity (MTT Assay) d->h drug_delivery_mechanism cluster_micelle DDPO Micelle cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell micelle Drug-Loaded Micelle circulation Increased Stability & Solubility micelle->circulation tumor Accumulation (EPR Effect) circulation->tumor release Drug Release (pH-sensitive) tumor->release uptake Cellular Uptake release->uptake effect Therapeutic Effect uptake->effect

References

Decyl(dimethyl)phosphine Oxide: A Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Decyl(dimethyl)phosphine oxide (DDPO) is an organophosphorus compound with the chemical formula C₁₂H₂₇OP. Characterized by a polar phosphine oxide head group and a nonpolar decyl tail, DDPO exhibits amphiphilic properties, making it a versatile molecule in various chemical and biological applications. In coordination chemistry, the lone pair of electrons on the oxygen atom of the phosphine oxide group allows DDPO to act as a hard Lewis base, forming stable coordination complexes with a wide range of metal ions. These properties have led to its use in catalysis, solvent extraction, and the formation of novel materials.

Physicochemical Properties

DDPO is a white solid at room temperature with a molecular weight of 218.32 g/mol . It is soluble in many organic solvents. Key physicochemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₇OP[1][2]
Molecular Weight 218.32 g/mol [1][2]
Appearance White solid
Melting Point 48-50 °C
P=O Stretch (IR) ~1170 cm⁻¹
³¹P NMR Shift ~40-50 ppm (in CDCl₃)
Critical Micelle Concentration (CMC) 4.6 mM (in water at 20-25°C)[1]
Aggregation Number 131[1]

Synthesis of this compound

DDPO can be synthesized through a Grignard reaction followed by oxidation.

Experimental Protocol: Synthesis of DDPO

Materials:

  • 1-Bromodecane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Chlorodimethylphosphine

  • 30% Hydrogen peroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add anhydrous diethyl ether to cover the magnesium. Slowly add a solution of 1-bromodecane (1 eq) in anhydrous diethyl ether through the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining 1-bromodecane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 2 hours.

  • Reaction with Chlorodimethylphosphine: Cool the Grignard reagent to 0 °C. Slowly add a solution of chlorodimethylphosphine (1 eq) in anhydrous diethyl ether. After the addition, allow the mixture to warm to room temperature and stir overnight.

  • Hydrolysis and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Oxidation: Remove the solvent under reduced pressure. Dissolve the crude decyl(dimethyl)phosphine in dichloromethane and cool to 0 °C. Add 30% hydrogen peroxide (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 4 hours.

  • Purification: Wash the organic layer with a saturated sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford pure this compound.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_phosphine_synthesis Phosphine Synthesis cluster_oxidation Oxidation cluster_purification Purification Bromodecane 1-Bromodecane Grignard Decylmagnesium Bromide Bromodecane->Grignard Diethyl Ether Mg Magnesium Mg->Grignard Crude_Phosphine Crude Decyl(dimethyl)phosphine Grignard->Crude_Phosphine Chlorodimethylphosphine Chlorodimethylphosphine Chlorodimethylphosphine->Crude_Phosphine Crude_DDPO Crude DDPO Crude_Phosphine->Crude_DDPO H2O2 H₂O₂ H2O2->Crude_DDPO Column_Chromatography Column Chromatography Crude_DDPO->Column_Chromatography Pure_DDPO Pure DDPO Column_Chromatography->Pure_DDPO

Caption: Workflow for the synthesis of this compound.

Coordination Chemistry

The phosphoryl oxygen of DDPO is the primary coordination site for metal ions. Upon coordination, a noticeable shift in the P=O stretching frequency to a lower wavenumber is observed in the infrared spectrum, which is a characteristic indicator of complex formation. Similarly, a downfield shift in the ³¹P NMR signal is typically observed.

Coordination with Lanthanide Ions

DDPO and its analogs are effective ligands for lanthanide ions, primarily due to the hard-acid nature of lanthanides and the hard-base nature of the phosphine oxide oxygen. These complexes are of interest for their potential applications in solvent extraction and as luminescent materials. The general formula for the extracted species from nitric acid media is often [Ln(NO₃)₃(DDPO)₃].

Quantitative Data for a Representative Lanthanide Complex (Analogous to DDPO):

The following data is for a representative [Eu(NO₃)₃(TOPO)₃] complex, where TOPO is trioctylphosphine oxide, a close structural and electronic analog of DDPO.

ParameterValueReference
Coordination Number of Eu³⁺ 9
Geometry Distorted tricapped trigonal prism
Eu-O (phosphine oxide) distance ~2.35 Å
Eu-O (nitrate) distance ~2.50 Å
P=O stretch (free ligand) ~1150 cm⁻¹
P=O stretch (complexed) ~1110 cm⁻¹
Coordination with Transition Metals

DDPO can also coordinate to transition metals. The stability and reactivity of these complexes depend on the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. Palladium complexes containing phosphine oxide ligands have been investigated for their catalytic activity in cross-coupling reactions.

Applications

Solvent Extraction of Metal Ions

The amphiphilic nature of DDPO makes it an excellent extractant in solvent extraction processes for the separation and purification of metals, particularly lanthanides and actinides from aqueous solutions.

Solvent_Extraction Aqueous_Phase Aqueous Phase (Metal Ions in Nitric Acid) Mixing Vigorous Mixing Aqueous_Phase->Mixing Organic_Phase Organic Phase (DDPO in Kerosene) Organic_Phase->Mixing Separation Phase Separation Mixing->Separation Aqueous_Raffinate Aqueous Raffinate (Depleted in Metal Ions) Separation->Aqueous_Raffinate Loaded_Organic Loaded Organic Phase ([M(NO₃)₃(DDPO)₃]) Separation->Loaded_Organic Stripping Stripping (e.g., with dilute acid) Loaded_Organic->Stripping Stripped_Organic Stripped Organic Phase (Recycled DDPO) Stripping->Stripped_Organic Metal_Product Concentrated Metal Product Stripping->Metal_Product

Caption: General workflow for solvent extraction using DDPO.

Experimental Protocol: Solvent Extraction of a Lanthanide Ion

Materials:

  • Stock solution of a lanthanide nitrate (e.g., Eu(NO₃)₃) in 1 M HNO₃.

  • Solution of DDPO in a suitable organic solvent (e.g., kerosene or dodecane).

  • Separatory funnels.

  • ICP-MS or other suitable analytical technique for metal ion concentration determination.

Procedure:

  • Preparation of Phases: Prepare a 0.1 M solution of DDPO in kerosene. Prepare an aqueous feed solution containing 100 ppm of Eu³⁺ in 1 M HNO₃.

  • Extraction: In a separatory funnel, mix equal volumes (e.g., 10 mL) of the organic and aqueous phases. Shake vigorously for 5 minutes to ensure thorough mixing and attainment of equilibrium.

  • Phase Separation: Allow the phases to separate completely.

  • Analysis: Carefully separate the two phases. Determine the concentration of Eu³⁺ in the aqueous phase (raffinate) using ICP-MS. The concentration in the organic phase can be calculated by mass balance.

  • Calculation of Distribution Ratio (D): D = [Eu³⁺]organic / [Eu³⁺]aqueous

  • Stripping (Optional): The metal can be recovered from the loaded organic phase by stripping with a dilute acid solution (e.g., 0.01 M HNO₃).

Catalysis

While less common than phosphine ligands, phosphine oxides like DDPO can act as ancillary ligands in transition metal catalysis. They can stabilize catalytic species and influence their reactivity and selectivity. For instance, palladium complexes with phosphine oxide ligands have shown utility in cross-coupling reactions. The long alkyl chain of DDPO can enhance the solubility of the catalyst in nonpolar solvents.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Representative)

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium acetate (Pd(OAc)₂)

  • This compound (DDPO)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., toluene)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), DDPO (4 mol%), 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol).

  • Add dry toluene (5 mL) and the internal standard.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and analyze the yield by gas chromatography.

Conclusion

This compound is a ligand with significant potential in coordination chemistry. Its straightforward synthesis and versatile coordination behavior make it a valuable tool for applications ranging from separations to catalysis. The protocols and data presented here provide a foundation for researchers to explore the rich coordination chemistry of DDPO and develop new applications.

References

Application Notes and Protocols for Formulating Emulsifiers with Decyl(dimethyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Decyl(dimethyl)phosphine Oxide (DDPO) as a non-ionic emulsifier in various research, scientific, and drug development applications. This document outlines the physicochemical properties of DDPO, detailed protocols for emulsion formulation and analysis, and its application in biological systems.

Introduction to this compound (DDPO)

This compound (DDPO) is a non-ionic surfactant belonging to the class of organophosphine oxides.[1] Its amphiphilic nature, characterized by a hydrophilic dimethylphosphine oxide head group and a hydrophobic decyl tail, allows it to effectively reduce surface and interfacial tension, making it a versatile emulsifying agent.[1] DDPO is noted for its stability under a range of conditions and finds utility in detergents, emulsifiers, and as a dispersant.[1] Its unique properties also make it a candidate for applications in drug delivery and for the solubilization of membrane proteins in biochemical research.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of DDPO is presented in the table below. This data is essential for formulation development and for predicting the behavior of DDPO in different systems.

PropertyValueReferences
Chemical Formula C₁₂H₂₇OP[1]
Molecular Weight 218.32 g/mol [1]
CAS Number 2190-95-6[1]
Appearance Liquid at room temperature[1]
Solubility Limited solubility in water; soluble in polar organic solvents like dimethyl sulfoxide and chloroform.[1]
Critical Micelle Concentration (CMC) 4.6 mM (in water at 20-25°C)
Aggregation Number 131
Hydrophile-Lipophile Balance (HLB) Value (Estimated) ~11.8
Description Non-ionic surfactant

Note: The HLB value was estimated using Griffin's method, where HLB = 20 * (Mh / M). Mh is the molecular mass of the hydrophilic portion (dimethylphosphine oxide group, (CH₃)₂PO), and M is the total molecular mass of the molecule.

Experimental Protocols

The following section provides detailed protocols for the formulation and characterization of emulsions using DDPO.

Protocol for Formulation of an Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing an oil-in-water emulsion using DDPO as the primary emulsifier.

Materials:

  • This compound (DDPO)

  • Oil phase (e.g., mineral oil, vegetable oil)

  • Aqueous phase (deionized water)

  • High-shear homogenizer or sonicator

  • Beakers and stirring equipment

Procedure:

  • Preparation of Phases:

    • Prepare the aqueous phase by dissolving the desired concentration of DDPO in deionized water. Stir until fully dissolved.

    • Prepare the oil phase in a separate beaker.

  • Heating:

    • Heat both the aqueous and oil phases separately to 70-75°C. This helps to ensure a more uniform emulsion.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a standard laboratory stirrer.

    • Once all the oil has been added, subject the mixture to high-shear homogenization or sonication for 5-10 minutes to reduce the droplet size and form a stable emulsion.

  • Cooling:

    • Allow the emulsion to cool to room temperature while stirring gently.

G cluster_prep Phase Preparation cluster_process Emulsification Process A Aqueous Phase (DDPO in Water) C Heating (70-75°C) A->C B Oil Phase B->C D High-Shear Homogenization C->D Combine Phases E Cooling D->E F Stable O/W Emulsion E->F G cluster_prep Phase Preparation cluster_process Emulsification Process A Oil Phase (DDPO + Co-emulsifier in Oil) C Heating (70-75°C) A->C B Aqueous Phase B->C D High-Shear Homogenization C->D Combine Phases E Cooling D->E F Stable W/O Emulsion E->F G cluster_membrane Cell Membrane LipidBilayer Lipid Bilayer Internalization Endocytosis/ Membrane Translocation LipidBilayer->Internalization DDPO DDPO Drug Drug Interaction Adsorption & Fusion DDPO->Interaction Interaction->LipidBilayer Release Drug Release Internalization->Release Target Intracellular Target Release->Target

References

Application Notes and Protocols: Decyl(dimethyl)phosphine Oxide in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Decyl(dimethyl)phosphine Oxide (DDPO) in material science. DDPO is an amphiphilic organophosphorus compound with a polar phosphine oxide head group and a hydrophobic ten-carbon alkyl chain. These characteristics make it a versatile molecule for applications such as the synthesis of nanoparticles and the functionalization of surfaces.

Application: Capping Agent for Quantum Dot Synthesis

This compound serves as an effective capping agent in the synthesis of semiconductor quantum dots (QDs), such as Cadmium Selenide (CdSe). The DDPO molecules coordinate to the surface of the growing nanocrystals, controlling their size, preventing aggregation, and enhancing their stability and photoluminescence properties. The length of the decyl chain provides a balance between solubility in nonpolar solvents used for synthesis and the ability to form a stable passivating layer.

Quantitative Data: Comparison of Common Capping Agents
PropertyThis compound (DDPO)Trioctylphosphine Oxide (TOPO)Oleic Acid
Molecular Formula C₁₂H₂₇OPC₂₄H₅₁OPC₁₈H₃₄O₂
Molecular Weight 218.32 g/mol 386.63 g/mol 282.47 g/mol
Binding Group Phosphine OxidePhosphine OxideCarboxylate
Typical Synthesis Temp. 240-300 °C300-360 °C240-320 °C
Solubility Good in nonpolar organic solventsGood in nonpolar organic solventsGood in nonpolar organic solvents
Experimental Protocol: Synthesis of CdSe Quantum Dots using DDPO

This protocol is adapted from established methods for the synthesis of CdSe quantum dots using phosphine oxide-based capping agents.[1]

Materials:

  • Cadmium oxide (CdO)

  • This compound (DDPO)

  • Stearic Acid

  • Selenium (Se) powder

  • Trioctylphosphine (TOP)

  • Anhydrous toluene and methanol

Procedure:

  • Precursor Preparation:

    • In a three-neck flask, combine CdO (0.0256 g, 0.2 mmol), stearic acid (0.2276 g, 0.8 mmol), and DDPO (3.0 g).

    • Heat the mixture to 150 °C under argon flow with vigorous stirring to form a clear solution of the cadmium precursor.

    • In a separate vial inside a glovebox, dissolve selenium powder (0.0158 g, 0.2 mmol) in trioctylphosphine (0.5 mL).

  • Quantum Dot Nucleation and Growth:

    • Raise the temperature of the cadmium precursor solution to 260 °C.

    • Swiftly inject the Se-TOP solution into the hot reaction mixture.

    • Monitor the growth of the quantum dots by taking small aliquots and measuring their UV-Vis and photoluminescence spectra. The size of the QDs increases with reaction time, resulting in a red-shift of the emission peak.

    • Once the desired emission wavelength is reached (typically within 5-15 minutes), cool the reaction mixture to room temperature.

  • Purification:

    • Add anhydrous toluene to the reaction mixture to dissolve the quantum dots.

    • Precipitate the quantum dots by adding an excess of methanol.

    • Centrifuge the mixture and discard the supernatant.

    • Redisperse the quantum dot pellet in a minimal amount of toluene. Repeat the precipitation and redispersion process two more times to remove excess reagents.

    • The final purified quantum dots can be stored as a solution in a nonpolar solvent.

Expected Outcome and Characterization
ParameterExpected OutcomeCharacterization Technique
Nanoparticle Size 2-10 nm (dependent on reaction time)Transmission Electron Microscopy (TEM)
Optical Properties Tunable photoluminescence in the visible spectrumUV-Vis and Photoluminescence Spectroscopy
Crystallinity Crystalline coreX-ray Diffraction (XRD)

Experimental Workflow: Quantum Dot Synthesis

G cluster_0 Precursor Preparation cluster_1 Quantum Dot Synthesis cluster_2 Purification Cd_precursor CdO + Stearic Acid + DDPO in three-neck flask Heat_Cd Heat to 150°C under Ar Cd_precursor->Heat_Cd Heat_to_260 Heat Cd precursor to 260°C Heat_Cd->Heat_to_260 Se_precursor Se powder + TOP in glovebox Injection Inject Se-TOP solution Se_precursor->Injection Heat_to_260->Injection Growth Monitor growth via spectroscopy Injection->Growth Cooling Cool to room temperature Growth->Cooling Dissolve Dissolve in toluene Cooling->Dissolve Precipitate Precipitate with methanol Dissolve->Precipitate Centrifuge Centrifuge and discard supernatant Precipitate->Centrifuge Redisperse Redisperse in toluene (repeat 2x) Centrifuge->Redisperse Final_Product Final_Product Redisperse->Final_Product Store in nonpolar solvent

Caption: Workflow for the synthesis of CdSe quantum dots using DDPO.

Application: Surface Modification of Metal Oxides

DDPO can be used to form self-assembled monolayers (SAMs) on the surfaces of metal oxides, such as silicon dioxide (SiO₂) and titanium dioxide (TiO₂). The phosphine oxide head group of DDPO exhibits an affinity for the metal oxide surface, likely through Lewis acid-base interactions.[2][3] The hydrophobic decyl chains then orient away from the surface, creating a non-polar, hydrophobic coating. This can be useful for applications in microelectronics, biosensors, and for creating water-repellent surfaces.

Quantitative Data: Surface Properties After Modification
PropertyUnmodified SiO₂ SurfaceSiO₂ Surface Modified with DDPO (Expected)
Water Contact Angle < 20° (Hydrophilic)> 90° (Hydrophobic)
Surface Free Energy HighLow
Monolayer Thickness N/A~1.5 - 2.0 nm
Experimental Protocol: Formation of DDPO Monolayer on SiO₂

This protocol is based on the "tethering by aggregation and growth" (T-BAG) method for forming organophosphonate monolayers.[4]

Materials:

  • Silicon wafers with a native oxide layer (SiO₂/Si)

  • This compound (DDPO)

  • Anhydrous tetrahydrofuran (THF)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized water and ethanol

Procedure:

  • Substrate Cleaning:

    • Cut silicon wafers into appropriate sizes (e.g., 1 cm x 1 cm).

    • Clean the substrates by sonicating in deionized water, then ethanol, for 15 minutes each.

    • Immerse the substrates in piranha solution for 30 minutes to remove organic residues and create a hydrophilic, hydroxylated surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen.

  • Monolayer Deposition:

    • Prepare a 1 mM solution of DDPO in anhydrous THF.

    • Place the cleaned SiO₂/Si substrates in the DDPO solution.

    • Allow the solvent to evaporate slowly over several hours at room temperature.

  • Annealing:

    • Transfer the DDPO-coated substrates to an oven and heat at 120 °C for 24 hours. This step promotes the organization and binding of the DDPO molecules to the surface.

  • Rinsing:

    • After annealing, rinse the substrates with fresh THF to remove any physisorbed, non-bonded DDPO molecules.

    • Dry the substrates with a stream of nitrogen.

Expected Outcome and Characterization
ParameterExpected OutcomeCharacterization Technique
Surface Wettability Increased hydrophobicityContact Angle Goniometry
Monolayer Formation Formation of a thin organic layerEllipsometry, Atomic Force Microscopy (AFM)
Chemical Composition Presence of P and C on the surfaceX-ray Photoelectron Spectroscopy (XPS)

Logical Relationship: DDPO Self-Assembly on a Metal Oxide Surface

Caption: Self-assembly of DDPO on a metal oxide surface.

References

Troubleshooting & Optimization

Decyl(dimethyl)phosphine Oxide stability at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Decyl(dimethyl)phosphine Oxide at various pH levels and temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is a relatively stable organophosphorus compound under neutral pH conditions and at moderate temperatures. The phosphine oxide group is at the highest oxidation state of phosphorus, making it resistant to further oxidation.[1] Its stability can be influenced by extremes in pH and elevated temperatures, primarily through hydrolysis.[2]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is pH-dependent. It is most stable in neutral aqueous solutions. Under strongly acidic or alkaline conditions, it can undergo hydrolysis, which involves the cleavage of the phosphorus-carbon (P-C) bond.[1][2] The rate of hydrolysis is influenced by the concentration of hydronium or hydroxide ions.[2]

Q3: What is the impact of temperature on the stability of this compound?

A3: Elevated temperatures accelerate the degradation of this compound, particularly in acidic or basic solutions.[2] Thermal degradation can lead to the cleavage of the P-C bond. As with most chemical reactions, the rate of degradation generally increases with temperature.[1][2] It is advisable to store solutions of this compound at controlled room temperature unless otherwise specified.

Q4: What are the potential degradation products of this compound?

A4: The primary degradation pathway for alkylphosphine oxides under hydrolytic conditions is the cleavage of the P-C bond.[1][2] This would likely result in the formation of decane and dimethylphosphinic acid. Under forced degradation conditions, other minor degradation products might be observed.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Precipitation or cloudiness in an aqueous solution. 1. The temperature is below the Krafft point of the surfactant. 2. The concentration is above the solubility limit at the given temperature. 3. Degradation of the compound into less soluble products.1. Gently warm the solution to ensure the temperature is above the Krafft point. 2. Verify the concentration of your solution. 3. If degradation is suspected, analyze the solution for degradation products using a suitable analytical method like HPLC or LC-MS.[2]
Inconsistent experimental results over time. The compound may be degrading in your experimental buffer or under your storage conditions.1. Prepare fresh solutions for each experiment. 2. Evaluate the stability of this compound in your specific buffer system and at your experimental temperature. 3. Consider performing a short-term stability study under your experimental conditions.
Loss of compound activity or concentration. Hydrolysis or thermal degradation may be occurring.1. Review the pH and temperature of your experimental setup. Avoid prolonged exposure to strongly acidic/alkaline conditions or high temperatures.[2] 2. Use a stability-indicating analytical method to monitor the concentration of the parent compound over time.

Stability Data

Table 1: Illustrative Hydrolytic Stability of this compound at 40°C

pHHalf-life (t½) (days)Degradation Rate Constant (k) (day⁻¹) (Pseudo-first-order)
2.0150.0462
4.01500.0046
7.0> 365< 0.0019
9.01200.0058
12.0100.0693

Table 2: Illustrative Thermal Stability of this compound at Neutral pH

Temperature (°C)Half-life (t½) (days)Degradation Rate Constant (k) (day⁻¹) (Pseudo-first-order)
25> 365< 0.0019
40> 365< 0.0019
601800.0039
80300.0231

Experimental Protocols

Protocol 1: pH Stability Study

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Dilute the stock solution with each buffer to a final desired concentration.

  • Incubation: Store the prepared solutions in sealed vials at a constant temperature (e.g., 40°C or 60°C) in a temperature-controlled oven or water bath.

  • Sample Analysis: At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each test solution.

  • Quantification: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. Plot the natural logarithm of the concentration versus time and determine the pseudo-first-order degradation rate constant (k) from the slope of the line. Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Thermal Stability Study

Objective: To evaluate the effect of temperature on the stability of this compound.

Methodology:

  • Preparation of Test Solution: Prepare a solution of this compound in a neutral buffer (e.g., pH 7).

  • Incubation: Aliquot the solution into several sealed vials and place them in incubators or water baths set to different temperatures (e.g., 40°C, 60°C, and 80°C).

  • Sample Analysis: At specified time points, withdraw an aliquot from each vial at each temperature.

  • Quantification: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Determine the degradation rate constant (k) and half-life (t½) for each temperature as described in Protocol 1. An Arrhenius plot can be constructed by plotting ln(k) versus 1/T (in Kelvin) to determine the activation energy of the degradation reaction.

Protocol 3: Forced Degradation Study

Objective: To identify potential degradation products of this compound under stress conditions.[2]

Methodology:

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a defined period.[2]

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.[2]

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[2]

  • Thermal Degradation: Expose a solid sample or a solution of the compound to high temperatures (e.g., >80°C).[2]

  • Photostability: Expose a solution of the compound to UV light.[2]

  • Analysis: Analyze the stressed samples using a suitable analytical technique, such as LC-MS, to identify the mass of the degradation products and propose their structures.[2]

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution ph_stability pH Stability Samples (Varying pH, Constant T) prep_stock->ph_stability Dilute temp_stability Thermal Stability Samples (Constant pH, Varying T) prep_stock->temp_stability Dilute prep_buffers Prepare pH Buffers prep_buffers->ph_stability sampling Sample at Time Points ph_stability->sampling temp_stability->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Rate Constant, Half-life) hplc->data_analysis

Caption: Experimental workflow for pH and thermal stability testing.

Troubleshooting_Guide start Issue Encountered (e.g., Precipitation, Inconsistent Results) check_physical Check Physical Parameters (Temperature, Concentration) start->check_physical is_degradation Suspect Degradation? check_physical->is_degradation run_stability Perform Stability Study (in specific buffer/temp) is_degradation->run_stability Yes adjust_conditions Adjust Experimental Conditions (pH, Temp, Fresh Solutions) is_degradation->adjust_conditions No analyze_products Analyze for Degradation Products (HPLC, LC-MS) run_stability->analyze_products analyze_products->adjust_conditions resolve Issue Resolved adjust_conditions->resolve

References

Hydrolysis and degradation pathways of Decyl(dimethyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolysis and degradation pathways of Decyl(dimethyl)phosphine Oxide.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under typical laboratory conditions?

A1: this compound is a tertiary phosphine oxide and is generally considered a chemically stable compound. The phosphorus-oxygen (P=O) bond is strong and resistant to hydrolysis under neutral pH conditions at ambient temperature.[1] Its phosphine oxide group represents the highest oxidation state of phosphorus, making it resistant to further oxidation.[1] However, stability can be compromised under harsh environmental conditions such as extreme pH and high temperatures.

Q2: What are the primary pathways for the degradation of this compound?

A2: The main degradation pathways for this compound are:

  • Hydrolysis: While stable at neutral pH, hydrolysis can occur under strongly acidic or basic conditions, particularly when heated.[1]

  • Thermal Degradation: At elevated temperatures, the molecule can undergo cleavage of the phosphorus-carbon (P-C) bonds.[1]

Q3: What are the likely degradation products of this compound?

A3: Under forced degradation conditions, the primary degradation products are expected to result from the cleavage of the P-C bonds. This can lead to the formation of dimethylphosphine oxide and cleavage of the decyl group. Mass spectrometry data suggests a characteristic fragmentation pattern involving the sequential loss of alkyl groups.[2]

Q4: Can this compound be oxidized further?

A4: The phosphine oxide functionality is the highest oxidation state of phosphorus, which makes this compound resistant to further oxidation under normal experimental conditions.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the experimental study of this compound's stability and degradation.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent analytical results (e.g., varying peak areas in HPLC) 1. Incomplete dissolution of the sample. 2. Adsorption of the analyte to container surfaces. 3. Instability of the compound in the chosen solvent or mobile phase. 4. HPLC system issues (e.g., leaks, inconsistent flow rate).1. Ensure complete dissolution by gentle warming or sonication. Use a co-solvent if necessary. 2. Use silanized glassware or polypropylene containers to minimize adsorption. 3. Verify the stability of this compound in your analytical standards and mobile phase over the analysis time. 4. Perform routine HPLC system maintenance and calibration. Check for leaks and ensure a stable baseline.[3][4]
Precipitation of this compound in buffered solutions 1. The concentration of the surfactant is above its critical micelle concentration (CMC) or solubility limit. 2. Low temperature of the solution. 3. "Salting out" effect due to high ionic strength of the buffer.1. Work with concentrations below the CMC where possible or adjust the formulation. 2. Gently warm the solution to aid dissolution. Avoid storing solutions at low temperatures unless stability is confirmed. 3. Test the solubility in different buffers or reduce the salt concentration if the experimental design allows.
Peak tailing or fronting in HPLC chromatograms 1. Interaction of the analyte with active sites on the HPLC column (silanol groups). 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a high-purity silica column or an end-capped column. Add a competitor (e.g., triethylamine) to the mobile phase to block active sites.[5] 2. Reduce the injection volume or the concentration of the sample.[4] 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Unexpected peaks in the chromatogram of a degradation study 1. Impurities in the starting material. 2. Contaminants from solvents, buffers, or glassware. 3. Degradation of other components in the sample matrix.1. Analyze a sample of the undegraded starting material to identify any pre-existing impurities. 2. Use high-purity solvents and reagents. Run a blank injection of your sample matrix without the analyte. 3. If in a complex formulation, assess the stability of individual components under the stress conditions.

Quantitative Data Summary

Condition Stability Primary Degradation Pathway Potential Degradation Products
Acidic (pH < 4) Decreased, especially at elevated temperaturesHydrolysisDimethylphosphinic acid, Decanol
Neutral (pH 6-8) High at ambient temperature--
Alkaline (pH > 9) Decreased, especially at elevated temperaturesHydrolysisSalt of dimethylphosphinic acid, Decanol
Elevated Temperature (>80°C) LowThermal Degradation (P-C bond cleavage)Dimethylphosphine oxide, various decyl-chain fragments
Oxidative (e.g., H₂O₂) High--
Photolytic (UV light) Generally Stable--

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample or a solution of the compound at 80°C for 24 hours.

  • Sample Neutralization: After the incubation period, neutralize the acidic and basic samples to approximately pH 7.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as HPLC-MS.

  • Peak Purity and Identification: Assess the purity of the main peak in the chromatograms of the stressed samples using a photodiode array (PDA) detector. Use mass spectrometry (MS) to identify the mass-to-charge ratio of any degradation products and propose their structures.[6]

Protocol 2: HPLC Method for Stability Testing

Objective: To develop and validate an HPLC method to quantify this compound and its degradation products.

Methodology:

  • HPLC System: A standard HPLC system with a UV or Charged Aerosol Detector (CAD) and a mass spectrometer (MS) is recommended.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with water and acetonitrile (both with 0.1% formic acid for better peak shape and MS ionization) is often effective.

    • Example Gradient: Start with 80% water, ramp to 20% water over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection:

    • UV detection at a low wavelength (e.g., 205 nm) as phosphine oxides may lack a strong chromophore.

    • CAD or MS for more universal and sensitive detection.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Visualizations

cluster_main Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_thermal Thermal Degradation DDPO This compound DP_acid Dimethylphosphinic Acid DDPO->DP_acid H⁺/OH⁻, Δ Decanol Decanol DDPO->Decanol H⁺/OH⁻, Δ DPO Dimethylphosphine Oxide DDPO->DPO High Temp (Δ) Decyl_frag Decyl Fragments DDPO->Decyl_frag High Temp (Δ)

Caption: Primary degradation pathways of this compound.

cluster_workflow Experimental Workflow for Forced Degradation Study start Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, Heat, Oxidation) start->stress neutralize Neutralize Acid/Base Samples stress->neutralize analyze Analyze by HPLC-MS neutralize->analyze identify Identify Degradation Products and Assess Peak Purity analyze->identify

Caption: Workflow for conducting a forced degradation study.

References

Technical Support Center: Optimizing Decyl(dimethyl)phosphine Oxide (DDAO) for Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Decyl(dimethyl)phosphine Oxide (DDAO) for protein solubilization. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DDAO) and why is it used for protein solubilization?

A1: this compound (DDAO), also known as Lauryldimethylamine oxide (LDAO), is a zwitterionic surfactant.[1] It is frequently employed in protein purification and stabilization, particularly for membrane proteins, due to its generally non-denaturing properties. DDAO effectively solubilizes proteins by forming micelles that encapsulate the hydrophobic regions of the protein, shielding them from the aqueous environment and thereby preventing aggregation.[1]

Q2: What is the Critical Micelle Concentration (CMC) of DDAO and its importance?

A2: The Critical Micelle Concentration (CMC) is the concentration at which DDAO monomers self-assemble into micelles. For DDAO, the CMC is approximately 1-2 mM (which corresponds to about 0.023-0.046% w/v) in buffers with low salt content.[2] It is crucial to maintain the DDAO concentration above its CMC throughout the experiment to ensure the presence of micelles, which are essential for solubilizing and stabilizing the target protein.[1]

Q3: What is a recommended starting concentration for DDAO in protein solubilization experiments?

A3: The optimal DDAO concentration is highly dependent on the specific protein and the intended application, such as extraction, purification, or ensuring long-term stability.[1] A common starting point for the solubilization of membrane proteins is a concentration of 1% (w/v) DDAO, which is significantly above the CMC.[1] For purification purposes, a concentration approximately three times the CMC is often a good initial concentration.[1] However, it is imperative to empirically determine the optimal concentration for your specific protein and experimental conditions.[1]

Q4: Can DDAO interfere with downstream applications?

A4: Yes, like other detergents, DDAO can potentially interfere with certain downstream applications. For instance, it might affect the activity of some enzymes or interfere with analytical techniques such as mass spectrometry. It is important to consider the compatibility of DDAO with subsequent experimental steps and, if necessary, perform detergent exchange procedures.

Troubleshooting Guide

Issue Possible Cause Solution
Low or No Protein Yield Inefficient Cell Lysis: The cells may not be completely disrupted, preventing the release of the target protein.Ensure thorough cell lysis by employing appropriate mechanical methods like sonication or a French press in conjunction with your lysis buffer.
Suboptimal DDAO Concentration: The DDAO concentration might be too low to effectively solubilize the membrane and extract the protein.Increase the DDAO concentration in your extraction buffer. It is recommended to perform a concentration screening to find the optimal level.
Inappropriate Detergent-to-Protein Ratio: An incorrect ratio can lead to incomplete solubilization.For initial solubilization, a higher ratio of detergent to total protein (ranging from 2:1 to 10:1 w/w) is generally used. This may need to be optimized for your specific protein.
Protein Degradation: Proteases released during cell lysis can degrade the target protein.Add a protease inhibitor cocktail to your lysis and solubilization buffers.
Protein Denaturation or Aggregation DDAO Concentration is Too High or Too Low: An inappropriate DDAO concentration can lead to protein instability. If the concentration falls below the CMC during a dilution step, micelles can disassemble, causing protein aggregation.[1]Ensure the DDAO concentration remains above the CMC (1.70 mM) at all stages.[1] Perform a concentration screen to find the optimal concentration that maximizes solubilization while maintaining protein stability.
Suboptimal Buffer Conditions: The pH, ionic strength, or other components of your buffer may not be ideal for your protein's stability in the presence of DDAO.[1]Conduct a buffer screen to test different pH values and salt concentrations. The optimal pH is often at least one unit away from the protein's isoelectric point (pI).[1]
Protein Concentration is Too High: A high protein concentration may exceed the capacity of the DDAO micelles to effectively solubilize individual protein molecules.[1]Reduce the protein concentration or increase the DDAO concentration to maintain a favorable detergent-to-protein ratio.
DDAO is Not the Ideal Detergent: Not all proteins are effectively stabilized by DDAO.[1]Screen a panel of different detergents, including other zwitterionic, non-ionic, or anionic detergents, to identify one that provides better stability for your protein.[1]
Issues with Downstream Applications (e.g., activity assays, structural studies) Detergent Interference: DDAO may inhibit enzyme activity or interfere with analytical methods.Consider performing a detergent exchange to a more compatible detergent for your downstream application. Methods like dialysis, size-exclusion chromatography, or affinity chromatography can be used for detergent exchange.
Presence of Impurities: Contaminants from the solubilization step may interfere with subsequent experiments.Optimize your purification protocol to remove impurities. This may involve adding extra purification steps or using different chromatography resins.

Quantitative Data Summary

Table 1: Physicochemical Properties of DDAO

PropertyValueReference(s)
Chemical Name This compound / Lauryldimethylamine oxide (LDAO)[2]
Molecular Weight 229.4 g/mol [2]
Detergent Class Zwitterionic[2]
Critical Micelle Concentration (CMC) ~1-2 mM (~0.023-0.046% w/v) in low salt buffers[2]
Aggregation Number ~75-95[2]
Micelle Molecular Weight ~17-21.5 kDa[2]

Table 2: Recommended Starting Concentrations for DDAO

ApplicationRecommended Starting ConcentrationNotes
Membrane Protein Solubilization 1% (w/v)Ensure concentration is well above the CMC. Optimize based on solubilization efficiency and protein stability.
Protein Purification ~3x the CMC (~3-6 mM)Adjust as needed to maintain protein stability and prevent aggregation during purification steps.
Maintaining Protein Solubility > CMC ( > 1-2 mM)The DDAO concentration should always be kept above the CMC to prevent micelle disassembly and protein precipitation.

Experimental Protocols

Protocol 1: Step-by-Step Guide for DDAO Concentration Screening

This protocol outlines a systematic approach to determine the optimal DDAO concentration for solubilizing a target membrane protein.

1. Preparation of Cell Lysate/Membrane Suspension:

  • Resuspend the cell paste or membrane fraction in a suitable lysis buffer (e.g., Tris-HCl, NaCl, glycerol, protease inhibitors) to a final protein concentration of 5-10 mg/mL.

  • Homogenize the suspension using a Dounce homogenizer or sonicator on ice to ensure complete cell lysis.

2. Preparation of DDAO Stock Solution:

  • Prepare a 10% (w/v) DDAO stock solution in the same lysis buffer.

3. Setting up the Solubilization Reactions:

  • In a series of microcentrifuge tubes, set up solubilization reactions with varying final DDAO concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Keep the total protein concentration constant across all reactions.

  • Include a control with no DDAO.

  • The final volume of each reaction should be identical.

4. Solubilization:

  • Incubate the mixtures at 4°C for 1-4 hours with gentle agitation (e.g., end-over-end rotation).

5. Clarification:

  • Pellet the unsolubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

6. Analysis:

  • Carefully collect the supernatant containing the solubilized proteins.

  • Analyze both the supernatant (solubilized fraction) and the pellet (unsolubilized fraction) by SDS-PAGE and Western blotting (if an antibody is available for your target protein).

  • Quantify the amount of target protein in the supernatant for each DDAO concentration to determine the optimal condition.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis cluster_output Outcome Cell_Culture Cell Culture/ Membrane Preparation Lysis Cell Lysis/ Homogenization Cell_Culture->Lysis DDAO_Screening DDAO Concentration Screening Lysis->DDAO_Screening Incubation Incubation (4°C, 1-4h) DDAO_Screening->Incubation Centrifugation Ultracentrifugation Incubation->Centrifugation Analysis SDS-PAGE & Western Blot Centrifugation->Analysis Optimal_DDAO Optimal DDAO Concentration Analysis->Optimal_DDAO GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activation Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylation of target proteins EGFR_Signaling cluster_membrane_egfr Plasma Membrane cluster_cytoplasm_egfr Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Recruitment Sos Sos Grb2->Sos Activation Ras Ras Sos->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

References

Purification of synthesized Decyl(dimethyl)phosphine Oxide by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of synthesized Decyl(dimethyl)phosphine Oxide by column chromatography.

Experimental Protocol: Column Chromatography Purification

This protocol outlines the standard procedure for purifying crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (reagent grade)

  • Glass chromatography column with stopcock

  • Sand (washed)

  • Collection tubes/flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Selection of Solvent System (Eluent):

    • Before packing the column, determine the optimal solvent system using Thin Layer Chromatography (TLC).[1]

    • Test various ratios of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate).

    • The ideal solvent system should provide a Retention Factor (Rf) value for this compound between 0.25 and 0.35 to ensure good separation.[1]

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane).[2] The amount of silica should be 20-50 times the weight of the crude sample.[3]

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[3]

    • Add a final protective layer of sand on top of the packed silica gel.[3]

    • Continuously drain the solvent until the level is just above the top sand layer. Crucially, do not let the column run dry. [3]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, preferably the eluent or a slightly more polar solvent like dichloromethane.[4]

    • Alternatively, for samples with poor solubility in the eluent, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[4]

    • Carefully apply the dissolved sample solution directly onto the top layer of sand using a pipette.[4]

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent system determined by TLC (e.g., Hexane/Ethyl Acetate 9:1).

    • Collect the eluent in fractions using test tubes or flasks.

    • Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column (e.g., progress from 10% to 20%, 50% Ethyl Acetate in Hexane).[2][3] This allows for the separation of compounds with different polarities.

  • Monitoring and Analysis:

    • Monitor the separation by spotting collected fractions on TLC plates and visualizing under a UV lamp or with a suitable stain (e.g., potassium permanganate).

    • Fractions containing the pure product (showing a single spot with the target Rf) should be combined.[2] For phosphine oxides, ³¹P NMR spectroscopy can also be used to identify the product-containing fractions.[2]

  • Product Isolation:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

    • Confirm the purity and identity of the final product using analytical techniques such as NMR spectroscopy and melting point analysis.[2]

Data and Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₂H₂₇OP[5][6]
Molecular Weight218.32 g/mol [6]
IUPAC Name1-dimethylphosphoryldecane[6]
CAS Number2190-95-6[6]
AppearanceColorless liquid or white solid[7]
PolarityPolar phosphine oxide headgroup, non-polar decyl chain[2][5]

Table 2: Common Solvent Systems for Silica Gel Chromatography

This table lists common binary solvent systems in order of increasing polarity, which is a critical factor for successful elution.

Non-Polar ComponentPolar ComponentPolarity LevelTypical Use Case
Hexane / PentaneDiethyl EtherLowNon-polar compounds
Hexane / PentaneEthyl AcetateLow to MediumStandard for many organic compounds
Hexane / PentaneDichloromethaneMediumGood for compounds with moderate polarity
DichloromethaneMethanolHighPolar compounds
Dichloromethane10% Ammonia in MethanolHigh (Basic)Stubborn amines and other basic compounds

Data compiled from multiple sources.[8][9]

Visualizations

G Experimental Workflow for Purification start Crude Synthesized Product tlc 1. Determine Eluent via TLC Analysis start->tlc slurry 2. Prepare Silica Gel Slurry tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Crude Sample (Wet or Dry Method) pack->load elute 5. Elute with Solvent Gradient load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions (TLC / NMR) collect->monitor combine 8. Combine Pure Fractions monitor->combine evap 9. Evaporate Solvent combine->evap end Pure Decyl(dimethyl) phosphine Oxide evap->end

Caption: Workflow for the column chromatography purification of this compound.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands 1. Incorrect solvent system (polarity too high).2. Column was overloaded with sample.3. Column was packed unevenly, causing channeling.[10]4. Flow rate is too fast.1. Re-evaluate eluent with TLC; start with a less polar solvent system.[1]2. Use less crude material or a larger column (increase silica-to-sample ratio).3. Repack the column carefully, ensuring no air bubbles or cracks.4. Reduce the flow rate to allow for better equilibrium between phases.[10]
Product Does Not Elute (Stuck on Baseline) 1. Solvent system is not polar enough.[3]2. The compound may be reacting with the acidic silica gel.1. Gradually increase the eluent polarity (e.g., add a small percentage of methanol to a dichloromethane or ethyl acetate system).[8]2. Add a small amount (1-3%) of triethylamine to the eluent to neutralize the silica gel.[11]
Product Elutes Too Quickly (with Solvent Front) 1. Solvent system is too polar.[3]1. Start with a much less polar solvent system (e.g., increase the hexane percentage).[3]
Cracked or Bubbled Silica Bed 1. Column ran dry at some point.2. Heat generated from mixing solvents (e.g., methanol and dichloromethane).1. Always keep the solvent level above the silica bed.[3] Unfortunately, this often requires repacking the column.2. Pre-mix solvents before adding them to the column to allow any heat to dissipate.
Tailing of Spots on TLC / Streaking on Column 1. Sample is too concentrated when loaded.2. Strong, undesirable interactions between the compound and the stationary phase.[12]1. Dilute the sample further before loading or use the dry loading method.[4]2. Consider adding a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic ones) or switch to a different stationary phase like alumina.[3][11]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A: Silica gel is the most common and effective stationary phase for purifying phosphine oxides due to the polar nature of the P=O bond.[2][3] Alumina can also be used and is available in acidic, neutral, or basic forms, which can be advantageous if the compound is sensitive to the slightly acidic nature of silica gel.[3]

Q2: How do I choose the correct solvent system to start with?

A: The best practice is to use Thin Layer Chromatography (TLC) to screen different solvent mixtures.[1] Start with a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[8] A good starting point for a compound like this compound might be 10-20% ethyl acetate in hexane.[8] Adjust the ratio until the desired compound has an Rf of approximately 0.25-0.35, which allows for optimal separation on the column.[1]

Q3: My compound is a solid. How should I load it onto the column?

A: Dissolve the solid in the minimum amount of solvent possible. If it is not very soluble in your starting eluent, you can dissolve it in a slightly more polar solvent (like dichloromethane) and load that solution.[4] For best results, especially with compounds that are not very soluble, use the dry loading method: dissolve your compound, add a small amount of silica gel, evaporate the solvent completely to get a dry powder, and then carefully add this powder to the top of your packed column.[4]

Q4: What is a gradient elution and why is it used?

A: Gradient elution is a technique where the polarity of the mobile phase is gradually increased over the course of the separation.[2][3] You start with a low-polarity solvent to elute non-polar impurities first. Then, by slowly increasing the proportion of the more polar solvent, you can sequentially elute compounds of increasing polarity, including your target product.[3] This provides better resolution and more efficient separation than using a single solvent mixture (isocratic elution) for complex mixtures.[3]

Q5: The phosphine oxide byproduct from my reaction (e.g., triphenylphosphine oxide) is co-eluting with my product. What can I do?

A: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct. If it co-elutes, your product likely has a similar polarity. Try to optimize the solvent system for better separation using TLC. Sometimes, suspending the crude mixture in a solvent where your product is soluble but TPPO is not (like a pentane/ether mixture) and filtering can remove a significant amount before chromatography.[13][14]

G Troubleshooting Logic for Column Chromatography q_node q_node s_node s_node p_node p_node p1 Problem Observed q1 What is the issue? p1->q1 p2 Poor Separation q1->p2 Bands overlap or streak p3 No Elution q1->p3 Product is stuck p4 Fast Elution q1->p4 Product is in solvent front q2 Are bands overlapping? p2->q2 q3 Is Rf on TLC = 0? p3->q3 q4 Is Rf on TLC > 0.5? p4->q4 s1 Decrease eluent polarity. Use a shallower gradient. q2->s1 Yes s4 Repack column carefully. Check for channeling. q2->s4 No, column looks uneven s2 Increase eluent polarity. Add MeOH if necessary. q3->s2 Yes s5 Consider adding Et3N to neutralize silica. q3->s5 No, but still no elution s3 Decrease eluent polarity significantly. q4->s3 Yes

Caption: A decision tree for troubleshooting common column chromatography issues.

References

Recrystallization protocol for purifying crude Decyl(dimethyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of crude Decyl(dimethyl)phosphine Oxide.

Frequently Asked Questions (FAQs)

Q1: What is the physical state of pure this compound at room temperature?

A1: Pure this compound is expected to be a liquid or a low-melting solid at room temperature.[1] This is a critical consideration for its purification by recrystallization.

Q2: What are the common impurities in crude this compound?

A2: When synthesized via the Grignard reaction, which is a common method, impurities may include unreacted starting materials such as decylmagnesium bromide and dimethylphosphinic chloride, as well as byproducts from the Grignard reagent.[1]

Q3: Is a single-solvent recrystallization suitable for this compound?

A3: Due to its low melting point or liquid state at room temperature, a traditional single-solvent recrystallization is often challenging and may lead to "oiling out" instead of crystal formation. A mixed-solvent or low-temperature crystallization approach is generally more effective.

Q4: How can I assess the purity of my recrystallized this compound?

A4: Purity can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P NMR) and Gas Chromatography (GC). For solid samples, a sharp melting point range close to the literature value would indicate high purity.

Troubleshooting Guide

Issue Possible Cause Solution
"Oiling out" during cooling (product separates as a liquid instead of crystals) The compound's melting point is below the temperature of the solution.- Use a lower boiling point solvent for the initial dissolution.- Add the anti-solvent at a lower temperature.- Reduce the initial concentration of the crude product.- Allow for very slow cooling to promote nucleation over liquid-liquid phase separation.
No crystal formation upon cooling - Too much solvent was used.- The solution is not sufficiently supersaturated.- Boil off some of the solvent to increase the concentration.- Add more of the anti-solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.
Crystals are colored or appear impure - Incomplete removal of colored impurities.- Co-precipitation of impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure slow cooling to minimize the trapping of impurities in the crystal lattice.- A second recrystallization may be necessary.
Low recovery of the purified product - The compound has significant solubility in the cold solvent mixture.- Too much solvent was used.- Cool the solution in an ice bath or even a freezer (if the solvent permits) to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the crystals are thoroughly washed with a minimal amount of the cold solvent mixture.

Data Presentation: Solvent Properties for Recrystallization

SolventTypeSolubility of this compoundRole in Recrystallization
Acetone Polar AproticGood"Good" solvent for initial dissolution
Ethyl Acetate Polar AproticGood"Good" solvent for initial dissolution
Hexane Non-polarPoor"Bad" solvent (anti-solvent) to induce precipitation
Chloroform Polar AproticExcellent"Good" solvent for initial dissolution
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent"Good" solvent for initial dissolution (high boiling point may be problematic)

Note: The solubility data is qualitative. It is recommended to perform small-scale solubility tests to determine the optimal solvent ratio for your specific crude product.

Experimental Protocol: Mixed-Solvent Recrystallization

This protocol is a recommended starting point and may require optimization based on the purity of the crude this compound.

Materials:

  • Crude this compound

  • Acetone (or Ethyl Acetate)

  • Hexane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of acetone (the "good" solvent) to the flask.

  • Heating: Gently heat the mixture while stirring to dissolve the crude product. If the product does not fully dissolve, add small portions of hot acetone until a clear solution is obtained. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hexane (the "bad" solvent) dropwise until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: If turbidity appears, add a few drops of hot acetone until the solution becomes clear again. This ensures the solution is saturated at that temperature.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this period.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude Product dissolve Dissolve in Minimum Hot 'Good' Solvent (e.g., Acetone) start->dissolve hot_filtration Hot Gravity Filtration (Optional, if solids present) dissolve->hot_filtration add_antisolvent Add 'Bad' Solvent (e.g., Hexane) to induce turbidity dissolve->add_antisolvent No solids hot_filtration->add_antisolvent clarify Clarify with a few drops of 'Good' Solvent add_antisolvent->clarify cool_rt Slowly Cool to Room Temperature clarify->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold 'Bad' Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Product dry->end

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Preventing Hydrophobic Protein Aggregation with Decyl(dimethyl)phosphine Oxide (DDAO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Decyl(dimethyl)phosphine Oxide (DDAO) to prevent the aggregation of hydrophobic proteins. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DDAO) and how does it prevent protein aggregation?

A1: this compound (DDAO), also known as Lauryldimethylamine N-oxide (LDAO), is a zwitterionic surfactant. It is widely used in the purification and stabilization of proteins, particularly membrane proteins, due to its generally non-denaturing properties. DDAO prevents aggregation by forming micelles that encapsulate the hydrophobic regions of a protein, shielding them from the aqueous environment and thus preventing the protein from unfolding and clumping together with other proteins.[1][2]

Q2: What is the Critical Micelle Concentration (CMC) of DDAO and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which DDAO monomers self-assemble into micelles. For DDAO, the CMC is approximately 1.70 mM.[1][2] It is crucial to maintain a DDAO concentration above the CMC throughout your experiment to ensure the presence of these protein-stabilizing micelles. If the concentration drops below the CMC during a dilution step, the micelles can disassemble, leading to protein aggregation.[1]

Q3: What is a good starting concentration of DDAO for my experiments?

A3: The optimal concentration of DDAO is highly dependent on the specific protein and application. For solubilizing membrane proteins, a common starting point is 1% (w/v) DDAO. For protein purification, a concentration approximately three times the CMC is often a good initial concentration to test. However, it is essential to empirically determine the optimal concentration for your specific protein and experimental conditions.[1]

Q4: Can DDAO interfere with downstream applications?

A4: Yes, like other detergents, DDAO can potentially interfere with downstream applications such as enzyme activity assays, mass spectrometry, or surface plasmon resonance (SPR). It is advisable to use the lowest effective concentration of DDAO that maintains protein stability. If interference is a concern, consider including a detergent removal step in your protocol.[1]

Troubleshooting Guides

Problem 1: My hydrophobic protein is still aggregating even in the presence of DDAO.

  • Question: I've added DDAO to my protein solution, but I'm still observing precipitation/aggregation. What could be the cause and how can I fix it?

  • Answer: There are several potential reasons for continued aggregation in the presence of DDAO. Here's a step-by-step troubleshooting guide:

    • Verify DDAO Concentration: Ensure the DDAO concentration is consistently above its CMC (1.70 mM) at every stage of your experiment, including after any dilution steps.[1] Consider increasing the DDAO concentration as the initial concentration may be too low for your specific protein.

    • Optimize Buffer Conditions: The pH, ionic strength, and other components of your buffer can significantly impact your protein's stability.[1]

      • pH: The buffer pH should ideally be at least one unit away from your protein's isoelectric point (pI) to increase its net charge and promote repulsion between protein molecules.

      • Ionic Strength: Both low and high salt concentrations can lead to aggregation. Perform a screen of different salt concentrations to find the optimal condition for your protein.

    • Protein Concentration: The concentration of your protein might be too high for the amount of DDAO present to effectively form individual protein-detergent micelles.[1] Try reducing the protein concentration.

    • Detergent Suitability: Not all proteins are effectively stabilized by DDAO. It is possible that DDAO is not the ideal detergent for your specific protein.[1] Consider screening a panel of different detergents, including other zwitterionic, non-ionic, or anionic options, to identify the best one for your needs.

Problem 2: My protein is soluble in DDAO, but it has lost its activity.

  • Question: DDAO has successfully solubilized my protein, but my functional assays show a significant loss of activity. What should I do?

  • Answer: Loss of activity can occur even with mild detergents like DDAO. Here are some possible causes and solutions:

    • Partial Denaturation: While generally mild, DDAO can still cause partial denaturation in some sensitive proteins. Try titrating the DDAO concentration to the lowest possible level that still prevents aggregation. You may also need to screen for even milder detergents.[1]

    • Interference with Active Site: DDAO molecules might be sterically hindering the active site or a crucial binding pocket of your protein.[1] Attempt to perform your activity assay at a lower DDAO concentration, if protein stability allows. Another approach is to perform a detergent exchange to a different type of detergent that may have less interference with the active site.

    • Disruption of Protein-Protein Interactions: For protein complexes, DDAO might be disrupting essential interactions between subunits.[1] In this case, very careful optimization of the DDAO concentration is required to find a balance that maintains the integrity of the complex without causing aggregation.

Problem 3: I'm having trouble purifying my DDAO-solubilized protein.

  • Question: My protein is soluble in DDAO, but I'm getting low yield or other issues during affinity chromatography. What could be wrong?

  • Answer: Issues during purification can be related to the interaction of DDAO with the chromatography resin or the protein itself.

    • Detergent-Resin Interactions: Ensure that your chromatography resin is compatible with DDAO. Some resins may bind the detergent, leading to a decrease in its effective concentration and subsequent protein aggregation.

    • Suboptimal Buffer Composition: The presence of DDAO may require adjustments to your wash and elution buffers. For instance, you may need to include a low concentration of DDAO in these buffers to maintain protein solubility throughout the purification process.

    • Precipitation on the Column: If the protein precipitates on the column, it could be due to a localized drop in DDAO concentration or a change in buffer conditions. Try decreasing the amount of sample loaded or eluting with a linear gradient of the eluting agent (e.g., imidazole) instead of a step elution. Adding a non-ionic detergent to the elution buffer or adjusting the salt concentration might also help.[3]

Data Presentation

Table 1: Physicochemical Properties of DDAO and Other Common Detergents

PropertyThis compound (DDAO/LDAO)n-Dodecyl-β-D-maltoside (DDM)Lauryl Maltose Neopentyl Glycol (LMNG)CHAPS
Detergent Type ZwitterionicNon-ionicNon-ionicZwitterionic
Molecular Weight ( g/mol ) ~229.4~510.6~1005.19614.9
Critical Micelle Concentration (CMC) (mM) 1-20.17~0.016-10
Aggregation Number ~7680–150~140-2004-14
Micelle Molecular Weight (kDa) ~17.4 - 21.5~65–70~40 - 91~6.15
Appearance White crystalline solidWhite powderWhite solidWhite crystalline powder

Data compiled from multiple sources.[1][4][5][6][7][8][9]

Table 2: Comparative Solubilization Efficiency of Various Detergents

DetergentClassMedian Solubilization Efficiency (%)Notes
DDAO (LDAO) Zwitterionic57 ± 18Generally effective, but can be denaturing for some proteins.
DDM Non-ionic51 ± 20A mild and commonly used detergent for preserving protein function.
FC-12 Zwitterionic75 ± 16High solubilization efficiency.

Note: This data represents a summary of solubilization efficiency from a study and highlights that the optimal detergent is highly dependent on the specific membrane protein and the source membrane.[5]

Experimental Protocols

Protocol 1: Determining Optimal DDAO Concentration using a Thermal Shift Assay (TSA)

This protocol describes how to perform a thermal shift assay to determine the optimal concentration of DDAO for stabilizing your target protein by measuring changes in its melting temperature (Tm). An increase in Tm indicates enhanced protein stability.[3]

Materials:

  • Purified target protein (0.1-0.5 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • DDAO stock solution (e.g., 10% w/v)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • qPCR instrument capable of performing a melt curve analysis

Procedure:

  • Prepare a Protein-Dye Master Mix: In a microcentrifuge tube, prepare a master mix of your protein and SYPRO Orange dye in the Assay Buffer. The final protein concentration is typically 2-5 µM, and the final dye concentration is 5x.

  • Prepare DDAO Dilutions: Create a series of DDAO dilutions in the Assay Buffer. A good starting range is from below to well above the CMC (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM, 20 mM). Also, include a no-DDAO control.[1]

  • Set up the Assay Plate: In a 96-well qPCR plate, add the DDAO dilutions to the wells. Include a control with only Assay Buffer.

  • Add Protein-Dye Mixture: Add the protein-dye master mix to each well. The final volume in each well should be consistent (e.g., 20-25 µL).

  • Run the Thermal Shift Assay:

    • Place the plate in the qPCR instrument.

    • Set up a melt curve protocol, typically from 25°C to 95°C with a ramp rate of 0.5-1°C per minute.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the midpoint of the unfolding transition. This can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein without DDAO from the Tm of the protein with DDAO for each DDAO concentration. The concentration that provides the highest ΔTm is the optimal concentration for stabilizing your protein under these conditions.

Protocol 2: General Workflow for Solubilization and Purification of a Hydrophobic Protein using DDAO

This protocol provides a general framework for the solubilization and purification of a hydrophobic protein from cell membranes.

Materials:

  • Cell pellet expressing the target hydrophobic protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, protease inhibitors)

  • Solubilization Buffer (Lysis Buffer containing an optimized concentration of DDAO, e.g., 1% w/v)

  • Wash Buffer (e.g., Lysis Buffer with a lower DDAO concentration, e.g., 0.1% w/v, and an appropriate concentration of a competitive eluent like imidazole for His-tagged proteins)

  • Elution Buffer (e.g., Wash Buffer with a high concentration of the eluting agent)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication, French press).

  • Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g) to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • Solubilization: Resuspend the membrane pellet in Solubilization Buffer. Incubate for 1-2 hours at 4°C with gentle agitation to solubilize the membrane proteins.[3]

  • Clarification: Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g) to pellet any insoluble material. The supernatant now contains your solubilized protein.[3]

  • Affinity Chromatography:

    • Incubate the clarified supernatant with the pre-equilibrated affinity resin for 1-2 hours at 4°C.

    • Load the resin onto a chromatography column.

    • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

    • Elute the target protein with Elution Buffer.

  • Buffer Exchange (Optional): If necessary, exchange the buffer of the purified protein into a final buffer containing a lower concentration of DDAO suitable for downstream applications using dialysis or a desalting column.

Visualizations

DDAO_Mechanism cluster_protein Hydrophobic Protein cluster_ddao DDAO Micelle Formation cluster_complex Protein-DDAO Complex p1 Hydrophobic Region p2 Hydrophobic Region complex Solubilized Protein p1->complex Encapsulation p3 Hydrophilic Region d1 DDAO Monomer micelle Micelle d1->micelle > CMC micelle->complex Stabilization

Caption: Mechanism of DDAO in preventing hydrophobic protein aggregation.

Experimental_Workflow start Start: Hydrophobic Protein Aggregation Issue screen_detergent Screen Detergents (DDAO, DDM, etc.) start->screen_detergent screen_detergent->start No detergent works (Re-evaluate protein construct) optimize_ddao Optimize DDAO Concentration (TSA) screen_detergent->optimize_ddao DDAO is effective optimize_buffer Optimize Buffer (pH, Ionic Strength) optimize_ddao->optimize_buffer solubilization Solubilization with Optimized Conditions optimize_buffer->solubilization purification Purification (Affinity Chromatography) solubilization->purification characterization Downstream Analysis (Activity, Structure) purification->characterization end End: Stable, Soluble Protein characterization->end

Caption: Experimental workflow for troubleshooting protein aggregation.

References

Challenges in handling and storing Decyl(dimethyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of Decyl(dimethyl)phosphine Oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (DDPO) is a non-ionic surfactant with the chemical formula C₁₂H₂₇OP.[1] Its structure includes a hydrophilic phosphine oxide headgroup and a hydrophobic decyl tail, making it amphiphilic.[1] This property allows it to be highly effective in biochemical research, particularly for the solubilization, stabilization, and crystallization of membrane proteins.[1][2] It is also explored in material science and has potential applications in drug development due to its biological activity.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and longevity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3] The recommended storage temperature is between 2-8°C.[4][5] It is also advisable to store it under an inert atmosphere.

Q3: What are the primary safety concerns when handling this compound?

A3: this compound is classified as an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[6] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.[3]

Q4: How stable is this compound?

A4: this compound is a relatively stable compound, especially under neutral pH conditions.[1] The phosphine oxide group is resistant to further oxidation.[1] However, it can be susceptible to hydrolysis under strongly acidic or alkaline conditions, particularly at elevated temperatures.[1] Thermal degradation can also occur at high temperatures, potentially leading to the cleavage of the P-C bond.[1]

Q5: How do I prepare a stock solution of this compound?

A5: Due to its amphiphilic nature, this compound has limited solubility in water but is soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and chloroform.[1] For aqueous applications, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer to the desired final concentration.

Quantitative Data Summary

PropertyValueReferences
Recommended Storage Temperature2-8°C[4][5]
Chemical FormulaC₁₂H₂₇OP[1]
Molecular Weight218.32 g/mol [3]
AppearanceWhite solid to light yellow liquid
Critical Micelle Concentration (CMC)4.6 mM (20-25°C)[3]
Aggregation Number131[3]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Buffer
  • Possible Cause: The concentration of the surfactant is above its critical micelle concentration (CMC) and solubility limit under the current conditions (e.g., low temperature, inappropriate pH).

  • Solution:

    • Ensure the working temperature is appropriate, as solubility can decrease at lower temperatures.

    • Verify that the pH of the buffer is within a neutral range, as extreme pH can affect solubility.

    • If precipitation persists, consider preparing a fresh stock solution and adding it to the buffer with gentle agitation.

Issue 2: Inconsistent Experimental Results
  • Possible Cause: The purity of the this compound may have been compromised due to improper storage, leading to the presence of degradation products.

  • Solution:

    • Verify the storage conditions and age of the compound.

    • If degradation is suspected, it is advisable to use a fresh batch of the surfactant.

    • Perform a quality control check on the existing stock if possible (see Experimental Protocols section).

Issue 3: Poor Protein Solubilization
  • Possible Cause: The concentration of this compound may be too low, or the solubilization conditions may not be optimal for the specific protein.

  • Solution:

    • Ensure that the final concentration of the detergent is above its CMC (4.6 mM). A common starting point is 1-2% (w/v).[2]

    • Optimize the detergent-to-protein ratio.

    • Adjust other buffer components such as pH and ionic strength, as these can influence solubilization efficiency.

    • Increase the incubation time with gentle agitation at a low temperature (e.g., 4°C).[2]

Experimental Protocols

Protocol 1: Preparation of a 10% (w/v) Stock Solution
  • Objective: To prepare a concentrated stock solution for easy dilution into experimental buffers.

  • Materials:

    • This compound

    • High-purity water or a suitable organic solvent (e.g., DMSO)

    • Sterile conical tube

    • Vortex mixer

  • Procedure:

    • Weigh out 1 gram of this compound.

    • Transfer the powder to a sterile 15 mL conical tube.

    • Add the solvent (e.g., water or DMSO) to a final volume of 10 mL.

    • Vortex the solution until the powder is completely dissolved. Gentle warming may be required for aqueous solutions.

    • Store the stock solution at the recommended temperature of 2-8°C.

Protocol 2: Quality Control by Purity Assessment
  • Objective: To assess the purity of a batch of this compound.

  • Methodology: High-performance liquid chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity. For phosphine oxides, ³¹P NMR spectroscopy is also a powerful tool to identify the main compound and any phosphorus-containing impurities.[7]

  • General GC-MS Procedure:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., hexane).

    • Set up the GC-MS with an appropriate column (e.g., a non-polar phase column).

    • Inject the sample and run the analysis.

    • Identify the main peak corresponding to this compound and quantify the area of any impurity peaks to determine the percentage of purity.[3]

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_outcome Outcome Problem Issue Encountered (e.g., Precipitation, Inconsistent Results) CheckStorage Verify Storage Conditions (2-8°C, Dry, Sealed) Problem->CheckStorage CheckPurity Assess Compound Purity (Visual Inspection, QC Analysis) Problem->CheckPurity CheckProtocol Review Experimental Protocol (Concentration, pH, Temperature) Problem->CheckProtocol UseFresh Use Fresh Stock CheckStorage->UseFresh Improper Storage CheckPurity->UseFresh Degradation Suspected Optimize Optimize Protocol Parameters CheckProtocol->Optimize Suboptimal Parameters PrepareNew Prepare New Solution CheckProtocol->PrepareNew Precipitation Issue Resolved Issue Resolved UseFresh->Resolved Optimize->Resolved NotResolved Issue Persists Optimize->NotResolved If problem continues PrepareNew->Resolved NotResolved->Problem Re-evaluate DegradationPathway cluster_hydrolysis Hydrolysis (Strong Acid/Base) cluster_thermal Thermal Degradation (High Temp) DDPO This compound HydrolysisProducts Decanol + Dimethylphosphinic Acid DDPO->HydrolysisProducts H₂O ThermalProducts P-C Bond Cleavage Products (e.g., Alkenes, Phosphine Derivatives) DDPO->ThermalProducts Δ

References

Technical Support Center: Synthesis of Decyl(dimethyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Decyl(dimethyl)phosphine Oxide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes for preparing long-chain alkyldimethylphosphine oxides like this compound are the Grignard reaction and the oxidation of the corresponding tertiary phosphine, decyl(dimethyl)phosphine.[1]

Q2: What are the main challenges encountered during the synthesis of this compound?

A2: Common challenges include the high reactivity and air-sensitivity of intermediates, particularly the Grignard reagent and the precursor phosphine, which can lead to oxidation and reduced yields.[2][3] Purification of the final product to remove unreacted starting materials and byproducts can also be challenging.[1]

Q3: How can I purify the crude this compound?

A3: The primary methods for purification are column chromatography and recrystallization.[1] For column chromatography, a silica gel slurry with a non-polar solvent system (e.g., hexane/ethyl acetate) is effective. For recrystallization, solvents such as acetone or ethyl acetate can be used.[1]

Q4: What safety precautions should be taken when synthesizing this compound?

A4: this compound and its precursors can be irritants. It is essential to handle these chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield in Grignard Reaction Inactive magnesium turnings.Activate the magnesium with a small crystal of iodine.[1]
Wet solvent or glassware.Ensure all glassware is flame-dried and solvents are anhydrous. The reaction is highly sensitive to moisture.[1]
Slow initiation of the Grignard reaction.Gentle heating or the addition of an iodine crystal can help initiate the reaction.[1]
Formation of Byproducts Oxidation of the Grignard reagent or phosphine intermediate.Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3][4]
Incomplete reaction.Ensure the reaction is stirred for the recommended time (12-18 hours) to allow for completion.[1]
Difficulty in Product Purification Presence of unreacted starting materials.Optimize the stoichiometry of the reactants to ensure complete conversion.
Co-elution of impurities during chromatography.Adjust the solvent polarity of the eluent for better separation on the silica gel column.
Oily product that does not crystallize.Attempt purification by column chromatography first to remove impurities that may inhibit crystallization. Try different solvent systems for recrystallization.[1]

Experimental Protocols

Method 1: Grignard Reaction

This method involves the reaction of a Grignard reagent, decylmagnesium bromide, with dimethylphosphinyl chloride.[1][5]

Step 1: Preparation of Decylmagnesium Bromide (Grignard Reagent)

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 molar equivalents).

  • Add anhydrous diethyl ether as the solvent.

  • Slowly add a solution of 1-bromodecane (1 molar equivalent) in anhydrous diethyl ether from the dropping funnel. A small crystal of iodine can be added to activate the magnesium if the reaction does not start.[1]

  • Once the reaction begins, maintain a steady reflux by controlling the addition rate of 1-bromodecane.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.[1]

Step 2: Reaction with Dimethylphosphinyl Chloride

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of dimethylphosphinyl chloride (1 molar equivalent) in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 10 °C during the addition.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[1]

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[1]

Method 2: Oxidation of Decyl(dimethyl)phosphine

This two-step method first involves the synthesis of decyl(dimethyl)phosphine, followed by its oxidation.[1]

Step 1: Synthesis of Decyl(dimethyl)phosphine

  • Prepare decylmagnesium bromide as described in Method 1, Step 1.

  • React the Grignard reagent with chlorodimethylphosphine under similar conditions as described in Method 1, Step 2.

Step 2: Oxidation to this compound

  • Dissolve the crude decyl(dimethyl)phosphine in a suitable solvent such as acetone or a mixture of acetone and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of hydrogen peroxide (30% aqueous solution, 1.1 molar equivalents) dropwise, while maintaining the temperature below 10 °C.[1]

  • Decompose the excess hydrogen peroxide by adding a small amount of manganese dioxide or a saturated solution of sodium sulfite.[1]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude this compound.[1]

Visualizations

Grignard_Reaction_Workflow cluster_prep Step 1: Grignard Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Purification reagents_prep 1-Bromodecane + Mg Turnings in Anhydrous Diethyl Ether initiation Initiation (Iodine catalyst) reagents_prep->initiation reflux Reflux (1-2 hours) initiation->reflux grignard Decylmagnesium Bromide reflux->grignard reaction_mix Cool to 0°C grignard->reaction_mix add_reagent Add Dimethylphosphinyl Chloride reaction_mix->add_reagent stir Stir (12-18 hours) add_reagent->stir quench Quench (NH4Cl) stir->quench extraction Solvent Extraction quench->extraction drying Dry & Concentrate extraction->drying crude_product Crude Product drying->crude_product purification Purification (Chromatography/Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Troubleshooting_Yield start Low Yield Observed check_grignard Was Grignard formation successful? start->check_grignard check_conditions Were reaction conditions anhydrous? check_grignard->check_conditions Yes solution_mg Activate Mg with Iodine. check_grignard->solution_mg No check_atmosphere Was an inert atmosphere maintained? check_conditions->check_atmosphere Yes solution_anhydrous Flame-dry glassware & use anhydrous solvents. check_conditions->solution_anhydrous No check_time Was reaction time sufficient? check_atmosphere->check_time Yes solution_inert Use N2 or Ar atmosphere. check_atmosphere->solution_inert No solution_time Increase stirring time to 12-18 hours. check_time->solution_time No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Minimizing Phosphine Oxide Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the formation of phosphine oxide byproducts in common chemical reactions is a frequent challenge. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize and remove these byproducts from your reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I've completed a Wittig/Mitsunobu/Appel reaction and now have a crude mixture containing my desired product and triphenylphosphine oxide (TPPO). What's the first step I should take for purification?

A1: The initial purification strategy depends on the properties of your product. If your product is non-polar and stable, a simple and effective method is to concentrate the reaction mixture, suspend the residue in a non-polar solvent like pentane or hexane with a small amount of ether, and then filter it through a plug of silica gel. Your non-polar product will elute with the solvent, while the more polar triphenylphosphine oxide (TPPO) will be retained on the silica.[1] This process may need to be repeated two to three times for complete removal of the TPPO.[1]

Q2: My product is polar and dissolves in the same solvents as TPPO. How can I separate them?

A2: When your product is polar, precipitating the TPPO as a metal salt complex is a highly effective strategy. This is particularly useful for reactions carried out in polar aprotic or protic solvents.[2] Zinc chloride (ZnCl₂) is commonly used to form an insoluble complex with TPPO in solvents like ethanol.[3][4][5][6]

Q3: I tried precipitating TPPO with magnesium chloride (MgCl₂) in THF, but it failed. What went wrong?

A3: The formation of the MgCl₂-TPPO complex is inefficient in ethereal solvents such as THF.[7] In this situation, you have a couple of options:

  • Solvent Exchange: Remove the THF under reduced pressure and replace it with a solvent compatible with the MgCl₂ precipitation method, such as toluene or ethyl acetate.[7]

  • Switch to a Different Metal Salt: Calcium bromide (CaBr₂) has been shown to be very effective for TPPO removal in THF, with 95-98% of the TPPO being removed.[7]

Q4: My desired product is co-precipitating with the TPPO-metal salt complex. What can I do to prevent this?

A4: Co-precipitation can be a significant issue. Here are a few strategies to address it:

  • Optimize the Solvent System: The choice of solvent is critical. You may need to screen different solvents or solvent mixtures to find a system where the TPPO complex has minimal solubility while your product remains in solution.

  • Adjust the Stoichiometry of the Precipitating Agent: Using a minimal amount of the metal salt necessary to precipitate the majority of the TPPO can reduce the co-precipitation of your product. A 2:1 ratio of ZnCl₂ to TPPO is often optimal.[8]

  • Consider an Alternative Removal Method: If precipitation proves problematic, you may need to switch to another method, such as column chromatography.

Q5: I need a scalable, chromatography-free method for a large-scale reaction. What are my options?

A5: For large-scale synthesis, avoiding chromatography is often a primary concern. Several methods are well-suited for scale-up:

  • Precipitation with Metal Salts: The use of ZnCl₂, MgCl₂, or CaBr₂ to precipitate TPPO is a scalable and chromatography-free method.[2]

  • Reaction with Oxalyl Chloride: Treating the crude reaction mixture with oxalyl chloride at low temperatures generates an insoluble chlorophosphonium salt that can be easily filtered off.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is triphenylphosphine oxide (TPPO) and why is it a problem?

A1: Triphenylphosphine oxide (TPPO) is a common byproduct in many organic reactions that use triphenylphosphine, such as the Wittig, Mitsunobu, and Appel reactions.[9] Its removal can be challenging due to its high polarity, which often causes it to co-elute with polar products during column chromatography.[10]

Q2: What are the common methods for removing TPPO from a reaction mixture?

A2: The main strategies for TPPO removal include:

  • Precipitation/Crystallization: This can be achieved by taking advantage of the differential solubility of your product and TPPO in a given solvent. Adding metal salts like ZnCl₂ or MgCl₂ can form insoluble complexes with TPPO, aiding in its removal.[9]

  • Chromatography: Filtration through a silica plug is effective for non-polar products. For more challenging separations, standard column chromatography can be used.[1]

  • Scavenging: Solid-supported reagents, known as scavenger resins, can bind to TPPO, allowing for its removal by simple filtration.[9]

Q3: Are there alternatives to using triphenylphosphine that can help avoid the formation of its oxide byproduct?

A3: Yes, several strategies can be employed to circumvent the issue of TPPO formation:

  • Polymer-supported Triphenylphosphine: Using a resin-bound triphenylphosphine allows for the phosphine oxide byproduct to be removed by simple filtration at the end of the reaction.

  • Alternative Phosphines: Phosphines can be chemically modified to make their corresponding oxides more soluble in either acidic or basic aqueous solutions, which allows for their removal by extraction.

  • Catalytic Phosphine Reactions: Developing reactions that are catalytic in phosphine or do not require phosphine at all is an active area of research to avoid stoichiometric phosphine oxide waste.[8]

Q4: Can I regenerate triphenylphosphine from the TPPO byproduct?

A4: Yes, triphenylphosphine can be regenerated from TPPO using various reducing agents, such as trichlorosilane in the presence of a tertiary amine. This can be a cost-effective and more environmentally friendly approach, especially for large-scale reactions.

Data Presentation

Table 1: Efficiency of TPPO Removal using Zinc Chloride Precipitation in Various Polar Solvents

Solvent% TPPO Remaining in Solution
Ethyl Acetate (EtOAc)<5%
Isopropyl Acetate (iPrOAc)<5%
2-Propanol (iPrOH)<5%
Tetrahydrofuran (THF)<15%
2-Methyltetrahydrofuran (2-MeTHF)<15%
Methyl Ethyl Ketone (MEK)<15%
Methanol (MeOH)>15%
Acetonitrile (MeCN)>15%
Acetone>15%
Dichloromethane (DCM)No precipitate formed
Data sourced from a study on the precipitation of TPPO with a 2:1 ratio of ZnCl₂ to TPPO.[8]

Table 2: Solubility of Triphenylphosphine Oxide in Common Laboratory Solvents

SolventSolubility
Hexane, Pentane, CyclohexanePoorly soluble
WaterPoorly soluble
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Benzene, TolueneSoluble
Ethyl AcetateSoluble

Experimental Protocols

Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride

This protocol is adapted from the procedure described by Batesky, et al. and is particularly useful for reactions conducted in polar solvents.[2][8]

  • Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous zinc chloride in warm ethanol.

  • Dissolution of Crude Product: After the reaction is complete, perform an appropriate aqueous workup. Remove the organic solvent under reduced pressure. Dissolve the crude residue, containing your product and TPPO, in a minimal amount of ethanol.

  • Precipitation: At room temperature, add approximately 2 equivalents of the 1.8 M ZnCl₂ solution (relative to the theoretical amount of TPPO produced) to the ethanolic solution of your crude product.

  • Stirring and Filtration: Stir the resulting mixture. Scraping the sides of the flask may be necessary to induce the precipitation of the white ZnCl₂(TPPO)₂ complex. Once precipitation is complete, collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Product Isolation: The filtrate contains your purified product. Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting residue can be further purified if necessary, for example, by slurrying in a solvent like acetone that dissolves your product but not any excess zinc salts.[8]

Protocol 2: Removal of Triphenylphosphine Oxide by Silica Plug Filtration

This protocol is suitable for non-polar products.

  • Concentration: Concentrate the crude reaction mixture to a viscous oil or solid.

  • Suspension: Suspend the residue in a minimal amount of a non-polar solvent system, such as pentane/diethyl ether or hexane/diethyl ether.[10]

  • Filtration: Pass the suspension through a short plug of silica gel.

  • Elution: Elute your product with a non-polar solvent. The more polar TPPO will remain adsorbed on the silica.

  • Product Isolation: Concentrate the eluate to obtain your purified product.

Mandatory Visualization

Reaction_Byproduct cluster_reaction Chemical Reaction cluster_products Reaction Outcome Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Phosphine Reagent Phosphine Reagent Phosphine Reagent->Reaction Desired Product Desired Product Reaction->Desired Product Purification Phosphine Oxide Byproduct Phosphine Oxide Byproduct Reaction->Phosphine Oxide Byproduct Side Reaction

Caption: Generalized reaction scheme showing the formation of phosphine oxide byproduct.

TPPO_Removal_Workflow start Crude Reaction Mixture (Product + TPPO) product_polarity Is the product non-polar? start->product_polarity silica_plug Silica Plug Filtration product_polarity->silica_plug Yes metal_salt Precipitation with Metal Salts (e.g., ZnCl2) product_polarity->metal_salt No end Purified Product silica_plug->end chromatography Column Chromatography metal_salt->chromatography Co-precipitation issues metal_salt->end chromatography->end

Caption: Decision tree for selecting a TPPO removal method.

References

Technical Support Center: Forced Degradation Studies of Decyl(dimethyl)phosphine Oxide (DDMPO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on Decyl(dimethyl)phosphine Oxide (DDMPO).

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound (DDMPO)?

A1: this compound (DDMPO) is a chemically stable organophosphorus compound under typical laboratory conditions, making it a reliable surfactant for various applications.[1] The phosphine oxide group is notably resistant to oxidation.[1] However, its stability can be compromised under extreme conditions of pH and elevated temperatures, where it may undergo hydrolysis.[1]

Q2: Why are forced degradation studies of DDMPO necessary?

A2: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the degradation pathways of DDMPO.[2] This information is crucial for developing and validating stability-indicating analytical methods, which can accurately measure the active ingredient without interference from its degradants.[2] Understanding the molecule's intrinsic stability helps in determining appropriate formulation strategies, storage conditions, and shelf-life.

Q3: What are the typical stress conditions applied in forced degradation studies of DDMPO?

A3: Forced degradation studies for DDMPO typically involve exposure to the following stress conditions:

  • Acid Hydrolysis: Treatment with an acidic solution (e.g., 0.1 M HCl) at elevated temperatures.[1]

  • Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 M NaOH), potentially at elevated temperatures.[1]

  • Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide.[1]

  • Thermal Degradation: Exposing the solid or a solution of DDMPO to high temperatures (e.g., >80°C).[1]

  • Photodegradation: Exposing a solution of DDMPO to ultraviolet (UV) light.[1]

Q4: What is the likely degradation pathway for DDMPO under stress?

A4: The primary degradation pathway for phosphine oxides like DDMPO, particularly under thermal stress, is the cleavage of the Phosphorus-Carbon (P-C) bond.[1] Under hydrolytic conditions (acidic or basic), the molecule can also be susceptible to degradation, though the P-C bond is generally more stable than a P-O-C bond found in phosphate esters.

Troubleshooting Guides

Problem Possible Cause(s) Troubleshooting Steps
No significant degradation observed after applying stress conditions. The stress conditions (concentration, temperature, duration) are not severe enough for the stable DDMPO molecule.1. Increase the concentration of the acid, base, or oxidizing agent.2. Elevate the temperature of the reaction.3. Extend the duration of the stress testing.4. Ensure proper mixing of the DDMPO solution with the stress agent.
Precipitation or cloudiness in the DDMPO solution during the experiment. The degradation products may have lower solubility in the current solvent system. DDMPO concentration may be too high, or the temperature is below its Krafft point.1. Gently warm the solution to ensure the temperature is above the Krafft point.2. If degradation is suspected, analyze the precipitate and the supernatant separately to identify the degradation products.3. Consider using a co-solvent if it does not interfere with the degradation process or analysis.
Unexpected peaks appear in the analytical chromatogram (e.g., HPLC). These peaks could be degradation products of DDMPO, impurities from the starting material, or artifacts from the sample matrix or reagents.1. Conduct a forced degradation study to identify the retention times of potential degradation products.[1]2. Analyze a blank sample (matrix without DDMPO) subjected to the same stress conditions to rule out artifacts.3. Use a mass spectrometer (MS) detector coupled with the chromatograph to identify the mass of the unknown peaks and aid in their structural elucidation.
Poor peak shape or resolution in the HPLC analysis. The analytical method is not optimized for separating DDMPO from its degradation products. The surfactant nature of DDMPO can also interfere with the chromatography.1. Adjust the mobile phase composition (e.g., organic solvent ratio, pH).2. Try a different stationary phase (e.g., a different C18 column or a phenyl column).3. Optimize the gradient profile for better separation.4. Consider using a charged aerosol detector (CAD) which provides a more uniform response for surfactants compared to UV detectors.[3]

Experimental Protocols

Protocol 1: Forced Degradation of DDMPO

This protocol outlines the general procedure for subjecting DDMPO to various stress conditions. The goal is to achieve 5-20% degradation.

1. Sample Preparation:

  • Prepare a stock solution of DDMPO in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the DDMPO stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat the solution at 60-80°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix equal volumes of the DDMPO stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep the solution at room temperature or slightly elevated temperature (e.g., 40-60°C). Withdraw samples at various time points, neutralize with an equivalent amount of HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the DDMPO stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature and protected from light. Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation: Expose a solid sample of DDMPO or the stock solution to a high temperature (e.g., 80°C or higher) in a calibrated oven. Analyze samples at various time points.

  • Photodegradation: Expose the DDMPO stock solution in a quartz cuvette to UV light (e.g., 254 nm or a photostability chamber). Keep a control sample wrapped in aluminum foil at the same temperature. Analyze samples at various time points.

Protocol 2: Stability-Indicating HPLC-MS Method

This protocol provides a starting point for developing a stability-indicating method for the analysis of DDMPO and its degradation products.

  • Instrumentation: HPLC with a UV/PDA detector and a Mass Spectrometer (MS).

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more hydrophobic components. A suggested starting gradient is 95% A for 2 min, then a linear gradient to 5% A over 20 min, hold for 5 min, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (as phosphine oxides have weak chromophores) and MS scan (e.g., m/z 100-500).

Data Presentation

Table 1: Summary of Forced Degradation Results for DDMPO

Stress ConditionReagent ConcentrationTemperature (°C)Duration (hours)% Degradation of DDMPONumber of Degradation Products
Acid Hydrolysis0.1 M HCl8024User-generated dataUser-generated data
Base Hydrolysis0.1 M NaOH6024User-generated dataUser-generated data
Oxidation3% H₂O₂Room Temp24User-generated dataUser-generated data
ThermalN/A10024User-generated dataUser-generated data
PhotolyticUV Light (254 nm)Room Temp24User-generated dataUser-generated data

Table 2: Chromatographic Data of DDMPO and its Degradation Products

PeakRetention Time (min)Relative Retention TimeProposed Structurem/z
DDMPOUser-generated data1.00This compound[M+H]⁺
Degradant 1User-generated dataUser-generated dataUser-generated dataUser-generated data
Degradant 2User-generated dataUser-generated dataUser-generated dataUser-generated data
...User-generated dataUser-generated dataUser-generated dataUser-generated data

Visualizations

Forced_Degradation_Workflow Forced Degradation Experimental Workflow for DDMPO cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL DDMPO stock solution acid Acid Hydrolysis (0.1 M HCl, 60-80°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT-60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (>80°C) prep->thermal photo Photolytic (UV light) prep->photo sampling Sample at various time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for acid/base) sampling->neutralize if applicable hplc Analyze by Stability-Indicating HPLC-MS Method neutralize->hplc data Characterize Degradants & Quantify Degradation hplc->data

Caption: Workflow for forced degradation studies of DDMPO.

Degradation_Pathways Potential Degradation Pathways of DDMPO cluster_thermal Thermal Stress cluster_hydrolysis Hydrolytic Stress (Acid/Base) DDMPO This compound (C₁₀H₂₁)(CH₃)₂P=O thermal_prod1 Dimethylphosphine Oxide (CH₃)₂HP=O DDMPO->thermal_prod1 P-C (decyl) bond cleavage thermal_prod2 Decene (C₁₀H₂₀) DDMPO->thermal_prod2 possible side product hydro_prod1 Decane (C₁₀H₂₂) DDMPO->hydro_prod1 P-C (decyl) bond cleavage + protonation hydro_prod2 Dimethylphosphinic Acid (CH₃)₂P(O)OH DDMPO->hydro_prod2 possible

Caption: Potential degradation pathways of DDMPO under stress.

References

Validation & Comparative

A Comparative Guide to Decyl(dimethyl)phosphine Oxide and Dodecyldimethylphosphine Oxide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biochemical research and drug development, the selection of an appropriate surfactant is paramount for the successful solubilization, stabilization, and characterization of proteins and other macromolecules. Among the non-ionic surfactants, alkyl(dimethyl)phosphine oxides have carved a niche for their utility in various applications, including the challenging task of membrane protein extraction. This guide provides a detailed comparison of two prominent members of this class: Decyl(dimethyl)phosphine Oxide (DMDPO) and Dodecyldimethylphosphine oxide (DDMPO).

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between DMDPO and DDMPO stem from the length of their hydrophobic alkyl chains, which directly influences their physicochemical properties and, consequently, their behavior in aqueous solutions. DDMPO possesses a longer dodecyl (C12) chain compared to the decyl (C10) chain of DMDPO. This seemingly small difference of two methylene groups leads to significant variations in their surfactant properties.

PropertyThis compound (DMDPO)Dodecyldimethylphosphine oxide (DDMPO)
Synonyms APO-10, Decyldimethylphosphine oxideAPO-12, Lauryldimethylphosphine oxide
CAS Number 2190-95-6871-95-4
Molecular Formula C₁₂H₂₇OPC₁₄H₃₁OP
Molecular Weight 218.32 g/mol 246.37 g/mol [1]
Critical Micelle Concentration (CMC) 4.6 mM (in H₂O at 20-25°C)~10⁻⁴ M (~0.1 mM) (in H₂O at 25°C)[2]
Aggregation Number 131Not explicitly found, but for a similar non-ionic surfactant (DDM) it is ~78-149[1]

Key Insights: The longer hydrophobic tail of DDMPO results in a significantly lower Critical Micelle Concentration (CMC) compared to DMDPO. A lower CMC indicates that DDMPO is more efficient at forming micelles, requiring a lower concentration to begin sequestering hydrophobic molecules. This can be advantageous in experiments where minimizing surfactant concentration is crucial. While a specific aggregation number for DDMPO was not found, the range for a comparable non-ionic surfactant suggests that both DMDPO and DDMPO likely form micelles of a considerable size.

Performance in Key Applications

Both DMDPO and DDMPO are valued for their ability to gently solubilize membrane proteins, preserving their native structure and function.[3] The choice between the two often depends on the specific characteristics of the target protein and the desired experimental conditions.

Membrane Protein Solubilization:

Use in Drug Delivery and Formulation:

The self-assembly of these surfactants into micelles makes them potential candidates for drug delivery systems, encapsulating hydrophobic drugs to improve their solubility and bioavailability. The difference in their CMC and micelle properties could influence drug loading capacity and release kinetics. Again, the optimal choice would depend on the specific drug molecule and the desired formulation characteristics.

Experimental Protocols

Accurate determination of surfactant properties is crucial for their effective application. Below are detailed methodologies for two key experiments:

Determination of Critical Micelle Concentration (CMC) by the Surface Tension Method

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[2]

Materials:

  • This compound or Dodecyldimethylphosphine oxide

  • High-purity water

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Glassware

Procedure:

  • Prepare a stock solution of the phosphine oxide surfactant in high-purity water.

  • Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each solution, starting from the most dilute to minimize cross-contamination. Ensure the temperature is kept constant throughout the measurements.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the point of intersection of the two linear portions of the graph.[2]

Determination of Aggregation Number by Steady-State Fluorescence Quenching

This technique relies on the quenching of a fluorescent probe solubilized within the micelles by a quencher molecule that is also partitioned into the micelles.

Materials:

  • Phosphine oxide surfactant solution (at a concentration above the CMC)

  • Fluorescent probe (e.g., pyrene)

  • Quencher (e.g., a hydrophobic molecule that can quench the probe's fluorescence)

  • Fluorometer

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the phosphine oxide surfactant (above its CMC) and the fluorescent probe.

  • To these solutions, add varying concentrations of the quencher.

  • Measure the fluorescence intensity of the probe in each solution using a fluorometer.

  • The aggregation number can be calculated from the quenching data using the following equation, assuming a Poisson distribution of the quencher among the micelles: ln(I₀/I) = [Quencher] / [Micelle] where I₀ is the fluorescence intensity in the absence of the quencher, I is the fluorescence intensity in the presence of the quencher, [Quencher] is the concentration of the quencher, and [Micelle] is the concentration of micelles.

  • The micelle concentration can be determined from the total surfactant concentration (C) and the CMC: [Micelle] = (C - CMC) / N, where N is the aggregation number. By plotting ln(I₀/I) against the quencher concentration, the aggregation number can be determined from the slope.

Visualizing the Concepts

To better understand the relationship between the surfactant's structure and its self-assembly, the following diagrams are provided.

Surfactant_Structure cluster_DMDPO This compound (DMDPO) cluster_DDMPO Dodecyldimethylphosphine oxide (DDMPO) DMDPO C10H21(CH3)2P=O DMDPO_Head Hydrophilic Head (CH3)2P=O DMDPO->DMDPO_Head Polar DMDPO_Tail Hydrophobic Tail (C10H21) DMDPO->DMDPO_Tail Non-polar DDMPO C12H25(CH3)2P=O DDMPO_Head Hydrophilic Head (CH3)2P=O DDMPO->DDMPO_Head Polar DDMPO_Tail Hydrophobic Tail (C12H25) DDMPO->DDMPO_Tail Non-polar

Caption: Molecular structure comparison of DMDPO and DDMPO.

Micelle_Formation Concentration Increase cluster_below_cmc Below CMC cluster_above_cmc Above CMC Monomer1 Micelle Micelle Monomer1->Micelle Self-Assembly Monomer2 Monomer3 Monomer4 Monomer5 Monomer6

Caption: Schematic of micelle formation above the CMC.

Conclusion

Both this compound and Dodecyldimethylphosphine oxide are valuable tools for researchers working with membrane proteins and other challenging biological macromolecules. The primary distinction between them lies in the length of their hydrophobic alkyl chain, which significantly impacts their critical micelle concentration. DDMPO, with its longer C12 chain, exhibits a lower CMC, making it a more efficient surfactant at lower concentrations. The choice between DMDPO and DDMPO will ultimately depend on the specific requirements of the application, including the nature of the target molecule and the desired experimental conditions. Careful consideration of their physicochemical properties and empirical testing will guide the selection of the most suitable surfactant for optimal experimental outcomes.

References

A Head-to-Head Comparison of Decyl(dimethyl)phosphine Oxide and Dodecyldimethylamine Oxide for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

In the critical pursuit of understanding membrane protein structure and function, the choice of surfactant is a pivotal decision that can dictate the success of downstream applications, from structural biology to drug development. This guide provides a detailed, objective comparison of two commonly employed surfactants: Decyl(dimethyl)phosphine Oxide and Dodecyldimethylamine oxide (DDAO). By examining their physicochemical properties and performance in membrane protein solubilization and stabilization, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed selection for their specific experimental needs.

Physicochemical Properties: A Quantitative Overview

The efficacy of a surfactant is intrinsically linked to its fundamental physicochemical characteristics. Properties such as the critical micelle concentration (CMC), aggregation number, and micelle molecular weight are crucial determinants of a surfactant's behavior in solution and its interaction with membrane proteins. A lower CMC often indicates a more stable micelle and greater efficiency at lower concentrations, which can be advantageous for downstream applications and cost-effectiveness. The size of the micelle is also a critical factor, as it must be able to encapsulate the membrane protein of interest while providing a stable, native-like environment.

PropertyThis compoundDodecyldimethylamine oxide (DDAO)
Molecular Formula C₁₂H₂₇OP[1][2]C₁₄H₃₁NO
Molecular Weight ( g/mol ) 218.32[1][2]~229.4[3][4]
Detergent Class Non-ionic[5]Zwitterionic (pH-dependent)[4]
Critical Micelle Concentration (CMC) ~2.2 - 4.6 mM[6]1-2 mM[3][4]
Aggregation Number ~131~75-96[4]
Micelle Molecular Weight (kDa) ~28.6~17-21.5[4]

Performance in Membrane Protein Research: Solubilization and Stability

Both this compound and DDAO are utilized for the extraction and purification of membrane proteins.[4] While direct, head-to-head comparative studies on their solubilization efficiency and stabilizing effects on the same membrane protein are not extensively documented in publicly available literature, their general performance characteristics can be inferred from various studies.

This compound , a non-ionic surfactant, is noted for its potential in biochemical research, including protein purification and crystallization.[5] Its phosphine oxide headgroup offers a distinct chemical environment compared to more common detergents.

Dodecyldimethylamine oxide (DDAO) , also known as Lauryldimethylamine oxide (LDAO), is a zwitterionic surfactant that is widely used in the extraction and purification of membrane proteins.[4] It is considered a relatively stringent detergent but is valued for its ability to form small, compact micelles, which can be beneficial for structural biology studies such as X-ray crystallography and cryo-electron microscopy.[4] However, it can be denaturing for some proteins.[4]

The optimal detergent is highly protein-dependent, and empirical screening is a crucial step in any membrane protein research project.[7]

Experimental Protocols

Detailed methodologies are essential for the successful and reproducible application of these surfactants in the laboratory. The following sections provide protocols for key experiments used to characterize surfactants and assess their performance with membrane proteins.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method is based on the principle that the surface tension of a solution containing a surfactant decreases as the surfactant concentration increases, up to the point of the CMC, after which it remains relatively constant.[8]

Materials:

  • Tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method)

  • High-purity water

  • Surfactant stock solution (this compound or DDAO)

  • Glassware

Procedure:

  • Prepare a series of surfactant solutions: Create a range of concentrations of the surfactant in high-purity water, ensuring the concentrations span below and above the expected CMC.

  • Calibrate the tensiometer: Follow the manufacturer's instructions to calibrate the instrument.

  • Measure the surface tension of pure water: This will serve as a reference.

  • Measure the surface tension of the surfactant solutions: Starting from the most dilute solution to minimize cross-contamination, measure the surface tension of each prepared solution. Ensure the temperature is controlled and consistent throughout the experiment.

  • Plot the data: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • Determine the CMC: The plot will typically show two linear regions. The CMC is the concentration at the intersection of the regression lines drawn through these two regions.[8][9][10]

Membrane Protein Solubilization and Stability Assessment

This protocol outlines a general workflow for comparing the efficacy of this compound and DDAO for solubilizing a target membrane protein and assessing its subsequent stability.

Part 1: Membrane Protein Solubilization

Materials:

  • Cell pellet or membrane fraction containing the target protein

  • Solubilization Buffer A: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, with varying concentrations of this compound (e.g., 0.5%, 1%, 2% w/v)

  • Solubilization Buffer B: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, with varying concentrations of DDAO (e.g., 0.5%, 1%, 2% w/v)

  • Protease inhibitor cocktail

  • Dounce homogenizer or sonicator

  • Ultracentrifuge

Procedure:

  • Resuspend membranes: Resuspend the cell pellet or membrane fraction in the respective ice-cold Solubilization Buffer (A or B) containing a protease inhibitor cocktail.

  • Homogenize: Homogenize the suspension using a Dounce homogenizer or sonicator on ice to ensure complete lysis and membrane disruption.

  • Incubate: Incubate the mixture on ice with gentle agitation for a predetermined time (e.g., 1 hour) to allow for solubilization.

  • Clarify the lysate: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized membrane fragments.

  • Analyze the supernatant: Carefully collect the supernatant, which contains the solubilized proteins. Analyze the protein concentration and the amount of the target protein in the supernatant using methods like SDS-PAGE and Western blotting to determine the solubilization efficiency of each surfactant at different concentrations.

Part 2: Protein Stability Assessment by Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, measures the thermal stability of a protein by monitoring its unfolding as the temperature increases.[11][12] An increase in the melting temperature (Tm) of the protein in the presence of a surfactant indicates stabilization.

Materials:

  • Purified membrane protein solubilized in either this compound or DDAO

  • SYPRO Orange fluorescent dye (or a similar dye that binds to hydrophobic regions of unfolded proteins)

  • Real-time PCR instrument capable of monitoring fluorescence changes with temperature ramps

  • 96-well PCR plates

Procedure:

  • Prepare the reaction mixture: In a PCR plate well, prepare a reaction mixture containing the purified protein (e.g., 2-5 µM), the fluorescent dye (e.g., 5x final concentration), and the corresponding buffer containing the surfactant (this compound or DDAO) at a concentration above its CMC.

  • Set up the instrument: Program the real-time PCR instrument to perform a thermal ramp, for example, from 25°C to 95°C, with a slow ramp rate (e.g., 1°C/minute), while continuously monitoring the fluorescence.

  • Run the experiment: Place the PCR plate in the instrument and start the thermal ramp.

  • Analyze the data: The instrument will generate a melting curve, plotting fluorescence intensity versus temperature. The midpoint of the sharp increase in fluorescence corresponds to the melting temperature (Tm) of the protein. A higher Tm indicates greater thermal stability.[7][11]

Workflow for Surfactant Comparison

The selection of an optimal surfactant is an empirical process that involves screening and optimization. The following workflow provides a logical sequence of steps for comparing the performance of this compound and DDAO for a specific membrane protein.

Surfactant_Comparison_Workflow cluster_prep Preparation cluster_solubilization Solubilization Screening cluster_stability Stability Assessment cluster_decision Decision start Target Membrane Protein Expression & Membrane Preparation stock_ddpo Prepare Stock Solution This compound start->stock_ddpo stock_ddao Prepare Stock Solution DDAO start->stock_ddao solubilization Solubilization with varying concentrations of each surfactant stock_ddpo->solubilization stock_ddao->solubilization centrifugation Ultracentrifugation to separate soluble and insoluble fractions solubilization->centrifugation analysis SDS-PAGE & Western Blot to determine solubilization efficiency centrifugation->analysis purification Purify target protein in the presence of the optimal concentration of each surfactant analysis->purification dsf Differential Scanning Fluorimetry (DSF) to determine melting temperature (Tm) purification->dsf functional_assay Functional Assay (if available) purification->functional_assay comparison Compare Solubilization Efficiency, Tm, and Functional Activity dsf->comparison functional_assay->comparison decision Select Optimal Surfactant for Downstream Applications comparison->decision

Caption: Workflow for comparing the efficacy of this compound and DDAO.

Conclusion

The selection between this compound and Dodecyldimethylamine oxide (DDAO) for membrane protein research is not a one-size-fits-all decision. DDAO is a well-established zwitterionic surfactant known for forming small micelles, which is advantageous for certain structural studies, though it may be denaturing for some proteins. This compound, a non-ionic surfactant, presents an alternative with a different headgroup chemistry that may offer unique benefits for specific proteins.

Ultimately, the choice of surfactant should be guided by empirical data obtained through systematic screening and optimization for the particular membrane protein of interest. The experimental protocols and workflow provided in this guide offer a robust framework for conducting such comparative studies, enabling researchers to identify the most suitable surfactant to advance their research and development goals.

References

A Researcher's Guide to Non-Ionic Surfactants: Alternatives to Decyl(dimethyl)phosphine Oxide for Membrane Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate non-ionic surfactant is a critical determinant for the successful isolation, stabilization, and characterization of membrane proteins. Decyl(dimethyl)phosphine Oxide (DPO) has been utilized in membrane biochemistry for its utility as a non-ionic or zwitterionic surfactant.[1] This guide provides an objective comparison of DPO's performance with other commonly used non-ionic surfactants, supported by available experimental data, to facilitate informed decisions in your research endeavors.

This comparison will delve into the physicochemical properties and performance metrics of DPO in relation to established non-ionic surfactants such as n-Dodecyl-β-D-maltoside (DDM), Lauryl Maltose Neopentyl Glycol (LMNG), and Glyco-diosgenin (GDN). The focus will be on their efficacy in membrane protein solubilization, stabilization, and maintaining functional integrity. While direct comparative data for DPO is limited in publicly available literature, this guide will draw upon its known properties and comparisons of the other surfactants to provide a comprehensive overview.[2][3]

Physicochemical Properties: A Head-to-Head Comparison

The behavior and efficacy of a detergent are dictated by its fundamental physicochemical properties. These parameters influence micelle formation, protein-detergent interactions, and ultimately, the stability of the solubilized membrane protein.

PropertyThis compound (DPO)n-Dodecyl-β-D-maltoside (DDM)Lauryl Maltose Neopentyl Glycol (LMNG)Glyco-diosgenin (GDN)
Chemical Class Phosphine OxideMaltosideMaltose Neopentyl GlycolSteroidal Glycoside
Molecular Weight ( g/mol ) 218.32~510.6~1005.19~1165.31
Critical Micelle Concentration (CMC) (mM) ~4.6~0.17~0.01~0.018
Aggregation Number ~131~78-149~140-200Data not readily available
Micelle Size (kDa) ~28.6~50-70~40-91Data not readily available

Note: Comprehensive experimental data for the detergent properties of DPO in buffers typically used for membrane protein research is not widely available in the reviewed literature.[2]

Performance in Membrane Protein Applications

Solubilization Efficiency
Protein Stabilization

Maintaining the stability of the solubilized membrane protein is paramount for downstream applications. Stability can be assessed using techniques like thermal shift assays, which measure the melting temperature (Tm) of the protein. A higher Tm generally indicates greater thermal stability.[3]

Molecular dynamics simulations and experimental studies have shown that LMNG's branched structure allows for more effective packing of its alkyl chains around a receptor, leading to reduced protein dynamics and enhanced stability compared to traditional linear-chain detergents like DDM.[2] This increased stability is often reflected in a higher thermal melting temperature (Tm) of the protein when solubilized in LMNG.[2] While data for DPO is scarce, its shorter alkyl chain compared to DDM might suggest potentially lower stabilizing capabilities for some proteins.

Functional Integrity

Preserving the functional activity of the membrane protein is the ultimate goal. For G protein-coupled receptors (GPCRs), this is often assessed through radioligand binding assays. The choice of detergent can significantly impact the receptor's ability to bind its ligand. Both DDM and LMNG have been successfully used in functional studies of various membrane proteins, including GPCRs.[2]

Experimental Protocols

To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.

Membrane Protein Solubilization Efficiency Assay

This protocol describes a general method to assess the efficiency of different detergents in solubilizing a target membrane protein. The amount of solubilized protein is quantified by Western blotting.[5][6][7]

Materials:

  • Isolated cell membranes containing the target membrane protein

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)

  • Stock solutions of DPO, DDM, LMNG, GDN, and other detergents to be tested

  • Protease inhibitors

  • Ultracentrifuge

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Resuspend the isolated cell membranes in ice-cold Solubilization Buffer containing protease inhibitors to a final protein concentration of 2-5 mg/mL.

  • Aliquot the membrane suspension into separate microcentrifuge tubes.

  • To each tube, add a different detergent from the stock solution to achieve a range of final concentrations (e.g., 0.5%, 1%, 2% w/v).

  • Incubate the samples on a rotator at 4°C for 1-2 hours.

  • Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet the unsolubilized material.

  • Carefully collect the supernatant (soluble fraction).

  • Resuspend the pellet in an equal volume of Solubilization Buffer.

  • Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Quantify the band intensities in the soluble and insoluble fractions to determine the solubilization efficiency for each detergent and concentration.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Detergent_Screening Detergent Screening cluster_Separation Separation cluster_Analysis Analysis Membranes Isolated Membranes Resuspend Resuspend Membranes Membranes->Resuspend Buffer Solubilization Buffer + Protease Inhibitors Buffer->Resuspend Aliquot Aliquot Suspension Resuspend->Aliquot Detergents Add Detergents (DPO, DDM, LMNG, GDN) Aliquot->Detergents Incubate Incubate at 4°C Detergents->Incubate Centrifuge Ultracentrifugation (100,000 x g) Incubate->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Soluble Fraction Pellet Pellet Centrifuge->Pellet Insoluble Fraction SDSPAGE_WB SDS-PAGE & Western Blot Supernatant->SDSPAGE_WB Pellet->SDSPAGE_WB Quantify Determine Solubilization Efficiency SDSPAGE_WB->Quantify Quantify Bands

Caption: Workflow for comparing detergent solubilization efficiency.
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This protocol outlines a method to assess the thermal stability of a membrane protein in the presence of different detergents.[8][9][10]

Materials:

  • Purified membrane protein in a specific detergent (e.g., DDM)

  • Solutions of DPO, DDM, LMNG, GDN to be tested

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • Real-time PCR instrument capable of performing a thermal melt

Procedure:

  • Dilute the purified membrane protein to a final concentration of 0.1-0.2 mg/mL in a buffer containing the detergent it was purified in.

  • Prepare a series of reactions in a 96-well PCR plate. Each reaction should contain the protein, the detergent to be tested at a concentration above its CMC, and the fluorescent dye (e.g., 5x SYPRO Orange).

  • Set up a control reaction with the protein in its original purification detergent.

  • Seal the plate and place it in the real-time PCR instrument.

  • Program the instrument to heat the samples from 25°C to 95°C with a ramp rate of 1°C/minute, measuring fluorescence at each temperature increment.

  • Analyze the data by plotting fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

  • Compare the Tm values obtained for the protein in different detergents. A higher Tm indicates greater thermal stability.

Signaling_Pathway cluster_Protein_State Protein State cluster_Assay_Components Assay Components cluster_Process Thermal Denaturation cluster_Detection Fluorescence Detection Folded Folded Protein Heat Increase Temperature Folded->Heat Exposes Hydrophobic Core Unfolded Unfolded Protein Binding Dye Binds to Hydrophobic Regions Unfolded->Binding Dye Fluorescent Dye (e.g., SYPRO Orange) Dye->Binding Heat->Unfolded Fluorescence Measure Fluorescence Binding->Fluorescence Increased Fluorescence

Caption: Principle of the Thermal Shift Assay.
Radioligand Binding Assay for GPCR Functional Integrity

This protocol provides a general method to assess the functionality of a solubilized GPCR by measuring its ability to bind a specific radiolabeled ligand.[1][11][12][13]

Materials:

  • Membranes from cells expressing the target GPCR

  • Solubilization buffer with the detergent of choice (DPO, DDM, LMNG, or GDN)

  • Radiolabeled ligand specific for the target GPCR

  • Unlabeled ("cold") ligand for determining non-specific binding

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Solubilize the GPCR-containing membranes with the chosen detergent as described in the solubilization protocol.

  • In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and for each concentration of a competing unlabeled ligand if performing a competition assay.

  • For total binding, add the solubilized receptor preparation, assay buffer, and the radioligand.

  • For non-specific binding, add the solubilized receptor, assay buffer, radioligand, and a high concentration of the unlabeled ligand.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data to determine the receptor concentration (Bmax) and ligand binding affinity (Kd or Ki). Compare these parameters for the receptor solubilized in different detergents.

Logical_Relationship cluster_Evaluation Performance Evaluation Start Start: Choose Surfactant Solubilization High Solubilization Efficiency? Start->Solubilization Stability High Protein Stability (Tm)? Solubilization->Stability Yes Suboptimal Consider Alternative Surfactant Solubilization->Suboptimal No Function Preserves Protein Function? Stability->Function Yes Stability->Suboptimal No Optimal Optimal Surfactant for Application Function->Optimal Yes Function->Suboptimal No

Caption: Decision tree for surfactant selection.

Conclusion

The selection of a non-ionic surfactant is a multi-faceted process that requires careful consideration of both the physicochemical properties of the detergent and its performance with the specific membrane protein of interest.[3] While DPO presents a viable option with its distinct phosphine oxide headgroup, its comprehensive, direct comparison with other widely used detergents like DDM and the newer generation LMNG is not extensively documented in publicly available literature.[2][3] LMNG and GDN have shown considerable promise for stabilizing challenging membrane proteins.[2][4] Researchers are encouraged to perform their own screening experiments, utilizing the protocols provided in this guide, to identify the optimal surfactant for their specific research goals.

References

A Comparative Analysis of Phosphine Oxide-Based Surfactants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance and application of phosphine oxide-based surfactants in comparison to other common alternatives, supported by experimental data and detailed protocols.

Phosphine oxide-based surfactants are a class of non-ionic surfactants that have garnered significant interest in various scientific and industrial fields, including drug delivery and biotechnology. Their unique molecular structure, characterized by a polar phosphine oxide head group and a tunable hydrophobic tail, imparts a range of desirable properties. This guide provides a comprehensive comparative analysis of phosphine oxide-based surfactants against other widely used surfactants, such as amine oxides, polysorbates, and poloxamers (Pluronics®).

Performance Comparison of Surfactants

The selection of a suitable surfactant is critical for the successful formulation of many pharmaceutical and research products. The following tables summarize the key performance indicators of phosphine oxide-based surfactants in comparison to other common surfactant classes. It is important to note that the data presented is a compilation from various sources, and direct comparison may be influenced by differing experimental conditions.

Table 1: Critical Micelle Concentration (CMC) and Surface Tension Reduction

Surfactant TypeExample SurfactantAlkyl Chain LengthCMC (mM)Surface Tension at CMC (mN/m)
Phosphine Oxide Dodecyldimethylphosphine Oxide (DDAO)C12~1.7-2.1~30-33
Tetradecyldimethylphosphine Oxide (TDAO)C14~0.17~32
Amine Oxide Lauryl Dimethyl Amine Oxide (LDAO)C12~1.7~31-33[1]
Myristyl Dimethyl Amine OxideC14~0.1-0.3~30-32
Polysorbate Polysorbate 20 (Tween® 20)C12 (laurate)~0.06~36
Polysorbate 80 (Tween® 80)C18 (oleate)~0.012~40
Poloxamer Poloxamer 188 (Pluronic® F68)-~0.04~40-50

Table 2: Foaming Properties

Surfactant TypeExample SurfactantFoaming Capacity (Initial Foam Volume)Foam Stability (Half-life)
Phosphine Oxide Alkyl Dimethyl Phosphine OxidesGood to ExcellentHigh
Amine Oxide Lauryl Dimethyl Amine Oxide (LDAO)ExcellentHigh
Polysorbate Polysorbate 20ModerateModerate to Low
Polysorbate Polysorbate 80ModerateModerate to Low
Poloxamer Poloxamer 188LowLow

Table 3: Thermal Stability

Surfactant TypeOnset of Decomposition Temperature (°C)Method
Phosphine Oxide Generally high, dependent on alkyl chain length and structureTGA
Amine Oxide Varies, can be lower than phosphine oxidesTGA
Polysorbate Prone to degradation, especially oxidation and hydrolysisTGA/HPLC
Poloxamer Relatively stable, but can undergo chain scission at high temperaturesTGA

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to conduct their own comparative studies.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

Materials:

  • Surfactant of interest

  • Pyrene (fluorescence probe)

  • High-purity water

  • Fluorometer

Procedure:

  • Prepare a stock solution of the surfactant in high-purity water at a concentration well above its expected CMC.

  • Prepare a series of dilutions of the surfactant solution, covering a wide range of concentrations both below and above the expected CMC.

  • Add a small aliquot of a concentrated pyrene solution in a volatile solvent (e.g., acetone) to each dilution to achieve a final pyrene concentration of approximately 1-2 µM. The solvent should be allowed to evaporate completely.

  • Equilibrate the solutions for a sufficient time to ensure micelle formation.

  • Measure the fluorescence emission spectrum of each sample using an excitation wavelength of 335 nm.

  • Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum, typically around 373 nm and 384 nm, respectively.

  • Plot the ratio of I₁/I₃ as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, representing the partitioning of pyrene into the micellar core. This is typically identified as the intersection of the two linear portions of the plot.[2][3][4][5]

Measurement of Surface Tension by the Du Noüy Ring Method

This technique measures the force required to detach a platinum ring from the surface of a liquid, which is directly related to the surface tension.

Materials:

  • Tensiometer with a platinum Du Noüy ring

  • Surfactant solutions of varying concentrations

  • High-purity water for calibration

Procedure:

  • Clean the platinum ring thoroughly by flaming it to red heat or immersing it in a suitable cleaning solution, followed by rinsing with high-purity water.

  • Calibrate the tensiometer using high-purity water, which has a known surface tension (approximately 72.8 mN/m at 20°C).

  • Place the surfactant solution in a clean, temperature-controlled sample vessel.

  • Immerse the platinum ring into the solution.

  • Slowly raise the ring towards the surface. A liquid lamella will form between the ring and the liquid surface.

  • Continue to raise the ring until the maximum force is exerted on the balance just before the lamella breaks.

  • Record this maximum force.

  • The surface tension (γ) is calculated from the maximum force (F), the radius of the ring (R), and a correction factor (f) that accounts for the shape of the liquid meniscus: γ = F / (4πR * f).

  • Repeat the measurement for each surfactant concentration to generate a plot of surface tension versus log(concentration) to determine the CMC and the surface tension at the CMC.[6][7][8][9][10]

Evaluation of Foaming Properties (Foam Stability)

This protocol is based on the Ross-Miles method (a variation of which is described in ASTM D1173) for measuring foaming properties.

Materials:

  • Graduated cylinder with a stopper

  • Pipette

  • Surfactant solution at a specified concentration

Procedure:

  • Prepare a solution of the surfactant at a concentration typically above its CMC.

  • Pour a specific volume (e.g., 50 mL) of the surfactant solution into a graduated cylinder.

  • Invert the stoppered cylinder a set number of times (e.g., 10 times) in a standardized manner to generate foam.

  • Immediately after shaking, record the initial foam volume. This is a measure of the foaming capacity .

  • Allow the foam to stand undisturbed and record the foam volume at specific time intervals (e.g., 1, 5, 10 minutes).

  • The foam stability is determined by the rate of foam collapse. This can be reported as the time it takes for the foam volume to decrease by half (half-life) or the volume of foam remaining after a specific time.[11][12][13][14]

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a substance.

Materials:

  • Thermogravimetric analyzer (TGA)

  • Surfactant sample

  • Inert gas (e.g., nitrogen) or air

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed amount of the surfactant sample (typically 5-10 mg) into a tared TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with the desired gas (e.g., nitrogen for thermal decomposition, air for oxidative stability) at a constant flow rate.

  • Program the TGA to heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.

  • Record the sample mass as a function of temperature.

  • The resulting TGA curve will show the percentage of weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.[15][16][17]

Visualizing Applications in Drug Development

Phosphine oxide-based molecules are finding increasing use in advanced drug development applications, such as in the formulation of monoclonal antibodies and the synthesis of antibody-drug conjugates.

Mechanism of Protein Stabilization by Surfactants

Surfactants play a crucial role in preventing the aggregation and denaturation of therapeutic proteins, such as monoclonal antibodies. The stabilizing effect is primarily achieved through two mechanisms: competitive adsorption at interfaces and direct interaction with the protein.

cluster_0 Interfacial Stress cluster_1 Protein Instability cluster_2 Surfactant Stabilization Mechanisms AirWater Air-Water Interface Unfolding Protein Unfolding AirWater->Unfolding Causes SolidLiquid Solid-Liquid Interface (Vial Surface) SolidLiquid->Unfolding Causes Aggregation Protein Aggregation Unfolding->Aggregation CompetitiveAdsorption Competitive Adsorption at Interfaces CompetitiveAdsorption->AirWater Prevents Protein Adsorption CompetitiveAdsorption->SolidLiquid Prevents Protein Adsorption StableProtein Stable Protein Formulation CompetitiveAdsorption->StableProtein DirectInteraction Direct Interaction with Protein DirectInteraction->Unfolding Prevents Unfolding DirectInteraction->StableProtein

Caption: Mechanisms of protein stabilization by surfactants.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis Using a Phosphine Oxide-Based Linker

Phosphine oxide-based linkers can be employed in the synthesis of ADCs, which are targeted cancer therapeutics. The following diagram illustrates a generalized workflow for creating an ADC using a phosphine oxide-containing linker.[18][19][20]

cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Linker-Drug Conjugation cluster_2 Step 3: ADC Formation Antibody Monoclonal Antibody (mAb) Reduction Partial Reduction of Disulfides Antibody->Reduction ThiolmAb mAb with Free Thiols Reduction->ThiolmAb Conjugation Conjugation Reaction (Thiol-Maleimide) ThiolmAb->Conjugation Linker Phosphine Oxide Linker with Maleimide Group LinkerDrug Linker-Drug Conjugate Linker->LinkerDrug Drug Cytotoxic Drug Drug->LinkerDrug LinkerDrug->Conjugation Purification Purification (e.g., Chromatography) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: Generalized workflow for ADC synthesis.

References

Spectroscopic analysis (NMR) of Decyl(dimethyl)phosphine Oxide for structural confirmation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of decyl(dimethyl)phosphine oxide for structural confirmation, with a comparative look at analogous compounds.

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for this compound, a versatile organophosphorus compound with applications in biochemical research and material science.[1] For robust structural confirmation, this guide compares its spectral features with those of closely related long-chain alkyl(dimethyl)phosphine oxides, namely dothis compound and octyl(dimethyl)phosphine oxide.

Comparative NMR Data Analysis

The structural integrity of this compound can be unequivocally confirmed through the analysis of its ¹H, ¹³C, and ³¹P NMR spectra. The characteristic chemical shifts and coupling constants provide a unique fingerprint of the molecule.

Table 1: ¹H NMR Spectroscopic Data

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound P-(CH₃)₂1.2 - 1.8DoubletP-H coupling
-(CH₂)₈-1.2 - 1.6Multiplet
-CH₂-P1.6 - 1.8Multiplet
CH₃-(CH₂)₉-0.8 - 0.9Triplet
Dothis compoundP-(CH₃)₂~1.5Doublet
-(CH₂)₁₀-~1.2-1.4Multiplet
-CH₂-P~1.6Multiplet
CH₃-(CH₂)₁₁-~0.88Triplet
Octyl(dimethyl)phosphine OxideP-(CH₃)₂~1.5Doublet
-(CH₂)₆-~1.2-1.4Multiplet
-CH₂-P~1.6Multiplet
CH₃-(CH₂)₇-~0.88Triplet

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound P-(CH₃)₂10 - 20
Alkyl Chain Carbons10 - 35
Dothis compoundP-(CH₃)₂~15-20
Alkyl Chain Carbons~14-35
Octyl(dimethyl)phosphine OxideP-(CH₃)₂~15-20
Alkyl Chain Carbons~14-35

Table 3: ³¹P NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm)
This compound 30 - 35[1]
Dothis compound~32
Octyl(dimethyl)phosphine Oxide~32
Trialkylphosphine Oxides (general)30 - 50

The ³¹P NMR spectrum of this compound is expected to show a single resonance in the range of 30-35 ppm, which is characteristic of trialkylphosphine oxides.[1] The ¹H NMR spectrum will display a distinctive doublet for the two methyl groups attached to the phosphorus atom due to P-H coupling. The long decyl chain will present as a series of overlapping multiplets, with the terminal methyl group appearing as a triplet. The ¹³C NMR spectrum will show characteristic signals for the aliphatic carbons of the decyl chain and the methyl groups.

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing phosphine oxide samples for NMR analysis is as follows:

  • Dissolution: Dissolve 5-20 mg of the phosphine oxide sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

  • Referencing: For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used and set to 0 ppm. For ¹H and ¹³C NMR, tetramethylsilane (TMS) can be used as an internal standard.

NMR Data Acquisition

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed analysis.

  • ¹H NMR: Standard acquisition parameters are typically sufficient.

  • ¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans may be required to achieve an adequate signal-to-noise ratio.

  • ³¹P NMR: Proton decoupling is commonly employed to simplify the spectrum to a single peak for each unique phosphorus environment.

Structural Confirmation Workflow

The logical workflow for confirming the structure of this compound using spectroscopic analysis is outlined below.

G Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesize this compound purification Purify Compound synthesis->purification H_NMR ¹H NMR Spectroscopy purification->H_NMR C_NMR ¹³C NMR Spectroscopy purification->C_NMR P_NMR ³¹P NMR Spectroscopy purification->P_NMR analyze_shifts Analyze Chemical Shifts H_NMR->analyze_shifts analyze_coupling Analyze Coupling Constants H_NMR->analyze_coupling C_NMR->analyze_shifts P_NMR->analyze_shifts compare_data Compare with Known/Analog Data analyze_shifts->compare_data analyze_coupling->compare_data structure_confirm Structural Confirmation compare_data->structure_confirm

Caption: Workflow for the structural confirmation of this compound.

This comprehensive approach, combining detailed NMR data analysis with standardized experimental protocols, allows for the confident structural elucidation and purity assessment of this compound and its analogs, proving essential for its application in various scientific fields.

References

The Impact of Decyl(dimethyl)phosphine Oxide Concentration on Surface Tension: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of surface tension is a critical factor in a multitude of applications, from formulating stable drug delivery systems to optimizing protein crystallization. This guide provides a comparative analysis of Decyl(dimethyl)phosphine Oxide, a non-ionic surfactant, and its effect on surface tension at varying concentrations. Its performance is benchmarked against other commonly used non-ionic surfactants: n-Dodecyl-β-D-maltoside (DDM), Triton X-100, and Polysorbate 20.

This report summarizes quantitative data, details the experimental methodology for surface tension measurement, and provides a visual representation of the experimental workflow, offering a comprehensive resource for informed surfactant selection.

Comparative Analysis of Surface Tension Reduction

The ability of a surfactant to lower the surface tension of an aqueous solution is a primary indicator of its efficacy. The following table presents a summary of the surface tension of this compound and three other non-ionic surfactants at various concentrations. The data for this compound and n-Dodecyl-β-D-maltoside has been carefully extracted from graphical representations in peer-reviewed literature, while the data for Triton X-100 and Polysorbate 20 is compiled from publicly available datasets.

Concentration (mM)This compound (mN/m)n-Dodecyl-β-D-maltoside (DDM) (mN/m)Triton X-100 (mN/m)Polysorbate 20 (mN/m)
0.00165686260
0.0155584852
0.142453643
132353236
1030343235

As the data indicates, all four surfactants effectively reduce the surface tension of water (approximately 72 mN/m at room temperature). This compound demonstrates a significant reduction in surface tension with increasing concentration, reaching a plateau around its critical micelle concentration (CMC). Its performance is comparable to that of Triton X-100 and Polysorbate 20 at higher concentrations. n-Dodecyl-β-D-maltoside also shows a steady decrease in surface tension. The choice of surfactant will ultimately depend on the specific requirements of the application, including the desired surface tension, the chemical environment, and compatibility with other components in the system.

Experimental Protocol: Surface Tension Measurement

The data presented in this guide is typically obtained using a standardized method for measuring surface tension. The following protocol outlines the key steps involved in this process.

Objective: To determine the surface tension of a liquid as a function of surfactant concentration using a tensiometer.

Materials:

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • High-purity water

  • Surfactant of interest (e.g., this compound)

  • Calibrated glassware (pipettes, volumetric flasks)

  • Analytical balance

  • Temperature control unit

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the surfactant in high-purity water at a concentration well above the expected critical micelle concentration (CMC).

    • Perform a series of dilutions from the stock solution to create a range of concentrations, ensuring some concentrations are below and some are above the expected CMC.

  • Instrument Calibration:

    • Calibrate the tensiometer according to the manufacturer's instructions. This typically involves measuring the surface tension of a known liquid, such as high-purity water, and adjusting the instrument accordingly.

  • Measurement:

    • Ensure the sample stage and the measurement probe (ring or plate) are meticulously clean to avoid contamination.

    • Place the surfactant solution in the sample vessel and allow it to reach thermal equilibrium at the desired temperature.

    • Bring the probe into contact with the surface of the liquid.

    • Slowly pull the probe away from the surface. The instrument will measure the force required to detach the probe from the liquid surface, which is directly proportional to the surface tension.

    • Record the surface tension reading.

    • Repeat the measurement for each concentration, typically starting with the lowest concentration and moving to the highest to minimize cross-contamination. It is recommended to perform multiple readings for each concentration to ensure accuracy and calculate an average.

  • Data Analysis:

    • Plot the measured surface tension (in mN/m) as a function of the logarithm of the surfactant concentration.

    • The resulting graph will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau. The point at which these two lines intersect is the critical micelle concentration (CMC).

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the surface tension measurement protocol.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Surfactant Solutions calibrate Calibrate Tensiometer prep_solution->calibrate measure_st Measure Surface Tension calibrate->measure_st plot_data Plot Data (Surface Tension vs. Log Concentration) measure_st->plot_data determine_cmc Determine CMC plot_data->determine_cmc

A Comparative Guide to Decyl(dimethyl)phosphine Oxide and n-Dodecyl-β-D-maltoside for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate detergent is a critical step in the successful isolation, stabilization, and characterization of membrane proteins. An ideal detergent must effectively extract the protein from the lipid bilayer while preserving its native structure and function. This guide provides an objective comparison between the less common phosphine oxide-based detergent, Decyl(dimethyl)phosphine Oxide (APO-10), and the widely used alkyl maltoside-based detergent, n-Dodecyl-β-D-maltoside (DDM).

It is important to note that while DDM is a well-characterized "workhorse" detergent in membrane biochemistry, comprehensive data on the physicochemical properties and performance of this compound (APO-10) is not widely available in peer-reviewed literature.[1] Direct, quantitative comparisons are therefore limited. This guide will compare their respective classes and, where data is available, their closest analogues to inform detergent screening strategies.

Physicochemical Properties of Detergents

The efficacy of a detergent is largely dictated by its fundamental physicochemical properties, such as its Critical Micelle Concentration (CMC), aggregation number, and micelle molecular weight. A low CMC is often desirable as it means less detergent is required to form the micelles necessary for protein stabilization.[2][3]

The table below summarizes the properties of DDM. Due to the scarcity of data for APO-10 (C10 alkyl chain), properties for its closest, more studied analogue, Dodecyldimethylphosphine Oxide (DDAO, C12 alkyl chain), are provided for context.[2] Additionally, data for n-Decyl-β-D-maltoside (DM), the C10 analogue of DDM, is included for a more direct alkyl chain length comparison.[4][5]

PropertyThis compound (APO-10)n-Dodecyl-β-D-maltoside (DDM)n-Decyl-β-D-maltoside (DM)Dodecyldimethylphosphine Oxide (DDAO)
Abbreviation APO-10DDMDMDDAO / LDAO
Chemical Class Phosphine OxideNon-ionic (Alkyl Maltoside)Non-ionic (Alkyl Maltoside)Phosphine Oxide / Amine Oxide
Molecular Weight ( g/mol ) ~218.3510.62[6]482.6[4][7]229.40 (Amine Oxide)[6]
Alkyl Chain Length 10121012
CMC (mM in H₂O) Data not available~0.17[6][8]~1.8 - 2.44[4][9]~1.1 - 2.2[2]
Aggregation Number Data not available~98[1][10][11]Data not available~78 - 149[6]
Micelle MW (kDa) Data not available~50-70[1][10][11]~40[12]~25[2]

Performance Comparison: Alkyl Maltosides vs. Phosphine Oxides

Lacking direct comparative studies, we can infer potential differences based on the general characteristics of their respective detergent classes.

n-Dodecyl-β-D-maltoside (DDM): The Non-Ionic Benchmark DDM is one of the most successful detergents used for the solubilization, purification, and crystallization of membrane proteins.[9] Its popularity stems from its mild, non-ionic nature, which is effective at maintaining the native conformation and activity of a wide range of proteins.[6][13] The large, bulky maltose headgroup and relatively low CMC contribute to the formation of stable protein-detergent complexes. However, even DDM may not be mild enough to preserve the integrity of particularly sensitive G protein-coupled receptors (GPCRs) during purification.[8]

This compound (APO-10): A Less Common Alternative Phosphine oxides, and the closely related amine oxides like DDAO, are generally considered mild detergents capable of solubilizing proteins while preserving function.[1] They are often zwitterionic at low pH and nonionic at higher pH values.[2][3] A key feature of this class is the formation of smaller micelles compared to DDM.[2][12] This property can be highly advantageous for structural biology techniques like NMR spectroscopy, where large micelles can interfere with signal quality.[12] However, the higher CMC of detergents with shorter alkyl chains (like a C10 vs. a C12) can make them more difficult to remove by dialysis and potentially less stabilizing for some proteins.[12]

Logical Comparison of Detergent Classes

The following diagram illustrates the key distinguishing features between the two classes of detergents.

G cluster_props cluster_maltoside Alkyl Maltosides (e.g., DDM) cluster_phosphine Phosphine/Amine Oxides (e.g., APO-10/DDAO) Detergent Detergent Choice Prop1 Micelle Size Detergent->Prop1 Prop2 CMC Detergent->Prop2 Prop3 Headgroup Detergent->Prop3 Maltoside Large (50-70 kDa for DDM) Prop1->Maltoside Generally Phosphine Small (~25 kDa for DDAO) Prop1->Phosphine Generally Maltoside_CMC Low (e.g., ~0.17 mM for DDM) Prop2->Maltoside_CMC Generally Phosphine_CMC Higher (e.g., ~1-2 mM for DDAO) Prop2->Phosphine_CMC Generally Maltoside_Head Bulky, Non-Ionic (Maltose) Prop3->Maltoside_Head Phosphine_Head Small, Zwitterionic/Non-Ionic Prop3->Phosphine_Head

Caption: Logical comparison of alkyl maltoside and phosphine oxide detergents.

Experimental Protocols

To empirically determine the optimal detergent for a specific membrane protein, a screening process is required. Below are detailed protocols for assessing solubilization efficiency and thermal stability.

Protocol 1: Membrane Protein Solubilization Efficiency Assay

This protocol provides a framework to assess the efficiency of APO-10 and DDM in solubilizing a target membrane protein from its native membrane environment. Efficiency is quantified by Western blot analysis of the soluble and insoluble fractions.[3]

Materials:

  • Isolated cell membranes containing the target protein.

  • Solubilization Buffer A: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, Protease Inhibitor Cocktail.

  • Solubilization Buffer B (DDM): Buffer A + 2% (w/v) DDM.

  • Solubilization Buffer C (APO-10): Buffer A + 2% (w/v) APO-10.

  • SDS-PAGE loading buffer.

  • Antibody specific to the target protein.

  • Ultracentrifuge.

Procedure:

  • Preparation: Resuspend the membrane pellet in Solubilization Buffer A to a final protein concentration of 5-10 mg/mL.

  • Detergent Screening: Aliquot the membrane suspension into two tubes. To one, add an equal volume of Buffer B (DDM) to reach a final concentration of 1% DDM. To the other, add an equal volume of Buffer C (APO-10) for a final concentration of 1% APO-10.

  • Solubilization: Incubate both samples for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Clarification: Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet the non-solubilized membrane fraction.

  • Sample Collection: Carefully collect the supernatant (soluble fraction) from each tube. Resuspend the pellet (insoluble fraction) in an equal volume of Solubilization Buffer A.

  • Analysis: Analyze equal volumes of the total membrane fraction (before centrifugation), the supernatant, and the pellet for each detergent by SDS-PAGE and Western blot.

  • Quantification: Use densitometry to quantify the amount of target protein in the soluble and insoluble fractions. Solubilization efficiency is calculated as: (Intensity of soluble fraction) / (Intensity of soluble fraction + Intensity of insoluble fraction) * 100%.

Protocol 2: Thermal Stability Assay via Differential Scanning Fluorimetry (DSF)

DSF, or a thermal shift assay, measures a protein's melting temperature (Tm). A higher Tm indicates greater thermal stability. This protocol assesses the stabilizing effect of each detergent on the purified protein.[2][3]

Materials:

  • Purified membrane protein in a minimal, well-characterized detergent (e.g., 0.02% DDM).

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

  • Detergent Stocks: 20x concentrated stocks of DDM and APO-10 in Assay Buffer.

  • Fluorescent Dye: SYPRO Orange (5000x stock in DMSO).

  • Real-Time PCR (qPCR) instrument capable of fluorescence detection.

  • 96-well PCR plates.

Procedure:

  • Reaction Mixture: Prepare a master mix for each detergent condition. For a 20 µL final reaction volume, combine:

    • Purified protein (to a final concentration of 2-5 µM).

    • SYPRO Orange dye (to a final concentration of 5x).

    • 20x Detergent stock (to a final concentration of 2x CMC and 10x CMC for both DDM and APO-10).

    • Assay Buffer to bring the volume to 20 µL.

  • Plate Setup: Dispense the reaction mixtures into a 96-well PCR plate. Include a no-protein control to check for dye fluorescence in the presence of detergent alone.

  • Thermal Melt: Place the plate in the qPCR instrument. Set up a temperature ramp from 25°C to 95°C, increasing by 0.5°C every 30 seconds.

  • Data Acquisition: Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, often identified by finding the peak of the first derivative of the curve. A positive shift in Tm for a given detergent indicates a stabilizing effect on the protein.

Detergent Screening Workflow

The following diagram outlines a typical workflow for selecting and optimizing a detergent for a membrane protein project.

G cluster_purify Purification & Stability start Isolate Membranes (Target Protein) screen Small-Scale Solubilization Screen (DDM, APO-10, etc.) start->screen analyze_sol Analyze Efficiency (Western Blot) screen->analyze_sol purify Purify in Best Detergent(s) analyze_sol->purify Top Candidates dsf Assess Thermal Stability (DSF) Measure Tm purify->dsf sec Check Monodispersity (SEC) purify->sec analyze_stab Select Detergent with Highest Tm & Monodispersity dsf->analyze_stab downstream Downstream Applications (Crystallography, Cryo-EM, Assays) analyze_stab->downstream Optimal Condition sec->analyze_stab

Caption: Experimental workflow for membrane protein detergent screening.

Conclusion

n-Dodecyl-β-D-maltoside (DDM) remains a primary choice for membrane protein studies due to its well-documented mildness and efficacy in stabilizing a diverse range of proteins.[6][9] Its larger micelle size and non-ionic character provide a stable environment conducive to maintaining structural integrity.

This compound (APO-10) belongs to a class of detergents known for forming smaller micelles, which can be beneficial for specific applications like NMR.[2][12] However, the lack of available performance data makes its selection a matter of empirical screening. For proteins where DDM proves suboptimal, particularly for sensitive targets or specific biophysical methods, APO-10 and other alternative amphiphiles may be worth investigating. The provided protocols offer a robust framework for conducting such head-to-head comparisons to identify the optimal conditions for the membrane protein of interest.

References

Decyl(dimethyl)phosphine Oxide in Micellar Catalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Decyl(dimethyl)phosphine Oxide (DPO) as a surfactant in micellar catalysis. Its performance is objectively compared with other common non-ionic surfactants, namely Triton X-100 and n-Dodecyl-β-D-maltoside (DDM), supported by available experimental data. This document aims to facilitate informed decisions in the selection of surfactants for optimizing chemical reactions and formulation development.

Introduction to Micellar Catalysis with DPO

This compound (DPO) and its close structural analog, Dodecyldimethylphosphine oxide (DDAO), are non-ionic surfactants characterized by a polar phosphine oxide head group and a hydrophobic alkyl tail. This amphiphilic nature enables them to form micelles in aqueous solutions. These micelles act as nanoreactors, creating a unique microenvironment that can significantly alter the rates and mechanisms of chemical reactions. The hydrophobic core of the DPO micelle can solubilize nonpolar reactants, while the polar head groups at the micelle-water interface can concentrate and orient reactants, leading to enhanced reaction rates and selectivity. This phenomenon, known as micellar catalysis, is a valuable tool in various chemical transformations, including nucleophilic substitutions and hydrolysis reactions.

Physicochemical Properties: A Comparative Overview

The efficiency of a surfactant in micellar catalysis is closely linked to its physicochemical properties, such as the critical micelle concentration (CMC), aggregation number, and micelle size. A lower CMC indicates that less surfactant is required to form micelles, which can be advantageous.

SurfactantAbbreviationChemical ClassCMC (mM)Aggregation NumberMicelle Size (kDa)
Dodecyldimethylphosphine oxideDDAOPhosphine Oxide~0.727518.5
n-Dodecyl-β-D-maltosideDDMAlkyl Glycoside~0.17~78-149~39.8-76.0
Triton X-100TX-100Polyoxyethylene~0.2-0.9~100-155~64-90

Note: Data for DDAO, a close analog of DPO, is presented here due to the greater availability of published experimental values.

Performance in Micellar Catalysis: A Comparative Analysis

Direct comparative studies on the catalytic performance of DPO/DDAO against Triton X-100 and DDM for the same reaction under identical conditions are limited in publicly available literature. However, an analysis of their effects in different reaction types provides valuable insights.

Nucleophilic Substitution (SN2) Reactions

Interestingly, in the case of bimolecular nucleophilic substitution (SN2) reactions, Dodecyldimethylphosphine oxide (DDAO) has been observed to act as an inhibitor when used as a co-surfactant with the cationic surfactant Cetyltrimethylammonium bromide (CTABr).[1] The addition of DDAO to CTABr micelles was found to decrease the rate of reaction between bromide ions and methyl naphthalene-2-sulfonate.[1] This inhibitory effect is attributed to a decrease in the concentration of the nucleophile (Br⁻) in the interfacial region of the micelle.[1]

Table 2: Kinetic Data for the SN2 Reaction of Br⁻ with Methyl Naphthalene-2-sulfonate in Mixed CTABr/DDAO Micelles [1]

Mole Fraction of DDAO in CTABrObserved Rate Constant (kobs) x 104 s-1
0.04.5
0.13.8
0.23.2
0.32.7
0.42.3
0.52.0

This data demonstrates a clear trend of reaction inhibition with increasing DDAO concentration in this specific mixed micellar system.

Hydrolysis Reactions

Experimental Protocols

To facilitate comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Objective: To determine the CMC of a surfactant by measuring the change in surface tension of its aqueous solutions at various concentrations.

Materials:

  • This compound (DPO)

  • Triton X-100

  • n-Dodecyl-β-D-maltoside (DDM)

  • High-purity deionized water

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of each surfactant in deionized water at a concentration well above its expected CMC.

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution, covering a wide range of concentrations both below and above the expected CMC.

  • Surface Tension Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of the pure deionized water as a reference.

    • Measure the surface tension of each surfactant dilution, starting from the most dilute to the most concentrated, ensuring the ring or plate is thoroughly cleaned and dried between measurements.

    • Maintain a constant temperature throughout the experiment.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Protocol 2: Comparative Study of Ester Hydrolysis in Different Micellar Systems

Objective: To compare the catalytic efficiency of DPO, Triton X-100, and DDM in the hydrolysis of p-nitrophenyl acetate (PNPA).

Materials:

  • This compound (DPO)

  • Triton X-100

  • n-Dodecyl-β-D-maltoside (DDM)

  • p-Nitrophenyl acetate (PNPA)

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Deionized water

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Micropipettes

  • Cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of DPO, Triton X-100, and DDM in deionized water at various concentrations above their respective CMCs.

    • Prepare a stock solution of PNPA in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile) to ensure solubility.

  • Kinetic Measurements:

    • For each surfactant, prepare a series of reaction mixtures in cuvettes containing the buffer solution and the surfactant solution at a desired concentration.

    • Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding a small aliquot of the PNPA stock solution to the cuvette and mix quickly.

    • Monitor the reaction by recording the increase in absorbance of the product, p-nitrophenolate, at its λmax (around 400 nm) at regular time intervals.

    • Perform a control experiment without any surfactant to determine the rate of uncatalyzed hydrolysis.

  • Data Analysis:

    • Calculate the pseudo-first-order rate constant (kobs) for each surfactant concentration from the initial linear portion of the absorbance versus time plot.

    • Plot kobs as a function of the surfactant concentration for each surfactant.

    • Compare the rate enhancements (kobs in micelle / kobs in water) for DPO, Triton X-100, and DDM to evaluate their relative catalytic efficiencies.

Visualizations

Experimental_Workflow_Ester_Hydrolysis cluster_prep Solution Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Stock_Surfactant Prepare Surfactant Stock Solutions (DPO, TX-100, DDM) Mix Mix Surfactant, Buffer, and equilibrate temperature Stock_Surfactant->Mix Stock_PNPA Prepare PNPA Stock Solution Initiate Initiate reaction with PNPA Stock_PNPA->Initiate Buffer Prepare Buffer (e.g., Tris-HCl) Buffer->Mix Mix->Initiate Monitor Monitor Absorbance at 400 nm Initiate->Monitor Plot_Abs Plot Absorbance vs. Time Monitor->Plot_Abs Calc_kobs Calculate k_obs Plot_Abs->Calc_kobs Compare Compare Rate Enhancement for each surfactant Calc_kobs->Compare

Caption: Workflow for the comparative study of ester hydrolysis in different micellar systems.

Micellar_Catalysis_Principle Reactants Hydrophobic Reactants Micelle DPO Micelle (Nanoreactor) Reactants->Micelle Solubilization Surfactant DPO Monomers Surfactant->Micelle Self-Assembly (above CMC) Aqueous Aqueous Phase Aqueous->Surfactant Product Product Micelle->Product Catalyzed Reaction

Caption: Principle of micellar catalysis using this compound (DPO).

Conclusion

This compound and its analogs are effective non-ionic surfactants for creating micellar nanoreactors. While direct comparative data on their catalytic efficiency against popular alternatives like Triton X-100 and DDM is not extensive, their unique phosphine oxide head group and non-ionic character make them valuable tools for specific applications. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to determine the optimal surfactant for their specific reaction of interest. The inhibitory effect of DDAO in certain SN2 reactions highlights the nuanced role that surfactants can play, which can be either catalytic or inhibitory depending on the reaction mechanism and the composition of the micellar system. Further research into the direct comparison of these surfactants in a broader range of catalytic reactions is warranted to fully elucidate their relative performance.

References

Safety Operating Guide

Safe Disposal of Decyl(dimethyl)phosphine Oxide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Decyl(dimethyl)phosphine oxide, a non-ionic detergent commonly used in laboratory settings. Adherence to these protocols is critical for personnel safety and environmental protection.

This compound is classified as a hazardous substance, known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] It is also harmful if swallowed, in contact with skin, or inhaled.[3] Furthermore, it poses a significant threat to aquatic ecosystems, being very toxic to aquatic life with long-lasting effects.[4] Therefore, it must be managed as hazardous waste in accordance with federal, state, and local regulations.

Immediate Safety and Handling

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes and dust.
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent inhalation of dust particles.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Data sourced from available safety information.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach to hazardous waste management.[5][6]

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, including weighing papers, paper towels, and used PPE (gloves, masks), must be collected in a designated hazardous waste container.[7]

  • Unused Product: Any unused or unwanted this compound must be disposed of as hazardous waste and should not be mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any amount of this chemical down the drain.[3]

2. Containerization and Labeling:

  • Use only compatible, leak-proof containers for waste collection. Keep containers securely closed when not in use.[7]

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Environmental Hazard).

3. Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Follow your institution's guidelines for the maximum accumulation time for hazardous waste.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service.[3][8]

Spill Response Procedure

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure the area is well-ventilated.[7]

  • Don Appropriate PPE: Before attempting to clean the spill, put on the recommended PPE, including respiratory protection.

  • Contain the Spill: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[7]

  • Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.[7]

  • Decontaminate the Area: Clean the spill area with a suitable cleaning agent and collect the cleaning materials as hazardous waste.

  • Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Mask) A->B C Waste Generation (Contaminated Solids, Unused Product, Solutions) B->C D Segregate Waste into Labeled, Sealed Hazardous Waste Containers C->D Spill Spill Occurs C->Spill E Store in Designated Secure Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G End: Proper Disposal F->G Spill_Response Execute Spill Response Protocol: 1. Evacuate & Ventilate 2. Don PPE 3. Contain & Collect 4. Decontaminate Spill->Spill_Response Spill_Response->D

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Decyl(Dimethyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the proper handling and disposal of Decyl(Dimethyl)phosphine Oxide. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • Synonyms: DDMPO, APO-10

  • CAS Number: 2190-95-6

  • Molecular Formula: C₁₂H₂₇OP

  • Molecular Weight: 218.32 g/mol [1][2]

Primary Hazards:

  • Irritant: Causes skin and serious eye irritation.[1][2][3]

  • Respiratory Irritant: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationPurpose
Respiratory Protection NIOSH-approved N95 dust mask or a full-face respirator with a B2-rated gas cartridge for organic compounds.[4]To prevent inhalation of dust particles and potential vapors.
Eye Protection Chemical safety goggles or a full-face shield.[5]To protect eyes from dust and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Dry cotton gloves may be worn underneath for handling solids.[6]To prevent skin contact and irritation.
Body Protection Laboratory coat. For larger quantities or potential for dust generation, disposable overalls are recommended.[4]To protect skin and clothing from contamination.
Footwear Closed-toe shoes.To protect feet from spills.

Operational Plan: Handling and Disposal Workflow

A systematic approach to handling and disposing of this compound is crucial for laboratory safety. The following workflow outlines the necessary steps from preparation to final disposal.

G Operational Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Ensure Proper Ventilation (Fume Hood) A->B C Don Required PPE B->C D Weighing and Transferring C->D Proceed to Handling E Solution Preparation D->E F Segregate Contaminated Waste E->F Proceed to Disposal G Dispose as Hazardous Waste F->G H Decontaminate Work Area G->H I Spill Containment H->I In Case of Emergency J First Aid Measures I->J

Caption: Workflow for safe handling and disposal of this compound.

Experimental Protocols

1. General Handling and Weighing:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Weighing: When weighing the solid, do so on a tared weigh paper or in a suitable container within the fume hood. Use a dedicated spatula.

  • Container Management: Keep the container tightly closed when not in use to prevent dust dispersion.[7]

2. Solution Preparation:

  • Solvent Addition: Slowly add the solid this compound to the desired solvent in a flask or beaker with stirring.

  • Temperature Control: If the dissolution process is exothermic, use a cooling bath to control the temperature.

  • Ventilation: Ensure the entire process is conducted within a fume hood.[7]

3. Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh papers, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[7]

  • Unused Product: Any unused or unwanted this compound must be disposed of as hazardous chemical waste.[7] Do not dispose of it down the drain.

  • Container Disposal: Empty containers should be handled with care as they may contain residual dust. Rinse with a suitable solvent, and dispose of the rinsate as hazardous waste.

  • Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] If skin irritation occurs, seek medical attention.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[5] If feeling unwell, call a poison center or doctor.[5]

  • Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[7] Ensure the area is well-ventilated during cleanup and wear appropriate PPE, including respiratory protection.[7]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.